Product packaging for 3-Iodoimidazo[1,2-a]pyridine(Cat. No.:CAS No. 307503-19-1)

3-Iodoimidazo[1,2-a]pyridine

Cat. No.: B1311280
CAS No.: 307503-19-1
M. Wt: 244.03 g/mol
InChI Key: BPQZPYPWXGFNRU-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-a]pyridine ( 307503-19-1) is a versatile and valuable nitrogen-fused heterocyclic building block in modern organic synthesis and medicinal chemistry. Its core structure consists of a C7H5IN2 molecular formula and a molecular weight of 244.03 g/mol [ ]. The iodine atom at the C3 position activates the molecule for subsequent functionalization, making it a pivotal intermediate for constructing more complex molecules. This compound is primarily recognized for its high reactivity in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction [ ]. The carbon-iodine bond undergoes facile oxidative addition, enabling efficient palladium-catalyzed coupling with various boronic acids to create biaryl and heteroaryl structures [ ]. This reactivity is essential for researchers rapidly generating libraries of novel imidazo[1,2-a]pyridine derivatives for drug discovery and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, found in several marketed drugs and bioactive molecules [ ]. As such, this compound serves as a key precursor in the synthesis of potential therapeutic agents. Its applications extend to the development of compounds with documented anticancer, antibacterial, and anti-inflammatory activities, providing a critical entry point for the exploration of new biologically active entities [ ][ ]. The compound is typically supplied as a light yellow to brown solid with a melting point of 165-170 °C [ ]. It should be stored under an inert gas such as nitrogen or argon at 2–8 °C to maintain stability [ ]. Synthesis can be achieved through efficient, metal-free, and regioselective iodination of imidazo[1,2-a]pyridine using N-iodosuccinimide (NIS) [ ] or through an ultrasound-accelerated method with molecular iodine and tert-butyl hydroperoxide (TBHP) in a green solvent, which offers improved efficiency and atom economy [ ]. Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2 B1311280 3-Iodoimidazo[1,2-a]pyridine CAS No. 307503-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQZPYPWXGFNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444431
Record name 3-Iodoimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307503-19-1
Record name 3-Iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodoimidazo[1,2-a]pyridine
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Foundational & Exploratory

Synthesis and characterization of 3-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Synthesis and Characterization of 3-Iodoimidazo[1,2-a]pyridine

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Synthesis of this compound Derivatives

A prevalent and efficient method for the synthesis of 3-Iodoimidazo[1,2-a]pyridines involves the direct iodination of imidazo[1,2-a]pyridine precursors. An environmentally friendly and effective approach utilizes ultrasound-assisted C-H functionalization.[1] This method offers high yields and good functional-group tolerance.[1]

General Experimental Protocol: Ultrasound-Assisted Iodination

A mixture of the chosen imidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (I₂) (0.12 mmol), and tert-Butyl hydroperoxide (TBHP) in water (0.40 mmol) is placed in a Schlenk tube with ethanol (2.0 mL).[1] The reaction mixture is then subjected to ultrasonic irradiation.[1] Upon completion of the reaction, it is quenched by the addition of 10 mL of water. The product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are subsequently dried over sodium sulfate and evaporated to yield the desired this compound derivative.[1]

An alternative approach involves a multi-step reaction starting with 2-aminopyridine, which can be refluxed in ethanol followed by treatment with N-iodosuccinimide in acetonitrile.[2]

Characterization Data

The synthesized compounds are typically characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point (m.p.) analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of synthesized this compound derivatives.

CompoundYield (%)Melting Point (°C)Molecular FormulaMolecular Weight ( g/mol )Reference
2-(4-Fluorophenyl)-3-iodoimidazo[1,2-a]pyridine (3a)71%169–171C₁₃H₈FIN₂322.12[1]
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine (3b)74%155–157C₁₃H₈ClIN₂354.57[1]
3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine (3g)85%96–98C₁₄H₁₁IN₂334.16[1]
2-(3-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine (3j)72%152–154C₁₃H₈ClIN₂354.57[1]
3-Iodo-6-methyl-imidazo[1,2-a]pyridine--C₈H₇IN₂258.06[2]
Spectroscopic Data

High-resolution mass spectrometry (HRMS) is typically performed using positive mode electrospray ionization (ESI).[1] ¹H and ¹³C NMR data are reported as chemical shifts (δ) in parts per million (ppm), with multiplicity, integration, and coupling constants (J) in Hertz.[1]

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine (3b): [1]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 6.8 Hz, 1H), 8.01 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.8 Hz, 1H), 7.44 (d, J = 8.4 Hz, 2H), 7.27–7.23 (m, 1H), 6.91 (t, J = 7.2 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.18, 146.90, 134.39, 132.12, 129.81, 128.67, 126.63, 125.94, 117.66, 113.45, 59.69.

  • MS (m/z): 356 (M⁺).

3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine (3g): [1]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 6.8 Hz, 1H), 8.01 (d, J = 8.0 Hz, 2H), 7.66 (d, J = 8.8 Hz, 1H), 7.35 (d, J = 7.6 Hz, 2H), 7.30–7.26 (m, 1H), 6.95 (t, J = 6.8 Hz, 1H), 2.47 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.10, 148.08, 138.30, 130.67, 129.16, 128.47, 126.53, 125.58, 117.49, 113.17, 59.38, 21.45.

  • MS (m/z): 334 (M⁺).

Experimental Workflows and Diagrams

The synthesis of this compound can be visualized as a streamlined workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Imidazo_pyridine Imidazo[1,2-a]pyridine Reaction_Vessel Schlenk Tube + Ultrasonic Irradiation Imidazo_pyridine->Reaction_Vessel Iodine Molecular Iodine (I₂) Iodine->Reaction_Vessel TBHP TBHP in Water TBHP->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Reaction Completion Extraction Ethyl Acetate Extraction Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Evaporation Drying->Evaporation Final_Product This compound Evaporation->Final_Product

Caption: Workflow for the ultrasound-assisted synthesis of this compound.

A plausible reaction mechanism for the iodination process involves a free-radical initiated pathway.[1]

Reaction_Mechanism I2 I₂ tBuOI_HOI tBuOI + HOI I2->tBuOI_HOI TBHP TBHP TBHP->tBuOI_HOI Imidazo_pyridine Imidazo[1,2-a]pyridine (1a) Intermediate_A Intermediate A Imidazo_pyridine->Intermediate_A + tBuOI or HOI (Ultrasonic Irradiation) tBuOI_HOI->Intermediate_A Product This compound (2a) Intermediate_A->Product Hydrogen Abstraction Radicals tert-butoxy or hydroxyl radicals Intermediate_A->Radicals Radicals->Product

Caption: Proposed mechanism for the ultrasound-accelerated iodination of imidazo[1,2-a]pyridines.

References

Spectroscopic and Synthetic Profile of 3-Iodoimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-iodoimidazo[1,2-a]pyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the characterization and synthesis of this compound.

Spectroscopic Data

Table 1: ¹H NMR Data of this compound Derivatives (400 MHz, CDCl₃)

Compoundδ (ppm)MultiplicityJ (Hz)Assignment
3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine[1]8.25d6.8H-5
8.01d8.0Ar-H
7.66d8.8H-8
7.35d7.6Ar-H
7.30–7.26mH-7
6.95t6.8H-6
2.47sCH₃
2-(3-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine[1]8.22d6.8H-5
8.10sAr-H
7.99d8.0Ar-H
7.63d9.2H-8
7.44–7.36mAr-H
7.30–7.26mH-7
6.96–6.93mH-6

Table 2: ¹³C NMR Data of this compound Derivatives (101 MHz, CDCl₃)

Compoundδ (ppm)
3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine[1]148.10, 148.08, 138.30, 130.67, 129.16, 128.47, 126.53, 125.58, 117.49, 113.17, 59.38, 21.45
2-(3-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine[1]148.27, 146.72, 135.55, 134.51, 129.70, 128.64, 128.47, 126.70, 126.65, 125.98, 117.85, 113.53, 59.88
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine[1]145.25, 144.81, 131.76, 130.17, 129.32, 128.83, 128.12, 125.10, 118.70, 116.39, 99.62

Table 3: Mass Spectrometry Data of this compound Derivatives

CompoundMS (m/z)Ion
3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine[1]334[M]⁺
2-(3-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine[1]354[M]⁺
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine[1]446[M]⁺

Table 4: Infrared (IR) Spectroscopy Data

Specific IR data for this compound was not found in the searched literature. However, the general characteristic peaks for the imidazo[1,2-a]pyridine scaffold would be expected.

Experimental Protocols

A general and efficient method for the synthesis of 3-iodoimidazo[1,2-a]pyridines involves the direct iodination of the corresponding imidazo[1,2-a]pyridine core. An ultrasound-assisted method has been reported to be effective.[1]

General Procedure for the Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines [1]

  • To a Schlenk tube, add the starting imidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (I₂) (0.12 mmol), and tert-Butyl hydroperoxide (TBHP) in water (0.40 mmol).

  • Add ethanol (2.0 mL) as the solvent.

  • Subject the reaction mixture to ultrasonic irradiation.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Visualizations

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Imidazo_pyridine Imidazo[1,2-a]pyridine Ultrasound Ultrasonic Irradiation Imidazo_pyridine->Ultrasound Iodine Iodine (I₂) Iodine->Ultrasound TBHP TBHP TBHP->Ultrasound Solvent Ethanol Solvent->Ultrasound Quenching Quenching with Water Ultrasound->Quenching Reaction Mixture Extraction Ethyl Acetate Extraction Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 3-Iodoimidazo[1,2-a]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodoimidazo[1,2-a]pyridine is a pivotal heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural framework, featuring a fused imidazole and pyridine ring system with a strategically positioned iodine atom, renders it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The presence of the iodo substituent at the 3-position not only influences its physicochemical properties but also serves as a key handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent functionalization, and an exploration of its relevance in targeting key signaling pathways in drug discovery.

Core Physical and Chemical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. A summary of its key physical and chemical data is presented below.

Physical Properties
PropertyValueReference(s)
Molecular Formula C₇H₅IN₂[1]
Molecular Weight 244.03 g/mol [1]
Appearance Solid[1]
Melting Point 165-170 °C[1]
Boiling Point Not explicitly reported.
Solubility Generally soluble in organic solvents.[2]
Storage Store at 2-8 °C.
Chemical Properties
PropertyDescriptionReference(s)
Chemical Name This compound[1]
CAS Number 307503-19-1[1]
SMILES Ic1cnc2ccccn12[1]
InChI 1S/C7H5IN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H[1]
Reactivity The C-I bond is susceptible to various chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
Spectral Data

1.3.1. ¹H and ¹³C NMR Spectroscopy

  • 3-Iodo-2-phenylimidazo[1,2-a]pyridine:

    • ¹H NMR (400 MHz, CDCl₃) δ 8.20 (d, J = 6.8 Hz, 1H), 8.06 (d, J = 7.6 Hz, 2H), 7.61 (d, J = 9.2 Hz, 1H), 7.48 (t, J = 7.6 Hz, 2H), 7.39 (t, J = 7.4 Hz, 1H), 7.24 (t, J = 8.0 Hz, 1H), 6.90 (t, J = 6.8 Hz, 1H).[3]

    • ¹³C NMR (101 MHz, CDCl₃) δ 148.23, 148.18, 133.64, 129.03, 128.70, 128.49, 126.69, 125.76, 117.71, 113.36, 59.64.[3]

1.3.2. Infrared (IR) Spectroscopy

  • 3-Benzyl-2-(4-isopropylphenyl)H-imidazo[1,2-a]pyridine (a derivative):

    • IR (KBr) ν̃: 3080, 3032, 2954, 2866, 1629, 1500, 1451, 1357, 1259, 850, and 722 cm⁻¹.[4]

1.3.3. Mass Spectrometry (MS)

  • 3-Iodo-2-phenylimidazo[1,2-a]pyridine:

    • MS: m/z 320 (M⁺).[3]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis and application of this compound. This section provides step-by-step protocols for its preparation and a key subsequent transformation.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the direct iodination of the parent imidazo[1,2-a]pyridine using an electrophilic iodine source such as N-iodosuccinimide (NIS).

Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up cluster_3 Product Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) Imidazo[1,2-a]pyridine->Reaction_Vessel Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction_Vessel NIS_Addition Add NIS portion-wise at Room Temperature N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)->NIS_Addition Stirring Stirring Reaction_Monitoring Monitor by TLC Stirring->Reaction_Monitoring NIS_Addition->Stirring Filtration Filtration Reaction_Monitoring->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Final_Product This compound Drying->Final_Product G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification cluster_3 Product This compound This compound Reaction_Vessel Reaction Vessel (e.g., Schlenk tube) This compound->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., Na₂CO₃) Base->Reaction_Vessel Solvent_System Solvent System (e.g., Toluene/Water) Solvent_System->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (e.g., Nitrogen or Argon) Reaction_Vessel->Inert_Atmosphere Heating Heating (e.g., 80-100 °C) Inert_Atmosphere->Heating Quenching Quench with Water Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying_and_Concentration Dry and Concentrate Extraction->Drying_and_Concentration Purification Purify by Column Chromatography Drying_and_Concentration->Purification Final_Product 3-Aryl-imidazo[1,2-a]pyridine Purification->Final_Product G cluster_0 Wnt OFF State cluster_1 Wnt ON State beta_catenin_destruction β-catenin Destruction Complex (Axin, APC, GSK3β) beta_catenin β-catenin beta_catenin_destruction->beta_catenin Phosphorylation beta_catenin_stable β-catenin (Stable) Proteasome Proteasomal Degradation beta_catenin->Proteasome Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Dsh->beta_catenin_destruction Inhibition Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF Target_Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Gene_Expression Activation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->beta_catenin_stable Inhibition G cluster_0 Upstream Activation cluster_1 Downstream Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->Akt Inhibition

References

A Technical Guide to the Regioselective C-3 Iodination of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Consequently, the development of efficient and regioselective methods for the functionalization of this core structure is of significant interest to the medicinal chemistry and drug discovery community. The C-3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic, making it a prime target for electrophilic substitution.[1] 3-Iodoimidazo[1,2-a]pyridines are versatile synthetic intermediates, as the carbon-iodine bond can be readily converted into other functional groups through various cross-coupling reactions.[2][3]

This technical guide provides an in-depth overview of the core principles and methodologies for the regioselective iodination of imidazo[1,2-a]pyridines at the C-3 position. It includes a summary of quantitative data, detailed experimental protocols for key methods, and visualizations of reaction mechanisms and workflows.

I. Methods for C-3 Iodination: A Comparative Overview

Several reagents and reaction conditions have been developed for the efficient and regioselective iodination of imidazo[1,2-a]pyridines at the C-3 position. The most common methods involve the use of N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent.

N-Iodosuccinimide (NIS) as an Iodinating Agent

N-Iodosuccinimide is a mild and effective electrophilic iodinating agent for imidazo[1,2-a]pyridines. The reaction typically proceeds at room temperature in a suitable solvent, such as acetonitrile, and provides the desired 3-iodo derivatives in high yields.[3]

Molecular Iodine (I₂) with an Oxidant

The use of molecular iodine in combination with an oxidant, such as tert-butyl hydroperoxide (TBHP), offers an alternative and environmentally friendly approach.[2][4] This method can be accelerated using ultrasound irradiation, leading to significantly improved reaction efficiency and rates.[2][4]

II. Quantitative Data Summary

The following tables summarize the quantitative data for the C-3 iodination of various substituted imidazo[1,2-a]pyridines using different methodologies.

Table 1: C-3 Iodination using N-Iodosuccinimide (NIS)

EntrySubstrate (R)ProductYield (%)Melting Point (°C)Reference
12-phenyl3-Iodo-2-phenylimidazo[1,2-a]pyridine83168[3]
22-methyl3-Iodo-2-methylimidazo[1,2-a]pyridine--
32-(p-tolyl)3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine--
42-(4-methoxyphenyl)3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine--

Data not available in the provided search results is denoted by "-".

Table 2: C-3 Iodination using I₂/TBHP under Ultrasound Irradiation

EntrySubstrateProductYield (%)Melting Point (°C)Reference
12-phenylimidazo[1,2-a]pyridine3-Iodo-2-phenylimidazo[1,2-a]pyridine90160–162[2]
22-(4-nitrophenyl)imidazo[1,2-a]pyridine3-Iodo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine60188–190[2]
32-(p-tolyl)imidazo[1,2-a]pyridine3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine8596–98[2]
42-(4-methoxyphenyl)imidazo[1,2-a]pyridine3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine90116–118[2]
52-(naphthalen-2-yl)imidazo[1,2-a]pyridine3-Iodo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine84142–144[2]
66-fluoro-2-phenylimidazo[1,2-a]pyridine6-Fluoro-3-iodo-2-phenylimidazo[1,2-a]pyridine68182–184[2]
72-phenylimidazo[1,2-a]pyridine-6-carbonitrile3-Iodo-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile65194–196[2]

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: General Procedure for C-3 Iodination using N-Iodosuccinimide (NIS)

To a solution of the desired imidazo[1,2-a]pyridine (4 mmol) in dry acetonitrile (5 mL), N-iodosuccinimide (0.95 g, 4 mmol) is added.[3] The reaction mixture is stirred at room temperature for 30 minutes.[3] The resulting white solid is then filtered off, dried, and can be used without further purification.[3]

Protocol 2: General Procedure for Ultrasound-Assisted C-3 Iodination using I₂/TBHP

In a Schlenk tube, the imidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (0.12 mmol), and tert-butyl hydroperoxide (TBHP) in water (0.40 mmol) are combined in ethanol (2.0 mL).[4] The reaction mixture is then subjected to ultrasonic irradiation.[4] Upon completion of the reaction, the mixture is quenched by the addition of 10 mL of water. The aqueous layer is extracted three times with ethyl acetate (10 mL x 3).[4] The combined organic layers are dried over sodium sulfate, evaporated to dryness, and the desired product is obtained.[4]

IV. Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the C-3 iodination of imidazo[1,2-a]pyridines.

Electrophilic_Iodination_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product ImidazoPyridine Imidazo[1,2-a]pyridine SigmaComplex Sigma Complex (Arenium Ion) ImidazoPyridine->SigmaComplex Electrophilic Attack at C-3 IodinatingAgent Iodinating Agent (e.g., NIS, I₂/Oxidant) IodoProduct 3-Iodoimidazo[1,2-a]pyridine SigmaComplex->IodoProduct Deprotonation

Caption: Mechanism of Electrophilic Iodination at C-3.

Experimental_Workflow Start Combine Reactants: Imidazo[1,2-a]pyridine, Iodinating Agent, Solvent Reaction Reaction Conditions: - Stirring or Sonication - Room Temperature or Heating Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Workup: Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (if necessary) Evaporation->Purification Product Isolated 3-Iodo-Imidazo[1,2-a]pyridine Purification->Product

Caption: General Experimental Workflow for C-3 Iodination.

References

The Core Mechanism of Electrophilic Iodination of Imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of electrophilic iodination of the imidazo[1,2-a]pyridine scaffold, a key reaction in the synthesis of diverse biologically active molecules. Understanding this mechanism is paramount for optimizing reaction conditions, predicting regioselectivity, and designing novel synthetic pathways in drug discovery and development.

Introduction to Imidazo[1,2-a]pyridines and their Iodination

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The introduction of an iodine atom onto this scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, making the C-I bond a critical synthetic tool. Electrophilic iodination is a common method to achieve this transformation, and its efficiency and regioselectivity are highly dependent on the reaction conditions and the chosen iodinating agent.

The Regioselectivity of Electrophilic Attack

Electrophilic substitution on the imidazo[1,2-a]pyridine ring predominantly occurs at the C3 position. This high regioselectivity can be rationalized by examining the stability of the carbocation intermediate (Wheland intermediate) formed during the reaction.[1][2]

Attack at the C3 position leads to a resonance-stabilized intermediate where the aromaticity of the six-membered pyridine ring is preserved.[1][2] In contrast, electrophilic attack at other positions, such as C2, would result in an intermediate that disrupts the aromaticity of the pyridine ring, making it significantly less stable.[1][2] This inherent electronic preference dictates the outcome of the iodination reaction under electrophilic conditions.

The General Mechanism: Electrophilic Aromatic Substitution (SEAr)

The electrophilic iodination of imidazo[1,2-a]pyridine follows a classical Electrophilic Aromatic Substitution (SEAr) mechanism.[3] This process can be broken down into three key steps:

  • Generation of the Electrophile: A potent electrophilic iodine species (I+) is generated from a less reactive iodine source.[3]

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich imidazo[1,2-a]pyridine ring acts as a nucleophile, attacking the electrophilic iodine to form a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This step is typically the rate-determining step of the reaction.[3]

  • Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the C3 position of the sigma complex, restoring the aromaticity of the five-membered imidazole ring and yielding the final 3-iodo-imidazo[1,2-a]pyridine product.[3]

Electrophilic_Iodination_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Substitution Reaction Iodine_Source Iodine Source (e.g., I₂, NIS) Electrophile Electrophilic Iodine (I⁺ species) Iodine_Source->Electrophile Activation Activator Activator (e.g., Oxidant, Lewis Acid) Activator->Electrophile Imidazopyridine Imidazo[1,2-a]pyridine Sigma_Complex Sigma Complex (Carbocation Intermediate) Imidazopyridine->Sigma_Complex + I⁺ Iodinated_Product 3-Iodo-imidazo[1,2-a]pyridine Sigma_Complex->Iodinated_Product - H⁺ (with Base) Base Base H_Base Protonated Base

A high-level overview of the electrophilic iodination mechanism.

Common Iodinating Systems and Their Mechanisms

The choice of the iodinating agent and reaction conditions is crucial for the successful and efficient iodination of imidazo[1,2-a]pyridines.

Molecular Iodine (I₂) with an Oxidant

Molecular iodine itself is a relatively weak electrophile. Therefore, an oxidant is often employed to generate a more potent iodinating species.[4] A common system involves the use of I₂ in the presence of tert-butyl hydroperoxide (TBHP).[4]

In this system, TBHP is believed to oxidize molecular iodine to a more electrophilic species, such as hypoiodite or an iodine radical cation, which then readily attacks the imidazo[1,2-a]pyridine ring.

I2_TBHP_Mechanism I2 I₂ Electrophilic_Iodine Activated Iodine Species I2->Electrophilic_Iodine TBHP t-BuOOH TBHP->Electrophilic_Iodine Oxidation Imidazopyridine Imidazo[1,2-a]pyridine Sigma_Complex Sigma Complex Imidazopyridine->Sigma_Complex + Activated Iodine Product 3-Iodo-imidazo[1,2-a]pyridine Sigma_Complex->Product - H⁺

Proposed mechanism for iodination using I₂ and TBHP.
N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used and efficient electrophilic iodinating agent.[5] It provides a source of electrophilic iodine, and its reactivity can be enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid.[5] The acid protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.

NIS_Mechanism NIS N-Iodosuccinimide Activated_NIS Activated NIS NIS->Activated_NIS Acid Acid Catalyst (e.g., TFA) Acid->Activated_NIS Protonation Succinimide Succinimide Activated_NIS->Succinimide Imidazopyridine Imidazo[1,2-a]pyridine Sigma_Complex Sigma Complex Imidazopyridine->Sigma_Complex + Activated NIS Product 3-Iodo-imidazo[1,2-a]pyridine Sigma_Complex->Product - H⁺ Experimental_Workflow Start Start Reagents Combine Imidazo[1,2-a]pyridine, I₂, TBHP, and EtOH in a Schlenk tube Start->Reagents Ultrasound Ultrasonic Irradiation (30 min) Reagents->Ultrasound Quench Quench with Water Ultrasound->Quench Extraction Extract with Ethyl Acetate (3x) Quench->Extraction Drying Dry Combined Organic Layers (Na₂SO₄) Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Purify by Column Chromatography Evaporation->Purification Product Pure 3-Iodo-imidazo[1,2-a]pyridine Purification->Product

References

Navigating the Stability and Storage of 3-Iodoimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoimidazo[1,2-a]pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a wide array of biologically active compounds. As with any reactive chemical intermediate, understanding its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and suitability for research and development applications. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage and handling procedures, and a generalized framework for conducting forced degradation studies to further elucidate its degradation pathways.

While specific, publicly available quantitative data from forced degradation studies on this compound is limited, this guide consolidates available information and established principles of chemical stability to provide a robust framework for its use.

Physicochemical Properties and General Stability

This compound is a solid compound with a melting point in the range of 165-170 °C. The imidazo[1,2-a]pyridine core is an aromatic system, which generally imparts a degree of stability. However, the presence of the iodo-substituent at the 3-position introduces a potential site for reactivity and degradation. The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage under various conditions, including exposure to light, heat, and certain chemical environments.

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, the following storage and handling conditions are recommended based on general safety data and the chemical nature of the compound.

Storage:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential thermal degradation.
Light Store in a light-resistant container (e.g., amber vial).Protects against photolytic cleavage of the C-I bond.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents potential oxidative degradation.
Container Use a tightly sealed, suitable container.Prevents contamination and exposure to moisture. Commercial suppliers often provide the product in appropriate containers.
Classification Handle as a combustible solid (Storage Class 11).[1]Adherence to safety regulations for storage of flammable solids.

Handling:

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[2]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is a skin and eye irritant.[1]

  • Avoid the formation of dust during handling.[2]

  • Keep away from sources of ignition.[2]

Forced Degradation Studies: A Framework for Stability Assessment

Experimental Workflow for Forced Degradation Studies

Degradation_Pathways Parent This compound Reduction_Product Imidazo[1,2-a]pyridine Parent->Reduction_Product Reductive Deiodination (Photolysis/Thermal) Oxidation_Product N-Oxides or Ring-Opened Products Parent->Oxidation_Product Oxidation Hydrolysis_Product Imidazo[1,2-a]pyridin-3(2H)-one

References

Commercial Availability and Synthetic Utility of 3-Iodoimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoimidazo[1,2-a]pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structural motif, featuring a fused bicyclic system with a strategically positioned iodine atom, renders it a versatile precursor for the synthesis of a diverse array of more complex molecules. The iodine substituent serves as a valuable handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups at the C-3 position. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its synthetic applications. Furthermore, it explores the biological relevance of the broader imidazo[1,2-a]pyridine scaffold, highlighting its interaction with key cellular signaling pathways.

Commercial Availability and Suppliers

This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit their research and development needs. The purity of the commercially available compound is typically high, often exceeding 97%. Below is a summary of key data for commercially sourced this compound.

PropertyValue
CAS Number 307503-19-1
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol
Typical Purity ≥97%
Physical Appearance Solid
Melting Point 165-170 °C
Storage Conditions Store at 2-8°C

Prominent Suppliers:

  • Biosynth[1]

  • Sigma-Aldrich (Merck)[2]

  • LookChem[3]

  • eMolecules (distributor for AstaTech)[4]

  • Dalton Research Molecules[5]

Pricing and availability are subject to change and can be obtained by visiting the suppliers' websites or contacting their sales departments.

Experimental Protocols

The synthetic utility of this compound is primarily centered around palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These methods allow for the efficient formation of carbon-carbon bonds, enabling the introduction of aryl, and alkynyl moieties, respectively.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of imidazo[1,2-a]pyridine.

General Procedure:

  • To a solution of imidazo[1,2-a]pyridine in a suitable solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (NIS).

  • Stir the reaction mixture at room temperature for a specified period.

  • Upon completion (monitored by TLC), quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Suzuki Cross-Coupling Reaction

The Suzuki reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Representative Protocol for the Suzuki Coupling of this compound with Phenylboronic Acid:

  • In a reaction vessel, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-phenylimidazo[1,2-a]pyridine product.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Representative Protocol for the Sonogashira Coupling of this compound with Phenylacetylene:

  • To a solution of this compound (1 equivalent) and phenylacetylene (1.2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equivalents) and a copper(I) co-catalyst, for instance, copper(I) iodide (CuI) (0.1 equivalents).

  • Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 equivalents).

  • Purge the reaction mixture with an inert gas.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-(phenylethynyl)imidazo[1,2-a]pyridine.

Biological Significance and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7] While the direct biological activity of this compound itself is not extensively documented, its derivatives have been shown to modulate key cellular signaling pathways implicated in diseases like cancer.

Two of the most prominent pathways targeted by imidazo[1,2-a]pyridine derivatives are the PI3K/AKT/mTOR and STAT3/NF-κB pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K (phosphoinositide 3-kinase) and/or mTOR (mammalian target of rapamycin), key kinases in this pathway.[1][3][8] By blocking the activity of these enzymes, these compounds can effectively halt the downstream signaling that promotes cancer cell survival and proliferation.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways are critical mediators of inflammation and are often constitutively active in cancer cells, promoting a pro-tumorigenic inflammatory microenvironment. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating these pathways.[4] They can inhibit the activation of STAT3 and NF-κB, leading to the downregulation of their target genes, which include pro-inflammatory cytokines and enzymes like iNOS and COX-2.

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 Activates IKK IKK Complex Receptor->IKK Activates STAT3_active p-STAT3 STAT3->STAT3_active Phosphorylates & Dimerizes IkB IκB IKK->IkB Inhibits NFkB NF-κB NFkB_active NF-κB NFkB->NFkB_active Translocates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 Imidazopyridine->NFkB Gene_Expression Inflammatory Gene Expression (iNOS, COX-2) STAT3_active->Gene_Expression NFkB_active->Gene_Expression

Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of novel compounds with potential therapeutic applications. Its utility in well-established cross-coupling reactions provides a straightforward entry into a wide range of functionalized derivatives. The broader imidazo[1,2-a]pyridine class of compounds has demonstrated significant biological activity, particularly through the inhibition of key cancer-related signaling pathways such as PI3K/AKT/mTOR and STAT3/NF-κB. This technical guide serves as a comprehensive resource for researchers looking to utilize this compound in their discovery and development programs.

References

The Synthesis of 3-Iodoimidazo[1,2-a]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-ulcer, antibacterial, antiviral, and antitumor properties.[1] The functionalization of this heterocyclic system is of paramount importance for the development of new and improved drug candidates. Among the various functionalized derivatives, 3-iodoimidazo[1,2-a]pyridines are particularly valuable synthetic intermediates. The carbon-iodine bond at the C3 position is readily susceptible to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it a versatile handle for molecular elaboration.[1][2] This technical guide provides a detailed literature review on the synthesis of 3-iodoimidazo[1,2-a]pyridine, focusing on various synthetic methodologies, experimental protocols, and quantitative data to facilitate comparison and implementation in a research setting.

Synthetic Strategies for C3-Iodination

The regioselective iodination of imidazo[1,2-a]pyridines at the C3 position is typically achieved through electrophilic substitution. The electron-rich nature of the imidazole ring directs the electrophilic attack preferentially to this position. Several methods have been developed, employing different iodine sources and reaction conditions.

A prevalent and environmentally conscious approach involves the direct C-H functionalization of the imidazo[1,2-a]pyridine core.[1][3] This strategy avoids the need for pre-functionalized substrates, enhancing atom economy. Common reagents for this transformation include molecular iodine (I₂) in the presence of an oxidant.[1][2] Oxidants such as tert-butyl hydroperoxide (TBHP) and potassium persulfate (K₂S₂O₈) are frequently used to generate the electrophilic iodine species in situ.[1]

Alternative iodine sources like N-iodosuccinimide (NIS) have also been successfully employed for the C3-iodination of imidazo[1,2-a]pyridines.[4] Furthermore, innovative techniques such as ultrasound-assisted synthesis have been shown to significantly enhance reaction rates and yields, offering a greener alternative to conventional heating methods.[1][2]

The following diagram illustrates the general electrophilic iodination pathway for the synthesis of this compound.

G cluster_0 Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Sigma Complex (Wheland Intermediate) Sigma Complex (Wheland Intermediate) Imidazo[1,2-a]pyridine->Sigma Complex (Wheland Intermediate) Electrophilic Attack at C3 Electrophilic Iodine Species (I+) Electrophilic Iodine Species (I+) Electrophilic Iodine Species (I+)->Sigma Complex (Wheland Intermediate) This compound This compound Sigma Complex (Wheland Intermediate)->this compound Deprotonation Proton (H+) Proton (H+) Sigma Complex (Wheland Intermediate)->Proton (H+) caption General Mechanism of Electrophilic Iodination

Caption: General Mechanism of Electrophilic Iodination.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for the preparation of 3-iodoimidazo[1,2-a]pyridines depends on several factors, including substrate scope, reaction efficiency, cost of reagents, and environmental impact. The following table summarizes quantitative data from various reported methods to aid in the selection of the most appropriate protocol.

MethodIodine SourceOxidant/CatalystSolventTimeYield (%)Reference
Ultrasound-Assisted C-H IodinationI₂TBHPEthanol30 min80-95[1],[2]
Conventional Heating C-H IodinationI₂K₂S₂O₈Acetonitrile2-12 h70-85[1]
Metal-Free C-H IodinationNIS-DCM1-3 h85-92[4]
Cobalt-Mediated SynthesisI₂Co(OAc)₂·4H₂O1,2-DCB12 h71-84[5]

Key Experimental Protocols

This section provides detailed experimental procedures for two prominent methods for the synthesis of this compound derivatives.

Protocol 1: Ultrasound-Assisted Iodination of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from a novel, metal-free, and environmentally friendly method that utilizes ultrasound irradiation to accelerate the reaction.[1][2]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv)

  • Iodine (I₂) (0.12 mmol, 0.6 equiv)

  • tert-Butyl hydroperoxide (TBHP), 70% in water (0.4 mmol, 2.0 equiv)

  • Ethanol (2.0 mL)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), iodine (0.12 mmol), and ethanol (2.0 mL).

  • Add TBHP in water (0.4 mmol) to the mixture.

  • Seal the Schlenk tube and place it in an ultrasonic bath.

  • Irradiate the reaction mixture with ultrasound for 30 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-iodo-2-phenylimidazo[1,2-a]pyridine.

Expected Yield: 80-95%[1][2]

The following diagram illustrates the workflow for this ultrasound-assisted synthesis.

G cluster_0 Start Start Combine Reagents Combine Imidazo[1,2-a]pyridine, I₂, TBHP, and Ethanol in a Schlenk Tube Start->Combine Reagents Ultrasonic Irradiation Ultrasonic Irradiation (30 min, RT) Combine Reagents->Ultrasonic Irradiation Reaction Quench Quench with Na₂S₂O₃ Ultrasonic Irradiation->Reaction Quench Extraction Extract with Ethyl Acetate Reaction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product caption Ultrasound-Assisted Synthesis Workflow

Caption: Ultrasound-Assisted Synthesis Workflow.

Protocol 2: C3-Iodination using N-Iodosuccinimide (NIS)

This method provides a straightforward approach for the iodination of imidazo[1,2-a]pyridines under mild conditions.[4]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv)

  • Dichloromethane (DCM) (10 mL)

  • Round-bottom flask

Procedure:

  • Dissolve the imidazo[1,2-a]pyridine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add N-iodosuccinimide (1.1 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound.

Expected Yield: 85-92%[4]

Conclusion

The synthesis of 3-iodoimidazo[1,2-a]pyridines is a well-established and critical transformation in the field of medicinal chemistry. This guide has presented a comprehensive overview of the prevalent synthetic methodologies, highlighting the advantages of modern techniques such as ultrasound-assisted C-H functionalization. By providing detailed experimental protocols and a comparative summary of reaction conditions and yields, this document aims to serve as a valuable resource for researchers engaged in the synthesis and development of novel imidazo[1,2-a]pyridine-based compounds. The versatility of the C-I bond at the C3 position ensures that these molecules will continue to be pivotal building blocks in the quest for new therapeutic agents.

References

The Advent and Advancement of 3-Iodoimidazo[1,2-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, History, and Therapeutic Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. Among its many derivatives, 3-iodoimidazo[1,2-a]pyridine has emerged as a particularly valuable intermediate, providing a versatile handle for the construction of complex molecular architectures with significant therapeutic potential. This technical guide delves into the discovery, historical synthetic evolution, and modern preparative methods for this compound, with a special focus on its role in the development of kinase inhibitors.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the development of the parent imidazo[1,2-a]pyridine ring system. The classical synthesis of this bicyclic heterocycle is rooted in the work of Aleksei Chichibabin, who in 1924 reported the reaction of 2-aminopyridine with α-halocarbonyl compounds. This fundamental transformation, known as the Tschitschibabin reaction, laid the groundwork for the exploration of the imidazo[1,2-a]pyridine scaffold.

While the precise first synthesis of this compound is not readily found in early literature, the functionalization of the imidazo[1,2-a]pyridine core through electrophilic substitution has been a subject of study for decades. The C3 position of the imidazo[1,2-a]pyridine ring is known to be particularly susceptible to electrophilic attack due to its high electron density. Early investigations into the halogenation of this scaffold likely led to the preparation of 3-iodo derivatives, although a definitive seminal publication is not easily identifiable.

Modern synthetic chemistry has since provided a plethora of reliable and high-yielding methods for the direct iodination of the imidazo[1,2-a]pyridine core, solidifying the importance of the 3-iodo derivative as a key building block in drug discovery.

Synthetic Methodologies: A Comparative Overview

The preparation of this compound can be achieved through various synthetic strategies. This section provides a detailed overview of key experimental protocols, with quantitative data summarized in Table 1 for ease of comparison.

Table 1: Comparative Analysis of Synthetic Protocols for this compound Derivatives
MethodReagentsSolventTemperatureTimeYield (%)Reference
Ultrasound-Assisted IodinationImidazo[1,2-a]pyridine, I₂, TBHP in waterEthanolRoom Temperature30 min65-95[1]
Copper-Catalyzed Cyclization2-Aminopyridine, Arylacetylene, I₂Not specifiedNot specifiedNot specifiedGood[2]
Electrochemical Synthesis2-Aminopyridines, α-Bromoketones, NH₄IDMSO or DMA80 °C16 hModerate to Good[3]
Direct Iodination with NISImidazo[1,2-a]pyridine, N-Iodosuccinimide (NIS)AcetonitrileRoom Temperature30 minHigh[4]
Detailed Experimental Protocols

1. Ultrasound-Assisted Iodination [1]

This environmentally friendly method provides rapid access to 3-iodoimidazo[1,2-a]pyridines in high yields.

  • Procedure: In a Schlenk tube, combine the desired imidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (I₂) (0.12 mmol), and tert-butyl hydroperoxide (TBHP) in water (0.40 mmol) in ethanol (2.0 mL). The reaction mixture is then subjected to ultrasonic irradiation for 30 minutes. Upon completion, the reaction is quenched with water (10 mL). The aqueous layer is extracted three times with ethyl acetate (3 x 10 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the this compound product.

2. Copper-Catalyzed Three-Component Reaction [5]

This one-pot method allows for the direct synthesis of polysubstituted imidazo[1,2-a]pyridines, which can include an iodo-substituent depending on the chosen starting materials. A general workflow for such a copper-catalyzed reaction is depicted below.

G cluster_reactants Reactants cluster_catalyst Catalyst System 2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->One-Pot Reaction Iodine Source Iodine Source Iodine Source->One-Pot Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->One-Pot Reaction This compound This compound One-Pot Reaction->this compound

Figure 1: General workflow for copper-catalyzed synthesis.
  • Procedure: A mixture of the 2-aminopyridine, terminal alkyne, and an iodine source are combined in a suitable solvent with a copper(I) catalyst. The reaction is typically stirred at an elevated temperature until the starting materials are consumed. The product is then isolated and purified using standard techniques such as column chromatography.

3. Electrochemical Synthesis [3]

Electrochemical methods offer a modern and often milder alternative to traditional synthetic routes.

  • Procedure: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, a solution of the 2-aminopyridine (1 equiv), an α-bromoketone (1 equiv), and a supporting electrolyte such as ammonium iodide (NH₄I) in a solvent like DMSO or DMA is subjected to a constant current. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The this compound scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. One of the most significant areas of application for derivatives of this scaffold is in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6]

The 3-iodo group serves as a versatile synthetic handle for introducing various substituents that can modulate the potency and selectivity of these inhibitors. The general mechanism of action involves the binding of the imidazo[1,2-a]pyridine derivative to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition blocks the downstream activation of Akt and mTOR, leading to the induction of apoptosis and the suppression of tumor growth.[8][9]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway.
Table 2: Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives against PI3Kα

Compound IDIC₅₀ (nM) for PI3KαReference
Compound 35150[10]
Compound 13k1.94[11]

Conclusion

This compound has transitioned from a laboratory curiosity to a cornerstone of modern medicinal chemistry. Its rich history, coupled with the development of diverse and efficient synthetic methodologies, has solidified its role as a key building block for the creation of novel therapeutics. The ability of its derivatives to potently and selectively inhibit critical signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores its immense potential in the ongoing fight against cancer and other diseases. For researchers and drug development professionals, a deep understanding of the synthesis and functionalization of this privileged scaffold is essential for unlocking its full therapeutic promise.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 3-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 3-iodoimidazo[1,2-a]pyridine as a key building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 3-position via this palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to novel drug candidates and biologically active molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery, this reaction is invaluable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many therapeutic agents. The this compound core is an excellent substrate for these reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This document outlines optimized reaction conditions, detailed experimental protocols, and the expected outcomes for the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridines.

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridines is highly dependent on the careful selection of the catalyst, base, and solvent. Research has shown that the nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring also influences the reactivity.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used catalyst for this transformation.

  • Base: Strong inorganic bases have been shown to provide optimal yields and shorter reaction times.[1][2][3] Sodium carbonate (Na₂CO₃), barium hydroxide (Ba(OH)₂), and sodium hydroxide (NaOH) are all effective choices.[1]

  • Solvent: Ethereal solvents, particularly 1,2-dimethoxyethane (DME) and tetrahydrofuran (THF), are the preferred reaction media.[1] Optimized yields are often achieved using DME.[1][2][3]

  • Substituent Effects: The presence of an electron-withdrawing group, such as an ester, at the 2-position of the this compound can enhance the rate of the coupling reaction.

Data Presentation

The following tables summarize the typical yields for the Suzuki-Miyaura coupling of various 2-substituted-3-iodoimidazo[1,2-a]pyridines with different arylboronic acids under optimized conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Substituted-3-Iodoimidazo[1,2-a]pyridines with Phenylboronic Acid

Entry2-Substituent (R)BaseSolventTime (h)Yield (%)
1HBa(OH)₂DME1285
2PhenylBa(OH)₂DME1278
3tert-ButylBa(OH)₂DME2465
4COOEtBa(OH)₂DME692

Table 2: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidBaseSolventTime (h)Yield (%)
1Phenylboronic acidBa(OH)₂DME1285
24-Methylphenylboronic acidBa(OH)₂DME1288
34-Methoxyphenylboronic acidBa(OH)₂DME1482
44-Fluorophenylboronic acidBa(OH)₂DME1275
52-Thiopheneboronic acidBa(OH)₂DME1868

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of a 2-substituted-3-iodoimidazo[1,2-a]pyridine with an arylboronic acid.

Materials:

  • 2-Substituted-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Barium hydroxide octahydrate [Ba(OH)₂·8H₂O] (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-substituted-3-iodoimidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and barium hydroxide octahydrate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add anhydrous DME to the flask via syringe. The typical concentration is 0.1 M with respect to the this compound.

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Heat the reaction mixture to reflux (approximately 85 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ Base PdII_Aryl_Boron R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., Ba(OH)₂) Start->Reagents Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent Add Anhydrous Solvent (e.g., DME) Inert->Solvent Catalyst Add Pd(PPh₃)₄ Catalyst Solvent->Catalyst Reaction Heat to Reflux (e.g., 85°C) Catalyst->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Workup Aqueous Workup: - Dilute with EtOAc & H₂O - Separate Layers - Extract Aqueous Layer Monitor->Workup Upon Completion Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the straightforward introduction of alkynyl moieties onto heterocyclic systems under relatively mild conditions.[2][3] The functionalization of the C3-position of the imidazo[1,2-a]pyridine core is of particular interest for the development of novel therapeutic agents. The use of 3-iodoimidazo[1,2-a]pyridine as a substrate in the Sonogashira reaction has been identified as an optimal strategy for the synthesis of 3-alkynylimidazo[1,2-a]pyridines, affording a diverse library of compounds in moderate to excellent yields.[4]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle and Workflow

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the this compound. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the 3-alkynylimidazo[1,2-a]pyridine product and regenerates the active palladium(0) catalyst.[3][5]

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound, Terminal Alkyne, Palladium Catalyst, Copper(I) Iodide, Base, and Solvent react Stir at Room Temperature or Heat under Inert Atmosphere start->react monitor Monitor Progress by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure 3-Alkynylimidazo[1,2-a]pyridine purify->product Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition (Imidazo-Pd(II)-I)L₂ pd0->pd_complex + this compound transmetalation Transmetalation pd_complex->transmetalation product_complex Reductive Elimination (Imidazo-alkyne-Pd(II))L₂ transmetalation->product_complex + Copper Acetylide product_complex->pd0 - Product product 3-Alkynylimidazo[1,2-a]pyridine product_complex->product cuI Cu(I)I cu_acetylide Copper Acetylide (R-C≡C-Cu) cuI->cu_acetylide + Terminal Alkyne + Base cu_acetylide->transmetalation

References

Application Notes and Protocols for the Heck Reaction of 3-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction on 3-iodoimidazo[1,2-a]pyridine. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of novel 3-alkenyl-imidazo[1,2-a]pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this scaffold, particularly at the 3-position, is of significant interest for the development of new therapeutic agents and functional materials. The Heck reaction, a palladium-catalyzed olefination of aryl halides, provides a versatile and efficient method for introducing a variety of alkenyl groups at this position. This document outlines the general conditions and a detailed protocol for the Heck reaction of this compound with various olefins.

General Reaction Scheme

The Heck reaction of this compound involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent, typically at elevated temperatures.

G cluster_0 Heck Reaction This compound This compound Product 3-Alkenyl-imidazo[1,2-a]pyridine This compound->Product + Alkene Alkene Alkene Catalyst Pd Catalyst, Base, Solvent, Heat Catalyst->Product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry reaction vessel under inert atmosphere B Add this compound, catalyst, and ligand A->B C Add anhydrous solvent B->C D Add base and alkene C->D E Heat to desired temperature and stir D->E F Monitor reaction progress (TLC/LC-MS) E->F G Cool to room temperature F->G H Aqueous workup (extraction) G->H I Dry, filter, and concentrate organic phase H->I J Purify by column chromatography I->J

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic core found in numerous biologically active compounds. The ability to functionalize the 3-position of this nucleus with a variety of amino groups via a robust and versatile method like the Buchwald-Hartwig amination is of significant interest in drug discovery and development.

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 3-iodoimidazo[1,2-a]pyridine with a range of primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-N bond between the imidazo[1,2-a]pyridine core and an amine. The catalytic cycle, a fundamental concept in organometallic chemistry, is initiated by the oxidative addition of the this compound to a low-valent palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido intermediate. The final step is reductive elimination, which furnishes the desired 3-aminoimidazo[1,2-a]pyridine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and broad substrate scope.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and resulting yields for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established literature precedents for similar heteroaryl iodides and serve as a strong starting point for optimization.

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane1001285
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene1101092
34-ChloroanilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene1001678
4MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)1,4-Dioxane90895
5PiperidinePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF80688
6N-MethylanilinePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.0)Toluene1102475

Yields are for isolated and purified products.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound:

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, XPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (as specified in the table), and the phosphine ligand (as specified in the table).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the base (as specified in the table) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the specified temperature and stir the reaction mixture for the indicated time.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the celite pad with the same organic solvent.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Im-I Ar-Pd(II)(X)L2 Im-Pd(II)(I)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Ligand_Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand_Exchange + HNR'R'' Amine_Complex [Im-Pd(II)(HNR'R'')L2]+I- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Im-Pd(II)(NR'R'')L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Im-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine this compound, Pd precursor, and ligand in a Schlenk tube. Inert Evacuate and backfill with N2 or Ar. Setup->Inert Reagents Add base and amine. Inert->Reagents Solvent Add anhydrous solvent. Reagents->Solvent Heating Heat and stir for the specified time. Solvent->Heating Cooling Cool to room temperature. Heating->Cooling Filtration Dilute and filter through celite. Cooling->Filtration Concentration Concentrate the filtrate. Filtration->Concentration Purification Purify by column chromatography. Concentration->Purification

Caption: General experimental workflow for the amination reaction.

Synthesis of 3-Aryl-Imidazo[1,2-a]pyridines: A Practical Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-aryl-imidazo[1,2-a]pyridines, a scaffold of significant interest in drug discovery, from 3-iodoimidazo[1,2-a]pyridine. The focus is on palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This guide offers step-by-step experimental procedures, tabulated data for reaction optimization, and visual representations of reaction workflows and relevant biological signaling pathways.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antitubercular, and anti-inflammatory properties. The introduction of an aryl group at the 3-position of the imidazo[1,2-a]pyridine core is a key pharmacophoric feature that often enhances biological activity. The versatile and readily accessible this compound serves as an excellent starting material for the synthesis of a wide array of 3-aryl derivatives through various palladium-catalyzed cross-coupling reactions. This document outlines optimized protocols for these transformations, providing researchers with a practical guide for the efficient synthesis of these valuable compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In this context, it facilitates the reaction of this compound with a variety of arylboronic acids.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 eq)Toluene/H₂O754885
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 eq)Toluene/H₂O754891
34-Chlorophenylboronic acidPd(OAc)₂ (10) / PPh₃ (20)K₂CO₃ (2 eq)Dioxane/EtOH150 (MW)0.3392
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Ba(OH)₂ (2 eq)DME802488
53,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2 eq)Toluene1001278
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 mmol), the corresponding arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • Add toluene (8 mL) followed by a solution of sodium carbonate (2 mmol) in water (4 mL).

  • The reaction mixture is heated to 75°C with vigorous stirring under a nitrogen atmosphere.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine.[1]

Heck Coupling

The Heck reaction enables the arylation of alkenes. This protocol outlines the coupling of this compound with an acrylate.

Experimental Protocol: Heck Coupling

Materials:

  • This compound

  • Methyl acrylate (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Triethylamine (Et₃N) (2 equiv)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, dissolve this compound (1 mmol) in DMF (5 mL).

  • Add methyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and triethylamine (2 mmol).

  • The tube is sealed and the mixture is degassed by bubbling with nitrogen or argon for 15 minutes.

  • The reaction is heated to 100°C and stirred for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, the mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the 3-alkenyl-imidazo[1,2-a]pyridine.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the synthesis of 3-alkynyl-imidazo[1,2-a]pyridines.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A mixture of this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) is placed in a dry Schlenk flask under a nitrogen atmosphere.

  • Degassed THF (10 mL) and triethylamine (3 mL) are added via syringe.

  • The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to give the 3-alkynyl-imidazo[1,2-a]pyridine.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • Add a solution of this compound (1 mmol) and the amine (1.2 mmol) in dry, degassed toluene (10 mL).

  • The reaction mixture is heated to 100°C and stirred for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the 3-amino-imidazo[1,2-a]pyridine derivative.[4][5][6]

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Products Start This compound Suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) Start->Suzuki Heck Heck Coupling (+ Alkene) Start->Heck Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Product_Aryl 3-Aryl-imidazo[1,2-a]pyridine Suzuki->Product_Aryl Product_Alkenyl 3-Alkenyl-imidazo[1,2-a]pyridine Heck->Product_Alkenyl Product_Alkynyl 3-Alkynyl-imidazo[1,2-a]pyridine Sonogashira->Product_Alkynyl Product_Amino 3-Amino-imidazo[1,2-a]pyridine Buchwald->Product_Amino

Caption: General workflow for the synthesis of 3-substituted imidazo[1,2-a]pyridines.

Signaling Pathway: Anticancer Activity

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Inhibitor 3-Aryl-imidazo[1,2-a]pyridine Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-aryl-imidazo[1,2-a]pyridines.

Signaling Pathway: Antitubercular Activity

G cluster_pathway Mycobacterium tuberculosis Electron Transport Chain ComplexII Complex II (Succinate Dehydrogenase) Menaquinone Menaquinone Pool ComplexII->Menaquinone e- ComplexIII Complex III (Cytochrome bc1, QcrB) Menaquinone->ComplexIII e- ComplexIV Complex IV (Cytochrome aa3 oxidase) ComplexIII->ComplexIV e- ATPSynthesis ATP Synthesis ComplexIV->ATPSynthesis drives Inhibitor 3-Aryl-imidazo[1,2-a]pyridine Inhibitor->ComplexIII inhibits

Caption: Inhibition of the M. tuberculosis cytochrome bc1 complex by 3-aryl-imidazo[1,2-a]pyridines.[7][8][9][10]

Conclusion

The protocols described in this document provide a comprehensive guide for the synthesis of 3-aryl-imidazo[1,2-a]pyridines from this compound using palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient approach to access a wide range of derivatives with potential applications in drug discovery and development. The provided data and visualizations aim to facilitate the practical implementation of these synthetic strategies and provide context for the biological relevance of this important class of compounds.

References

Application Notes and Protocols: 3-Iodoimidazo[1,2-a]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1] The strategic functionalization of this scaffold is crucial for the development of novel drug candidates. 3-Iodoimidazo[1,2-a]pyridine has emerged as a key and versatile synthetic intermediate, enabling the introduction of diverse substituents at the C3 position through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the discovery of novel therapeutic agents.

I. Synthesis of this compound

The direct iodination of the imidazo[1,2-a]pyridine core at the C3 position is a highly efficient method for the preparation of the 3-iodo derivative. The C3 position is susceptible to electrophilic attack, making this transformation straightforward.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol describes the synthesis of 3-iodo-2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-phenylimidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Dry Acetonitrile (CH3CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 2-phenylimidazo[1,2-a]pyridine (4 mmol) in dry acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-iodosuccinimide (0.95 g, 4 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • A white solid precipitate of 3-iodo-2-phenylimidazo[1,2-a]pyridine will form.

  • Collect the solid by filtration.

  • Wash the solid with a small amount of cold acetonitrile.

  • Dry the product under vacuum. The product can be used in subsequent steps without further purification.

Yield: 83%

II. Application of this compound in Cross-Coupling Reactions

The carbon-iodine bond at the C3 position of this compound is readily activated by palladium catalysts, making it an excellent substrate for various cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, and alkynyl groups, generating diverse libraries of compounds for biological screening.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the this compound and a boronic acid or ester. This reaction is widely used to synthesize 3-aryl-imidazo[1,2-a]pyridines, which have shown significant potential as anticancer and anti-inflammatory agents.

Materials:

  • This compound derivative (1 mmol)

  • Aryl or alkyl boronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Sodium carbonate (Na₂CO₃) (2 mmol)

  • Toluene

  • Water

  • Reaction tube/flask

  • Nitrogen atmosphere setup

Procedure:

  • To a reaction tube, add the this compound derivative (1 mmol), the corresponding aryl or alkyl boronic acid (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add toluene (8 mL) to the mixture.

  • In a separate vial, dissolve sodium carbonate (212 mg, 2 mmol) in water (4 mL).

  • Add the aqueous sodium carbonate solution to the reaction mixture.

  • Purge the reaction tube with nitrogen and maintain a nitrogen atmosphere.

  • Heat the reaction mixture at 75°C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the this compound and a terminal alkyne, leading to the synthesis of 3-alkynyl-imidazo[1,2-a]pyridines. These compounds are valuable scaffolds in medicinal chemistry.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve the this compound (1.0 eq) in THF (5 mL).

  • Sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).

  • Stir the reaction mixture at room temperature for 3 hours.[2]

  • After completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.[2]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purify the product by flash column chromatography on silica gel.[2]

C. Heck Reaction

The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene at the C3 position. This reaction provides a route to novel derivatives with potential biological activities.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Base (e.g., Triethylamine (Et₃N), Sodium acetate (NaOAc))

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound, the alkene (1.2-1.5 equivalents), palladium(II) acetate (1-5 mol%), and triphenylphosphine (2-10 mol%).

  • Add the base (e.g., triethylamine, 2-3 equivalents) and the solvent (e.g., DMF).

  • Heat the reaction mixture under a nitrogen atmosphere at 80-120°C for several hours to 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

III. Biological Applications and Protocols

Derivatives synthesized from this compound have demonstrated significant potential in various therapeutic areas, particularly as anticancer and anti-inflammatory agents.

A. Anticancer Activity

Many 3-substituted imidazo[1,2-a]pyridine derivatives exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 12b Hep-2 (Laryngeal Carcinoma)11[3][4]
HepG2 (Hepatocellular Carcinoma)13[3][4]
MCF-7 (Breast Carcinoma)11[3][4]
A375 (Human Skin Cancer)11[3][4]
Compound 12 HT-29 (Colon Carcinoma)4.15 ± 2.93[1]
MCF-7 (Breast Carcinoma)30.88 ± 14.44[1]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[1]
Compound 18 MCF-7 (Breast Carcinoma)14.81 ± 0.20[1]
HT-29 (Colon Carcinoma)10.11 ± 0.70[1]
B16F10 (Melanoma)14.39 ± 0.04[1]
Compound 5b HCT-116 (Colon Carcinoma)3.5[5]
MiaPaca-2 (Pancreatic Cancer)4.2[5]
PC-3 (Prostate Cancer)5.1[5]
A549 (Lung Cancer)7.8[5]
MDA-MB-231 (Breast Cancer)10.2[5]
MCF-7 (Breast Cancer)61.1[5]

This protocol is for assessing the cytotoxicity of a synthesized imidazo[1,2-a]pyridine derivative against a cancer cell line.[6][7]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazo[1,2-a]pyridine derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and an untreated control (medium only). Incubate for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Anti-inflammatory Activity

Certain 3-aryl-imidazo[1,2-a]pyridines synthesized via Suzuki coupling of the 3-iodo precursor have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Compound IDEnzymeIC₅₀ (µmol/L)Selectivity (COX-1/COX-2)Reference
Compound 3f COX-121.80.42[8]
COX-29.2[8]

This protocol is for analyzing the effect of a test compound on the phosphorylation status of key proteins in a signaling pathway, such as PI3K/Akt/mTOR.[9][10][11][12]

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

Imidazo[1,2-a]pyridine derivatives often exert their biological effects by modulating key cellular signaling pathways. Below are representations of two commonly affected pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus GeneTranscription Gene Transcription (e.g., Bcl-2, COX-2) STAT3_dimer->GeneTranscription Binds DNA Inflammation Inflammation & Proliferation GeneTranscription->Inflammation TNFR TNF Receptor (TNFR) IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB->Nucleus NFkB->GeneTranscription Binds DNA NFkB_IkB->NFkB IκB Degradation ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->STAT3 Inhibits ImidazoPyridine->NFkB Inhibits

Caption: The STAT3 and NF-κB signaling pathways, common targets of anti-inflammatory imidazo[1,2-a]pyridines.

B. Experimental Workflows

Suzuki_Workflow start Start reagents Combine: - this compound - Boronic Acid - Pd(PPh₃)₄ - Na₂CO₃ solution - Toluene start->reagents reaction Heat at 75°C under N₂ reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Dilute with EtOAc - Wash with H₂O, Brine - Dry & Concentrate monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product 3-Aryl-imidazo[1,2-a]pyridine purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Imidazo[1,2-a]pyridine Derivative (various conc.) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC₅₀ read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols: Design and Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have led to the development of a wide array of derivatives with diverse and potent pharmacological activities. Compounds incorporating this nucleus have shown promise as anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic agents.[1][2][3] This document provides a detailed overview of the design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridine derivatives, offering researchers a guide to exploring this versatile scaffold for the development of new therapeutic agents.

Data Presentation: Biological Activities of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the quantitative biological data for representative imidazo[1,2-a]pyridine derivatives across different therapeutic areas, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
13k HCC827 (Lung)0.09PI3Kα inhibitor[4]
A549 (Lung)0.23[4]
SH-SY5Y (Neuroblastoma)0.15[4]
HEL (Erythroleukemia)0.43[4]
MCF-7 (Breast)0.18[4]
6d A549 (Lung)2.8Tubulin polymerization inhibitor[5]
Compound 15 MCF7 (Breast)1.6Not specified[6]
MDA-MB-231 (Breast)22.4[6]
22e EBC-1 (Lung)0.045c-Met inhibitor[7]
IP-5 HCC1937 (Breast)45Induces cell cycle arrest and apoptosis[8][9][10]
IP-6 HCC1937 (Breast)47.7Induces cell cycle arrest and apoptosis[8][9][10]

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDAssayKey FindingsMechanism of ActionReference
MIA LPS-induced inflammation in MDA-MB-231 and SKOV3 cellsReduced levels of inflammatory cytokines (e.g., IL-6, TNF-α), suppressed NF-κB activity, and reduced COX-2 and iNOS expression.Suppression of NF-κB and STAT3 signaling pathways.[1][11][12]

Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5h S. aureus (ATCC)3.125[13]
S. aureus (Clinical)6.25[13]
Chalcone 4a E. coli-Showed excellent activity
P. aeruginosa-Showed excellent activity
S. aureus-Showed excellent activity
S. pyogenes-Showed excellent activity
Compound 9a B. subtilis-High activity (wider zone of inhibition than streptomycin)

Experimental Protocols

General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][14][15]

Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL), add the desired α-bromoacetophenone derivative (1.1 mmol).

  • Reaction Conditions: The reaction mixture is typically stirred at reflux temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines.[1][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[13]

  • Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Mandatory Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_n p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n Translocation IKK IKK IkBa IκBα IKK->IkBa Phosphorylation (Degradation) NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkBa->NFkB Release MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->pSTAT3 Inhibits MIA->NFkB Inhibits Gene_expression Gene Expression (iNOS, COX-2, Bcl-2) NFkB_n->Gene_expression Induces pSTAT3_dimer_n->Gene_expression Induces

Caption: STAT3/NF-κB signaling pathway modulation by Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow

G start Start: Design of Imidazo[1,2-a]pyridine Derivatives synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biological_screening Biological Screening (e.g., Anticancer, Antimicrobial) characterization->biological_screening active Active Compounds Identified biological_screening->active Yes inactive Inactive Compounds biological_screening->inactive No sar Structure-Activity Relationship (SAR) Studies active->sar lead_optimization Lead Optimization active->lead_optimization inactive->sar sar->lead_optimization lead_optimization->synthesis end End: Preclinical Development lead_optimization->end

Caption: General workflow for the discovery of Imidazo[1,2-a]pyridine-based drugs.

Logical Relationships in SAR Studies

G cluster_substituents Substituent Effects on Activity core Imidazo[1,2-a]pyridine Core Essential for Activity activity Biological Activity core->activity r1 Position R1 Electron-donating group Increased Activity r1->activity Positive Correlation r2 Position R2 Electron-withdrawing group Decreased Activity r2->activity Negative Correlation r3 Position R3 Bulky group Steric Hindrance Reduced Activity r3->activity Negative Correlation

Caption: Structure-Activity Relationship (SAR) logic for Imidazo[1,2-a]pyridines.

References

Application Notes and Protocols for 3-Iodoimidazo[1,2-a]pyridine as a Key Intermediate for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-iodoimidazo[1,2-a]pyridine as a versatile intermediate for the synthesis of novel anticancer agents. This document outlines detailed protocols for its synthesis, subsequent derivatization, and the biological evaluation of the resulting compounds, with a focus on their activity as inhibitors of key cancer-related signaling pathways.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as anticancer agents, primarily through the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. The introduction of an iodine atom at the 3-position of the imidazo[1,2-a]pyridine ring provides a crucial handle for further chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document serves as a practical guide for researchers aiming to explore the therapeutic potential of this promising class of molecules.

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a clear comparison of the potency of these compounds.

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)0.14[1]
HeLa (Cervical)0.21[1]
Compound 8b K-562 (Leukemia)2.91[2]
Compound 8c K-562 (Leukemia)1.09[2]
Compound 12 HT-29 (Colon)4.15 ± 2.93[3][4]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[3][4]
Compound 18 MCF-7 (Breast)14.81 ± 0.20[5]
HT-29 (Colon)10.11 ± 0.70[5]
Compound HB9 A549 (Lung)50.56[6][7]
Compound HB10 HepG2 (Liver)51.52[6][7]
IP-5 HCC1937 (Breast)45[8][9]
IP-6 HCC1937 (Breast)47.7[8][9]
IP-7 HCC1937 (Breast)79.6[8][9]
Compound 12b Hep-2 (Laryngeal)11[10]
HepG2 (Liver)13[10]
MCF-7 (Breast)11[10]
A375 (Melanoma)11[10]

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives Against Key Kinases

Compound IDTarget KinaseIC50 (nM)Reference
PI3Kα Inhibitor PI3Kα2[1]
PIK3CA Inhibitor PIK3CA0.67 µM[1]
Thiazole Substituted PIK3CA0.0028 µM[1]
Compound 7 PI3K0.20[11]
mTOR21[11]
Compound 8b EGFR123[2]
Compound 8c EGFR72[2]
COX-21090[2]

Experimental Protocols

I. Synthesis of this compound Intermediate

This protocol describes a general method for the synthesis of the this compound core, which can then be used in subsequent derivatization reactions.

Materials:

  • 2-Aminopyridine derivative

  • α-Bromoacetophenone derivative

  • N-Iodosuccinimide (NIS)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Sodium bicarbonate (NaHCO3) solution

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Synthesis of 2-Arylimidazo[1,2-a]pyridine:

    • To a solution of the 2-aminopyridine derivative (1.0 eq) in a suitable solvent, add the α-bromoacetophenone derivative (1.0 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO3.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 2-arylimidazo[1,2-a]pyridine.

  • Iodination at the 3-position:

    • Dissolve the 2-arylimidazo[1,2-a]pyridine (1.0 eq) in an anhydrous solvent under an inert atmosphere.

    • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired 3-iodo-2-arylimidazo[1,2-a]pyridine.

II. Derivatization of this compound

The 3-iodo intermediate is a versatile building block for introducing various functional groups through cross-coupling reactions.

A. Suzuki Cross-Coupling Protocol

This protocol is for the palladium-catalyzed coupling of the 3-iodo intermediate with a boronic acid or ester.

Materials:

  • This compound derivative

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Water

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a Schlenk flask, combine the this compound derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and water mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

B. Sonogashira Cross-Coupling Protocol

This protocol describes the coupling of the 3-iodo intermediate with a terminal alkyne.

Materials:

  • This compound derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the this compound derivative (1.0 eq) in the chosen solvent, add the palladium catalyst (0.05 eq), CuI (0.1 eq), and the base.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion.

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH4Cl and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. In Vitro Anticancer Activity Assays

A. MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the old medium with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

B. Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol is for determining the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Densitometry analysis can be used to quantify the protein bands.

C. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compounds induce cell cycle arrest.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.

Visualizations

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow Start Start: Design & Synthesis of This compound Derivatization Derivatization via Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening In Vitro Anticancer Screening (MTT Assay) Purification->Screening Hit_Identification Hit Identification & IC50 Determination Screening->Hit_Identification Mechanism Mechanism of Action Studies Hit_Identification->Mechanism Potent Compounds Lead_Optimization Lead Optimization & SAR Studies Hit_Identification->Lead_Optimization Structure-Activity Relationship Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Western_Blot Signaling Pathway Analysis (Western Blot) Mechanism->Western_Blot

Caption: General experimental workflow for the development of imidazo[1,2-a]pyridine-based anticancer agents.

References

Application of 3-Iodoimidazo[1,2-a]pyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an iodine atom at the 3-position of this scaffold provides a versatile synthetic handle for the construction of diverse molecular libraries, particularly for the development of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing 3-iodoimidazo[1,2-a]pyridine as a key intermediate, focusing on inhibitors of Phosphoinositide 3-kinase (PI3K), Anaplastic Lymphoma Kinase (ALK), and Mesenchymal-Epithelial Transition factor (c-Met).

Introduction

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The this compound core serves as a valuable platform for the design of such inhibitors. The iodine atom can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize inhibitor potency and selectivity.

Key Synthetic Strategies

The primary application of this compound in this context is as a building block for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and other functionalities at the C3 position, which is often a key interaction point with the target kinase.

A general workflow for the synthesis of these inhibitors is outlined below:

G cluster_0 Synthesis of this compound Core cluster_1 Diversification via Cross-Coupling cluster_2 Biological Evaluation 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Cyclization This compound This compound Imidazo[1,2-a]pyridine->this compound Iodination Kinase Inhibitor Library Kinase Inhibitor Library This compound->Kinase Inhibitor Library Suzuki-Miyaura or Heck Coupling Screening & Optimization Screening & Optimization Kinase Inhibitor Library->Screening & Optimization Kinase Assays Aryl/Heteroaryl\nBoronic Acid/Ester Aryl/Heteroaryl Boronic Acid/Ester Aryl/Heteroaryl\nBoronic Acid/Ester->Kinase Inhibitor Library Lead Compound Lead Compound Screening & Optimization->Lead Compound

Caption: General workflow for kinase inhibitor synthesis.

Application in PI3K Inhibitor Synthesis

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy. Several imidazo[1,2-a]pyridine-based PI3K inhibitors have been developed, demonstrating the utility of this scaffold.

Quantitative Data: Imidazo[1,2-a]pyridine-based PI3K Inhibitors
Compound IDTarget KinaseIC50 (µM)Reference
2a p110α0.67[1]
2g p110α0.0018[1]
12 p110α0.0028[1]
35 PI3Kα0.150
Experimental Protocol: Synthesis of a PI3Kα Inhibitor Analog (General Procedure)

This protocol is a general representation based on synthetic strategies for imidazo[1,2-a]pyridine-based PI3K inhibitors.[1]

Step 1: Synthesis of 6-chloro-3-iodoimidazo[1,2-a]pyridine

  • To a solution of 5-chloropyridin-2-amine (1.0 eq) in ethanol, add 2-chloroacetaldehyde (1.2 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude 6-chloroimidazo[1,2-a]pyridine is then dissolved in DMF.

  • N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction mixture is quenched with aqueous sodium thiosulfate solution and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 6-chloro-3-iodoimidazo[1,2-a]pyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a microwave vial, add 6-chloro-3-iodoimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh3)4 (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of dioxane and water (4:1) to the vial.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.

  • After cooling, the reaction mixture is filtered through celite and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the final 3,6-disubstituted imidazo[1,2-a]pyridine derivative.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and inhibitor action.

Application in ALK Inhibitor Synthesis

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements are drivers in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. The this compound scaffold has been successfully employed to generate potent ALK inhibitors.

Quantitative Data: Imidazo[1,2-a]pyridine-based ALK Inhibitors
Compound IDTarget KinaseIC50 (nM)Reference
11a ALK224[2]
O-10 ALKWT2.6[3]
O-10 ALKG1202R6.4[3]
O-10 ALKL1196M/G1202R23[3]
Experimental Protocol: Synthesis of an ALK Inhibitor Analog (General Procedure)

This protocol is a generalized representation based on synthetic routes for imidazo[1,2-a]pyridine-based ALK inhibitors.[2]

Step 1: Synthesis of 7-bromo-imidazo[1,2-a]pyridine

  • A mixture of 4-bromo-2-aminopyridine (1.0 eq), chloroacetaldehyde (50% in water, 1.5 eq), and sodium bicarbonate (2.0 eq) in ethanol is refluxed for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated to give the crude product which can be used in the next step without further purification.

Step 2: Palladium-Catalyzed Cross-Coupling

  • To a microwave vial, add 7-bromo-imidazo[1,2-a]pyridine (1.0 eq), the appropriate aryl or heteroaryl chloride/bromide (1.1 eq), potassium acetate (2.0 eq), and Pd(OAc)2 (0.1 eq) in DMA.

  • The vial is sealed and heated in a microwave reactor at 200 °C for 30 minutes.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the final product.

G cluster_pathway ALK Signaling Pathway ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 RAS RAS ALK->RAS PI3K PI3K ALK->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK ERK RAS->ERK AKT AKT PI3K->AKT ERK->Proliferation AKT->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->ALK Inhibition

Caption: ALK signaling pathway and inhibitor action.

Application in c-Met Inhibitor Synthesis

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of many cancers. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable starting point for the development of selective c-Met inhibitors.

Quantitative Data: Imidazo[1,2-a]pyridine-based c-Met Inhibitors
Compound IDTarget KinaseIC50 (nM)Reference
22e c-Met3.9[4]
26 c-Met1.9[5]
31 c-Met12.8[6]
Experimental Protocol: Synthesis of a c-Met Inhibitor Analog (General Procedure)

This protocol is a general representation based on synthetic strategies for imidazo[1,2-a]pyridine-based c-Met inhibitors.[4][5]

Step 1: Synthesis of 3-iodo-imidazo[1,2-a]pyridine intermediate

  • Follow the procedure for the synthesis of this compound as described in the PI3K inhibitor synthesis section, starting from the appropriate 2-aminopyridine.

Step 2: Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine the 3-iodo-imidazo[1,2-a]pyridine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), PdCl2(dppf) (0.1 eq), and potassium phosphate (3.0 eq).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Anhydrous THF is added, and the mixture is heated to reflux for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to provide the desired c-Met inhibitor.

G cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation GAB1 GAB1 cMet->GAB1 Recruitment STAT3 STAT3 cMet->STAT3 RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT CellFunctions Proliferation, Motility, Invasion RAS_MAPK->CellFunctions PI3K_AKT->CellFunctions STAT3->CellFunctions Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->cMet Inhibition

Caption: c-Met signaling pathway and inhibitor action.

Conclusion

The this compound scaffold is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse libraries of compounds for structure-activity relationship studies. The successful development of potent and selective inhibitors against key cancer targets such as PI3K, ALK, and c-Met underscores the importance of this synthetic intermediate in modern drug discovery. The protocols and data presented herein provide a foundational resource for researchers in the field to further explore and exploit the potential of this compound in the design and synthesis of novel kinase inhibitors.

References

Application Notes and Protocols: Regioselective C-3 Iodination of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds, exhibiting a wide range of activities including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][2] Functionalization of this core, particularly at the C-3 position, is a key strategy in medicinal chemistry for the development of new therapeutic agents.[1][2] Iodination at the C-3 position provides a versatile handle for further molecular elaboration through various cross-coupling reactions, making 3-iodoimidazo[1,2-a]pyridines valuable intermediates in drug discovery and organic synthesis.[3][4]

These application notes provide detailed protocols for the efficient and regioselective iodination of imidazo[1,2-a]pyridines at the C-3 position using accessible reagents and methodologies.

Method 1: Iodination using N-Iodosuccinimide (NIS)

This protocol describes a straightforward and high-yielding method for the C-3 iodination of imidazo[1,2-a]pyridines using N-Iodosuccinimide (NIS) as the iodine source. The reaction is typically fast, proceeds at room temperature, and does not require a metal catalyst.[3][5]

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Imidazo[1,2-a]pyridine in dry acetonitrile reagent N-Iodosuccinimide (NIS) start->reagent Add stir Stir at room temperature (30 min) reagent->stir filter Filter the resulting white solid stir->filter dry Dry the solid filter->dry product 3-Iodoimidazo[1,2-a]pyridine (ready for use) dry->product

Figure 1: Experimental workflow for C-3 iodination using NIS.
Detailed Experimental Protocol

  • To a solution of the starting imidazo[1,2-a]pyridine (1.0 eq.) in dry acetonitrile (0.8 M), add N-iodosuccinimide (1.0 eq.).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion, a white solid (succinimide byproduct) will precipitate.

  • Filter the reaction mixture to remove the solid.

  • The filtrate containing the product can often be used directly, or the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary.[3]

Quantitative Data: Substrate Scope and Yields
EntrySubstrate (R group on Imidazo[1,2-a]pyridine)ProductYield (%)Reference
12-phenyl3-Iodo-2-phenylimidazo[1,2-a]pyridine83[3]
2HThis compound-[3]
32,6-dichloro2,6-dichloro-3-iodoimidazo[1,2-a]pyridine-[3]

Yields are for isolated products. "-" indicates the reaction was reported but the specific yield was not provided in the snippet.

Method 2: Ultrasound-Assisted Iodination using Molecular Iodine and TBHP

This method presents a metal-free and environmentally friendly approach for the C-3 iodination of imidazo[1,2-a]pyridines. It utilizes molecular iodine (I₂) as the iodine source, tert-butyl hydroperoxide (TBHP) as an oxidant, and ultrasound irradiation to accelerate the reaction in a green solvent like ethanol.[4][6]

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Imidazo[1,2-a]pyridine in Ethanol reagent1 Molecular Iodine (I₂) start->reagent1 Add reagent2 TBHP in water reagent1->reagent2 Add ultrasound Ultrasonic Irradiation (30 min) reagent2->ultrasound quench Quench with water ultrasound->quench extract Extract with EtOAc quench->extract dry Dry organic layers (Na₂SO₄) extract->dry evaporate Evaporate solvent dry->evaporate product Purified 3-Iodoimidazo [1,2-a]pyridine evaporate->product

Figure 2: Workflow for ultrasound-assisted C-3 iodination.
Detailed Experimental Protocol

  • In a Schlenk tube, place the starting imidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (0.12 mmol), and ethanol (2.0 mL).[4]

  • Add tert-butyl hydroperoxide (TBHP) in water (0.40 mmol).[4]

  • Irradiate the reaction mixture using an ultrasonic bath for 30 minutes.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.[4]

  • Extract the aqueous layer three times with ethyl acetate (10 mL each).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[4]

  • Evaporate the solvent under reduced pressure to obtain the crude product.[4]

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data: Substrate Scope and Yields
EntrySubstrateProductYield (%)Reference
12-phenylimidazo[1,2-a]pyridine3-Iodo-2-phenylimidazo[1,2-a]pyridine90[4][6]
22-(p-tolyl)imidazo[1,2-a]pyridine3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine85[4][6]
32-(4-methoxyphenyl)imidazo[1,2-a]pyridine3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine90[4][6]
42-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine3-Iodo-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine72[4]
52-(4-nitrophenyl)imidazo[1,2-a]pyridine3-Iodo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine60[6]
62-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine3-Iodo-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine67[4][6]

Yields are for isolated products after purification.

Application in Further Functionalization: Suzuki Cross-Coupling

The C-I bond at the C-3 position is significantly weaker than C-Br or C-Cl bonds, making 3-iodoimidazo[1,2-a]pyridines excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of various aryl and heteroaryl groups at this position, a crucial step in building molecular complexity for drug discovery.

Logical Relationship: From Iodination to C-C Bond Formation

start Imidazo[1,2-a]pyridine intermediate This compound start->intermediate Iodination (NIS or I₂/TBHP) reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) intermediate->reagents Reacts with product 3-Arylimidazo[1,2-a]pyridine (New C-C bond) reagents->product Suzuki Coupling

Figure 3: Synthetic utility of 3-iodoimidazo[1,2-a]pyridines.
General Protocol for Suzuki Cross-Coupling

  • In a suitable flask, combine the this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, DME, or 1,4-dioxane) and an aqueous solution of the base.

  • Heat the reaction mixture, typically between 75-100 °C, for several hours to days, monitoring by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 3-aryl-imidazo[1,2-a]pyridine.[3]

The C-3 iodination of imidazo[1,2-a]pyridines is a fundamental transformation for the synthesis of novel derivatives with potential therapeutic applications. The protocols outlined provide reliable and efficient methods for achieving this functionalization. The resulting 3-iodo intermediates are versatile building blocks, readily participating in palladium-catalyzed cross-coupling reactions to enable rapid library synthesis and lead optimization in drug discovery programs.

References

Application Notes: One-Pot Synthesis of 3-Substituted Imidazo[1,2-a]pyridines from the Iodo Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused bicyclic heterocycles recognized as a "privileged scaffold" in medicinal chemistry. This core structure is present in several marketed drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Minodronic acid (an anti-osteoporotic agent).[1][2] Derivatives substituted at the C-3 position are of particular interest for exploratory drug discovery, with demonstrated activities as kinase inhibitors and potential anti-ulcer and antituberculosis agents.[1][3][4] The development of efficient, versatile, and operationally simple synthetic methods to access these compounds is crucial for advancing drug development programs.

This document provides detailed protocols for the synthesis of 3-substituted imidazo[1,2-a]pyridines, starting from the 3-iodo derivative. The focus is on palladium-catalyzed cross-coupling reactions—namely the Suzuki, Sonogashira, and Heck reactions—which allow for the introduction of aryl, alkynyl, and vinyl moieties, respectively. While often performed as two distinct steps (iodination followed by coupling), the protocols are presented to facilitate a streamlined, sequential, or "one-pot" workflow where the intermediate 3-iodoimidazo[1,2-a]pyridine is used directly in the subsequent coupling reaction.

G General Synthetic Strategy cluster_0 Step 1: Iodination cluster_1 Step 2: C-3 Functionalization (One-Pot/Sequential) Start Imidazo[1,2-a]pyridine Iodo This compound (Key Intermediate) Start->Iodo N-Iodosuccinimide (NIS) Acetonitrile, RT Suzuki 3-Aryl Derivative Iodo->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd Catalyst, Base) Sonogashira 3-Alkynyl Derivative Iodo->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalysts, Base) Heck 3-Vinyl Derivative Iodo->Heck Heck Coupling (Alkene, Pd Catalyst, Base)

Figure 1: General workflow for the synthesis of 3-substituted imidazo[1,2-a]pyridines.

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate

This protocol describes the regioselective iodination of the imidazo[1,2-a]pyridine core at the C-3 position, creating the key precursor for subsequent cross-coupling reactions.

Materials:

  • Imidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Dry Acetonitrile (MeCN)

Procedure:

  • To a solution of imidazo[1,2-a]pyridine (1.0 eq) in dry acetonitrile, add N-iodosuccinimide (1.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • A white solid will precipitate during the reaction.

  • Filter the resulting solid, wash with a small amount of cold acetonitrile, and dry under vacuum.

  • The this compound product is typically used without further purification.[5] A reported yield for this step is 87%.[5]

Protocol 2: C-3 Arylation via Suzuki Cross-Coupling

The Suzuki reaction is a robust method for forming carbon-carbon bonds between the this compound and various arylboronic acids. The choice of base and solvent significantly impacts reaction efficiency and time.[6][7]

G Suzuki Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I PdII_Boronate [Ar-Pd(II)L₂-OR'] PdII_Aryl->PdII_Boronate PdII_Product Ar-Pd(II)L₂-Ar' PdII_Boronate->PdII_Product Product R-R' (Coupled Product) PdII_Product->Product Reductive Elimination ArylIodide R-I (3-Iodo-ImPy) ArylIodide->PdII_Aryl Oxidative Addition BoronicAcid R'-B(OH)₂ + Base BoronicAcid->PdII_Boronate Transmetalation

Figure 2: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, NaOH, 2.0 eq)

  • Solvent (e.g., 1,2-Dimethoxyethane (DME), Toluene)

Optimized Procedure (using DME): [5][6]

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent (DME is often preferred as it can shorten reaction times and improve yields).[5]

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 75-80 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyridines

Entry Arylboronic Acid Base Solvent Time (h) Yield (%) Reference
1 Phenylboronic acid Na₂CO₃ Toluene 24 20 [5]
2 Phenylboronic acid NaOH Toluene 5 72 [5]
3 Phenylboronic acid Na₂CO₃ DME 3 91 [5]
4 Phenylboronic acid NaOH DME 1 92 [5]
5 4-Methoxyphenylboronic acid Na₂CO₃ DME 3 94 [5]

| 6 | 4-Chlorophenylboronic acid | NaOH | DME | 1 | 90 |[5] |

Protocol 3: C-3 Alkynylation via Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 3-alkynyl-imidazo[1,2-a]pyridines by reacting the iodo-derivative with a terminal alkyne.[8][9] The reaction typically requires both palladium and copper catalysts.

G Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (R-I) PdII_Product R-Pd(II)L₂-C≡CR' PdII_Product->Pd0 Reductive Elimination Product R-C≡C-R' (Coupled Product) PdII_Product->Product Alkyne R'C≡CH Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide Base CuI Cu(I)I CuI->Cu_Acetylide Cu_Acetylide->PdII_Product Transmetalation

Figure 3: Simplified catalytic cycles for the Sonogashira reaction.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper co-catalyst (e.g., CuI, 1-3 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

General Procedure:

  • To a reaction flask, add the this compound, palladium catalyst, and copper iodide.

  • Evacuate the flask and backfill with an inert gas; repeat three times.

  • Add the solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise while stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 3-alkynyl product.

Protocol 4: C-3 Vinylation via Heck Cross-Coupling

The Heck reaction facilitates the coupling of the 3-iodo-derivative with an alkene to introduce a vinyl substituent at the C-3 position.[10][11]

G Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (R-I) PdII_Alkene Alkene Complex PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Migratory σ-Alkyl-Pd(II) Complex PdII_Alkene->PdII_Migratory Migratory Insertion PdII_Product π-Product Complex PdII_Migratory->PdII_Product β-Hydride Elimination PdII_Product->Pd0 Base-assisted Regeneration Product R-Vinyl (Coupled Product) PdII_Product->Product Base Base BaseH [Base-H]⁺I⁻ Base->BaseH

Figure 4: Simplified catalytic cycle for the Heck vinylation reaction.

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., n-butyl acrylate, styrene, 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%)

  • Base (e.g., NaOAc, K₂CO₃, Et₃N, 2.0 eq)

  • Solvent (e.g., DMF, Acetonitrile)

General Procedure:

  • Charge a reaction vessel with this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the alkene.

  • Heat the mixture to a temperature typically between 80-120 °C.

  • Stir vigorously until TLC or LC-MS analysis indicates the consumption of the starting iodide.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude material via silica gel chromatography to obtain the 3-vinyl-imidazo[1,2-a]pyridine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-iodoimidazo[1,2-a]pyridine.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering potential causes and actionable solutions.

Q1: My Suzuki coupling reaction with this compound shows low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low or no conversion is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction. Its deactivation can halt the catalytic cycle.

    • Solution 1: Catalyst Choice and Quality: While Pd(PPh₃)₄ is frequently used, consider screening other catalysts. For heteroaromatic substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be more effective. Ensure your catalyst is fresh and has been stored under an inert atmosphere to prevent degradation. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.

    • Solution 2: Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. Using ligands that are more sterically demanding can sometimes mitigate this issue.

  • Inadequate Base: The base is crucial for the activation of the boronic acid and the overall efficiency of the transmetalation step.

    • Solution 1: Base Strength and Solubility: For the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines, strong bases have been reported to provide optimized yields.[1][2][3] If you are using weaker bases like Na₂CO₃, consider switching to stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃.

    • Solution 2: Anhydrous vs. Aqueous Conditions: The presence of water is often beneficial for the activity of inorganic bases like carbonates and phosphates. However, an excessive amount of water can lead to protodeboronation of the boronic acid. A common solvent system is a mixture of an organic solvent and water (e.g., DME/H₂O or Dioxane/H₂O).

  • Suboptimal Solvent: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction rate.

    • Solution: Solvent Screening: For the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines, dimethoxyethane (DME) has been identified as an effective solvent, particularly in combination with strong bases.[1][2][3] Other common solvents to consider are 1,4-dioxane, toluene, and DMF. If solubility is an issue, a different solvent system should be explored.

  • Improper Reaction Setup: Suzuki couplings are sensitive to oxygen, which can lead to catalyst decomposition and side reactions.

    • Solution: Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.

Q2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and dehalogenation of my this compound. How can I minimize these side reactions?

A2: The formation of byproducts indicates competing reaction pathways. Here's how to address them:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Solution: Rigorous Degassing: As mentioned above, ensure your reaction setup is free of oxygen. Thorough degassing before adding the palladium catalyst is crucial.

  • Dehalogenation (Protodeiodination): The iodine atom on the imidazo[1,2-a]pyridine is replaced by a hydrogen atom.

    • Solution 1: Choice of Base: Some bases can promote dehalogenation. If you observe significant dehalogenation, consider using a milder or different type of base.

    • Solution 2: Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation. Lowering the reaction temperature might also be beneficial.

  • Protodeboronation of the Boronic Acid: The boronic acid is converted back to the corresponding arene.

    • Solution 1: Use Boronic Esters or Trifluoroborate Salts: Boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts are generally more stable towards protodeboronation than the corresponding boronic acids.

    • Solution 2: Minimize Water Content: While some water can be beneficial, an excess can promote protodeboronation. If this is a persistent issue, try reducing the amount of water in your solvent system or using anhydrous conditions with a suitable base.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for the Suzuki coupling of this compound and related heteroaryl iodides to guide your reaction optimization.

Table 1: Optimization of Suzuki Coupling with Substituted 3-Iodoimidazo[1,2-a]pyridines

EntryCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)DME/H₂O80-GoodSolid-phase synthesis of a polymer-bound this compound derivative.
2Pd(PPh₃)₄ (5)Na₂CO₃ (1.5)DME/H₂O75-53Coupling of a 7-substituted-8-chloro-3-iodoimidazo[1,2-a]pyridine.
3PdCl₂(dppf) (5)Na₂CO₃ (3.0)THF/H₂O751.5-Coupling of a 2,8-disubstituted-7-iodoimidazo[1,2-a]pyridine.
4-Strong BasesDME--OptimizedGeneral finding for 2-substituted-3-iodoimidazo[1,2-a]pyridines.[1][2][3]

Table 2: General Performance of Catalysts in Suzuki Coupling of Heteroaryl Halides

Catalyst SystemTypical SubstratesAdvantagesConsiderations
Pd(PPh₃)₄Aryl/heteroaryl iodides and bromidesCommercially available, well-established.Can be less effective for challenging substrates; may require higher temperatures.
Pd(OAc)₂ + LigandBroad scope, including chloridesVersatile, allows for ligand screening.Requires careful selection of an appropriate ligand.
PdCl₂(dppf)Heteroaryl halidesRobust and often provides good yields with heteroaromatic substrates.Can be more expensive than simpler catalysts.
Buchwald Precatalysts (e.g., XPhos-Pd-G3)Challenging substrates, including heteroaryl chloridesHigh activity, often at lower catalyst loadings and milder temperatures.Higher cost.
PEPPSI™ CatalystsAryl and heteroaryl chloridesHigh stability and activity.May require optimization for specific substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., DME or 1,4-dioxane/water 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe. In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent and add it to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-imidazo[1,2-a]pyridine.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling of this compound start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst base Evaluate Base start->base solvent Assess Solvent System start->solvent setup Verify Reaction Setup start->setup catalyst_sol1 Screen alternative catalysts (e.g., with Buchwald ligands) catalyst->catalyst_sol1 catalyst_sol2 Use fresh, high-quality catalyst catalyst->catalyst_sol2 base_sol1 Switch to a stronger base (e.g., K3PO4, Cs2CO3) base->base_sol1 base_sol2 Optimize water content base->base_sol2 solvent_sol1 Try alternative solvents (e.g., DME, Dioxane, Toluene) solvent->solvent_sol1 solvent_sol2 Ensure adequate solubility of all components solvent->solvent_sol2 setup_sol1 Thoroughly degas solvent and reaction mixture setup->setup_sol1 setup_sol2 Maintain a positive inert gas pressure setup->setup_sol2 Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)L_n-I oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)L_n-R' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-I (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OR)₂ (Arylboronic acid/ester) boronic_acid->transmetalation base Base base->transmetalation

References

Troubleshooting low conversion in Sonogashira reactions of 3-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in Sonogashira reactions involving 3-iodoimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: Is this compound a suitable substrate for Sonogashira coupling?

A1: Yes, this compound is considered an optimal substrate for the Sonogashira reaction.[1] Due to the high reactivity of the carbon-iodine bond, these reactions can often be conducted under mild conditions, such as at room temperature, to achieve good to excellent yields.[1][2]

Q2: What are the fundamental components of a Sonogashira reaction?

A2: A typical Sonogashira reaction consists of an aryl or vinyl halide (in this case, this compound), a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (usually CuI), and an amine base (like triethylamine or diethylamine) which often can also serve as the solvent.[2]

Q3: My reaction has failed completely (zero conversion). What are the first things I should check?

A3: For a complete reaction failure, the primary suspects are the catalyst system and the reaction atmosphere. Ensure your palladium catalyst and copper(I) iodide are active and not degraded. It is also critical to maintain an inert, anaerobic atmosphere (using argon or nitrogen) because oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[3]

Q4: What is the typical reactivity order for aryl halides in this reaction?

A4: The reactivity of the aryl halide is a major factor. The general trend from most reactive to least reactive is: I > OTf > Br >> Cl.[2] This high reactivity of aryl iodides allows for milder reaction conditions compared to bromides or chlorides.

Q5: Is a copper co-catalyst mandatory for this reaction?

A5: While the classic Sonogashira reaction uses a copper(I) co-catalyst to increase the reaction rate, copper-free protocols have been developed.[4][5] These can be advantageous in preventing the formation of alkyne homocoupling byproducts. Copper-free reactions may require specific ligands or different reaction conditions to be effective.[4][5]

Troubleshooting Guide for Low Conversion

Low conversion in the Sonogashira coupling of this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low to No Product Formation with Starting Material Remaining

Possible Causes & Solutions

  • Inactive Catalyst:

    • Palladium Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) in situ.[2] Ensure your reaction conditions (e.g., presence of an amine or phosphine ligand) are suitable for this reduction. Consider using a fresh batch of catalyst.

    • Copper Co-catalyst: Copper(I) iodide can degrade over time. Use a fresh bottle or a recently purchased batch.

  • Inappropriate Reaction Conditions:

    • Temperature: While this compound can react at room temperature, some terminal alkynes may require gentle heating to improve conversion.[1]

    • Solvent: The choice of solvent can impact the solubility of your reagents and the stability of the catalyst. Common solvents include DMF, THF, and amine bases like triethylamine.[2] If solubility is an issue, consider a different solvent system.

    • Base: An amine base is required to deprotonate the alkyne.[2] Ensure the base is dry and used in an appropriate excess. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used.[2]

  • Poor Quality of Reagents:

    • Ensure the this compound and the terminal alkyne are pure and free from impurities that could poison the catalyst.

    • Use anhydrous and deoxygenated solvents, as water and oxygen can negatively affect the reaction.

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Product)

Possible Causes & Solutions

  • Presence of Oxygen: This is the primary cause of oxidative homocoupling.[3]

    • Solution: Ensure your reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • High Copper Catalyst Concentration: An excess of the copper co-catalyst can promote this side reaction.[3]

    • Solution: Reduce the amount of copper(I) iodide used. Alternatively, consider a copper-free Sonogashira protocol.[4][5]

Problem 3: Formation of Palladium Black

Possible Causes & Solutions

  • Catalyst Decomposition: The formation of a black precipitate indicates the decomposition of the palladium catalyst.

    • Solution: This can be caused by impurities, an inappropriate solvent choice, or an incorrect temperature. Using fresh, high-purity reagents and solvents can help prevent this. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black. Consider using a ligand that better stabilizes the Pd(0) species or increasing the ligand-to-palladium ratio.[3]

Quantitative Data on Reaction Conditions

While specific optimization data for this compound is not extensively available in the literature, the following tables summarize the general effects of different components on Sonogashira reactions, which can be used as a starting point for optimization.

Table 1: Effect of Different Palladium Catalysts on Sonogashira Reactions

CatalystTypical Loading (mol%)Comments
Pd(PPh₃)₄1 - 5Common and effective, but can be sensitive to air.
PdCl₂(PPh₃)₂1 - 5A stable Pd(II) precatalyst that is reduced to Pd(0) in situ.[2]
Pd(OAc)₂1 - 3Often used in combination with phosphine ligands.
Pd₂(dba)₃1 - 3A common Pd(0) source.

Table 2: Common Solvents and Bases for Sonogashira Reactions

SolventBaseTypical TemperatureComments
Triethylamine (Et₃N)TriethylamineRoom Temp. - RefluxBase also acts as the solvent.[2]
DMFEt₃N, DIPEARoom Temp. - 80 °CGood for dissolving a wide range of substrates.
THFEt₃N, DIPEARoom Temp. - RefluxA common solvent, but may promote Pd black formation in some cases.
AcetonitrileCs₂CO₃50 - 80 °COften used in copper-free conditions.
WaterPyrrolidineRoom Temp. - 60 °CGreen chemistry approach, often with specific ligands.[6]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a generalized procedure based on common practices for Sonogashira reactions. Optimization may be required for specific terminal alkynes.

  • Preparation of the Reaction Vessel:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and copper(I) iodide (0.05 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.).

    • Add the degassed solvent (e.g., triethylamine or DMF, sufficient to make a 0.1 M solution with respect to the this compound).

    • If not using triethylamine as the solvent, add the degassed amine base (e.g., triethylamine, 2.0 equiv.).

  • Reaction:

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynylimidazo[1,2-a]pyridine.

Visualizations

Troubleshooting_Workflow start Low Conversion of This compound check_catalyst Check Catalyst System (Pd and Cu) start->check_catalyst check_atmosphere Verify Inert Atmosphere (Absence of O2) start->check_atmosphere check_reagents Assess Reagent Quality (Substrates, Solvent, Base) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp., Conc., Time) start->optimize_conditions use_fresh_catalyst Use Fresh Catalyst and/or Ligand check_catalyst->use_fresh_catalyst Inactive? degas_solvents Thoroughly Degas Solvents and Reagents check_atmosphere->degas_solvents Glaser Coupling? purify_reagents Purify Starting Materials Use Anhydrous Solvents check_reagents->purify_reagents Impurities? increase_temp Increase Temperature Screen Solvents/Bases optimize_conditions->increase_temp Sluggish? success Successful Conversion use_fresh_catalyst->success degas_solvents->success purify_reagents->success increase_temp->success

Caption: Troubleshooting workflow for low conversion.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(L2)-I pd0->pd_complex Oxidative Addition (R-I) product_complex R-Pd(II)(L2)-C≡CR' pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination (R-C≡CR') cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex [CuI] regenerated alkyne H-C≡CR' alkyne->cu_acetylide [CuI], Base

Caption: Simplified Sonogashira catalytic cycles.

References

Technical Support Center: Purifying 3-Substituted Imidazo[1,2-a]pyridines via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-substituted imidazo[1,2-a]pyridines using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-substituted imidazo[1,2-a]pyridine seems to be degrading on the silica gel column. What can I do?

A1: Imidazo[1,2-a]pyridines, being basic nitrogen-containing heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC plates and decomposition during column chromatography.[1]

Troubleshooting Steps:

  • Assess Compound Stability: Before setting up a column, run a 2D TLC. Spot your compound, develop the plate, rotate it 90 degrees, and develop it again in the same solvent system. The appearance of new spots or significant streaking suggests instability on silica.[1]

  • Deactivate the Silica Gel: Neutralize the acidic silica gel by pre-treating the column. Prepare your column as usual and then flush it with a solvent system containing 1-3% triethylamine (TEA).[2][3] After this, flush with your chosen eluent (without TEA) before loading your sample.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or deactivated silica gel.[4]

Q2: I am observing significant peak tailing during the chromatography of my basic imidazo[1,2-a]pyridine derivative. How can I resolve this?

A2: Peak tailing is a common issue when purifying basic compounds like 3-substituted imidazo[1,2-a]pyridines on silica gel. This is often due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[5]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[6][7] This will compete with your compound for the active sites on the silica, reducing tailing.

  • pH Adjustment: For reversed-phase chromatography, lowering the mobile phase pH (e.g., to 2-3 with formic or acetic acid) can protonate the silanol groups, minimizing unwanted interactions.[8]

  • Column Choice: Use an end-capped column where the residual silanol groups have been chemically deactivated.[5]

  • Sample Concentration: Overloading the column can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[5]

Q3: I am struggling to achieve good separation between my desired 3-substituted imidazo[1,2-a]pyridine and a closely related impurity. What strategies can I employ?

A3: Achieving baseline separation of structurally similar compounds requires careful optimization of your chromatographic conditions.

Troubleshooting Steps:

  • Optimize the Solvent System: The choice of eluent is critical. For imidazo[1,2-a]pyridines, mixtures of hexane/ethyl acetate or dichloromethane/methanol are commonly used.[9] The ideal Rf value for your target compound on a TLC plate should be between 0.25 and 0.35 for optimal separation on a column.

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can improve separation. Start with a less polar solvent system and slowly increase the proportion of the more polar solvent.

  • Column Dimensions and Packing: A longer, narrower column generally provides better resolution. Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

Quantitative Data Summary

The following tables provide representative data for the column chromatography of 3-substituted imidazo[1,2-a]pyridines. Note that actual values will vary depending on the specific substituent, the activity of the silica gel, and laboratory conditions.

Table 1: Typical Rf Values of 3-Substituted Imidazo[1,2-a]pyridines on Silica Gel TLC Plates

3-Substituent TypeExample SubstituentCommon Eluent SystemApproximate Rf Value
Alkyl -CH₃, -CH₂CH₃Hexane:Ethyl Acetate (3:1)0.4 - 0.6
Aryl (unsubstituted) -PhenylHexane:Ethyl Acetate (2:1)0.3 - 0.5
Electron-donating Aryl -p-MethoxyphenylHexane:Ethyl Acetate (2:1)0.2 - 0.4
Electron-withdrawing Aryl -p-NitrophenylHexane:Ethyl Acetate (1:1)0.3 - 0.5
Ester -COOCH₂CH₃Hexane:Ethyl Acetate (4:1)0.2 - 0.4

Table 2: Example of a Linear Gradient Elution Profile for Purifying a Moderately Polar 3-Substituted Imidazo[1,2-a]pyridine

Time (Column Volumes)% Hexane (Solvent A)% Ethyl Acetate (Solvent B)
0 - 2955
2 - 1095 → 705 → 30
10 - 1570 → 5030 → 50
15 - 205050

Table 3: Estimated Loading Capacity of Standard Silica Gel (40-63 µm)

Separation Difficulty (ΔRf)Loading Capacity (g of compound per 100 g of silica)
Easy (ΔRf > 0.2) 5 - 10 g
Moderate (0.1 < ΔRf < 0.2) 1 - 5 g
Difficult (ΔRf < 0.1) 0.1 - 1 g

Detailed Experimental Protocols

Protocol 1: Column Preparation and Sample Loading

  • Column Selection: Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight.

  • Plugging the Column: Place a small piece of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[10] Add a thin layer of sand on top of the plug.[10]

  • Slurry Packing: In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.[1] Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[10]

  • Equilibration: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[1] Carefully apply the solution to the top of the silica bed using a pipette.[1]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[1] Carefully add this powder to the top of the column.[1]

  • Final Preparation: Add a thin layer of sand on top of the sample layer to prevent disturbance when adding more eluent.[10]

Protocol 2: Elution and Fraction Collection

  • Elution: Carefully add the eluent to the column. If using flash chromatography, apply gentle pressure using a pump or an air line to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or vials. The size of the fractions will depend on the scale of the purification.

  • Monitoring the Separation: Regularly analyze the collected fractions by TLC to determine which fractions contain the desired compound. Spot the fractions on a TLC plate alongside a reference spot of the crude mixture.

  • Combining and Evaporation: Once the desired compound has fully eluted, combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-substituted imidazo[1,2-a]pyridine.

Visualizations

Troubleshooting_Workflow start Poor Purification of 3-Substituted Imidazo[1,2-a]pyridine issue Identify the Issue start->issue streaking Streaking/Degradation on TLC issue->streaking  Acid Sensitivity? tailing Peak Tailing issue->tailing  Basic Compound Interactions? poor_sep Poor Separation issue->poor_sep  Sub-optimal Conditions? sol_streaking Deactivate Silica with TEA or Use Alumina streaking->sol_streaking sol_tailing Add TEA to Eluent or Use End-Capped Column tailing->sol_tailing sol_poor_sep Optimize Solvent System (Target Rf 0.25-0.35) or Use Gradient Elution poor_sep->sol_poor_sep end Purification Improved sol_streaking->end sol_tailing->end sol_poor_sep->end

Caption: Troubleshooting workflow for common purification issues.

Experimental_Workflow start Start: Crude 3-Substituted Imidazo[1,2-a]pyridine prep_column 1. Prepare Silica Gel Column (Slurry Packing) start->prep_column load_sample 2. Load Sample (Wet or Dry Loading) prep_column->load_sample elute 3. Elute with Appropriate Solvent System (Isocratic or Gradient) load_sample->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor Fractions by TLC collect->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: General experimental workflow for column chromatography.

References

Side reactions and byproducts in the iodination of imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of imidazo[1,2-a]pyridine. Our goal is to help you overcome common challenges, identify and mitigate side reactions, and successfully synthesize your target iodinated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common regioselectivity observed in the iodination of imidazo[1,2-a]pyridine?

A1: The electrophilic iodination of imidazo[1,2-a]pyridine predominantly occurs at the C3 position. This high regioselectivity is attributed to the electronic properties of the heterocyclic ring system. The C3 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. Computational studies and experimental evidence consistently show that the C3 position has the highest electron density in the highest occupied molecular orbital (HOMO), making it the most nucleophilic center.

Q2: What are the most common iodinating agents used for this transformation?

A2: Common iodinating agents for imidazo[1,2-a]pyridine include molecular iodine (I₂) and N-iodosuccinimide (NIS). These reagents are often used in combination with an oxidant or an acid to generate a more potent electrophilic iodine species.

Q3: I am observing a dark, tar-like substance in my reaction mixture. What could be the cause?

A3: The formation of dark, insoluble materials, often described as "tar" or polymeric byproducts, can occur under certain conditions. This is often associated with oxidative degradation of the starting material or product, especially when using strong oxidants or prolonged reaction times at elevated temperatures. The imidazo[1,2-a]pyridine ring system can be sensitive to harsh oxidative conditions, leading to complex side reactions and polymerization. To mitigate this, it is crucial to carefully control the reaction temperature, time, and the stoichiometry of the oxidant.

Q4: Is it possible to have over-iodination (di- or tri-iodination)?

A4: Yes, over-iodination is a potential side reaction, especially if an excess of the iodinating agent is used or if the reaction is allowed to proceed for an extended period. While the first iodination strongly prefers the C3 position, a second iodination can occur at other positions on the ring, such as C5 or C8, to yield di-iodinated byproducts. The formation of these species can be minimized by carefully controlling the stoichiometry of the iodinating agent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the iodination of imidazo[1,2-a]pyridine.

Issue 1: Low or No Yield of the Desired 3-Iodo-imidazo[1,2-a]pyridine
Potential Cause Troubleshooting Steps
Insufficiently Activated Iodinating Agent If using I₂, ensure an appropriate oxidant (e.g., TBHP) is present to generate a more electrophilic iodine species. If using NIS, a catalytic amount of a protic or Lewis acid can enhance its reactivity.
Low Reaction Temperature While high temperatures can lead to degradation, a temperature that is too low may result in a sluggish or incomplete reaction. Optimize the temperature based on literature procedures for your specific substrate and reagent system.
Poor Quality Reagents Ensure the purity of your imidazo[1,2-a]pyridine starting material, iodinating agent, and solvents. Impurities can interfere with the reaction.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A suboptimal ratio of substrate to iodinating agent and oxidant can lead to low conversion.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Troubleshooting Steps
Reaction at Non-C3 Positions While C3 is the most reactive site, substitution at other positions (e.g., C5, C8) can occur. This is more likely with highly activated imidazo[1,2-a]pyridine derivatives or under harsh reaction conditions.
Di-iodination The formation of di-iodinated byproducts is a common issue when using an excess of the iodinating agent.

Table 1: Hypothetical Data on the Effect of Iodinating Agent Stoichiometry on Product Distribution

Equivalents of I₂% Mono-iodinated (C3)% Di-iodinated (e.g., C3, C5)% Unreacted Starting Material
1.085<510
1.57020<5
2.04545<1

This table is illustrative and actual results will vary depending on the specific substrate and reaction conditions.

Issue 3: Difficulty in Purifying the Product
Potential Cause Troubleshooting Steps
Co-elution of Isomers Mono- and di-iodinated products, as well as other regioisomers, may have similar polarities, making separation by column chromatography challenging.
Presence of Tarry Byproducts Polymeric materials can interfere with chromatographic separation and recrystallization.
Residual Iodine Unreacted iodine can contaminate the final product.

Purification Protocol: Separation of Mono- and Di-iodinated Imidazo[1,2-a]pyridines

  • Work-up: After the reaction is complete, quench any remaining oxidant with a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of hexane and ethyl acetate is often effective. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The less polar di-iodinated products will typically elute before the more polar mono-iodinated product. Monitor the fractions by thin-layer chromatography (TLC).

  • Recrystallization:

    • If chromatographic separation is difficult, recrystallization can be an effective alternative or a subsequent purification step.

    • Solvent Selection: Choose a solvent system in which the desired 3-iodo-imidazo[1,2-a]pyridine has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water, ethyl acetate/hexane, or isopropanol.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration.

Experimental Protocols

Protocol 1: C3-Iodination of Imidazo[1,2-a]pyridine using I₂ and TBHP with Ultrasound Irradiation[1]

This protocol describes a metal-free and environmentally friendly method for the regioselective C3-iodination of imidazo[1,2-a]pyridines.

Materials:

  • Imidazo[1,2-a]pyridine derivative (1.0 eq.)

  • Molecular Iodine (I₂) (0.6 - 1.2 eq.)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq.)

  • Ethanol (EtOH)

  • Ultrasonic bath

Procedure:

  • To a Schlenk tube, add the imidazo[1,2-a]pyridine derivative (0.20 mmol, 1.0 eq.), molecular iodine (0.12 mmol, 0.6 eq.), and ethanol (2.0 mL).

  • Add TBHP (0.40 mmol, 2.0 eq.) to the mixture.

  • Place the sealed Schlenk tube in an ultrasonic bath and irradiate for 30-60 minutes. The progress of the reaction should be monitored by TLC.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer three times with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Signaling Pathways and Workflow Diagrams

Iodination_Reaction_Pathway Imidazo_Pyridine Imidazo[1,2-a]pyridine Sigma_Complex Sigma Complex (Wheland Intermediate) Imidazo_Pyridine->Sigma_Complex Electrophilic Attack at C3 Iodinating_Agent Iodinating Agent (e.g., I₂/TBHP, NIS) Electrophilic_Iodine Electrophilic Iodine Species (I⁺) Iodinating_Agent->Electrophilic_Iodine Activation Electrophilic_Iodine->Sigma_Complex Product 3-Iodo-imidazo[1,2-a]pyridine Sigma_Complex->Product Deprotonation

Caption: Electrophilic iodination pathway of imidazo[1,2-a]pyridine.

Troubleshooting_Workflow Start Iodination Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Check_Yield->Optimize_Conditions Yes Purification Purification Strategy: - Column Chromatography - Recrystallization Check_Purity->Purification Yes Success Pure Product Check_Purity->Success No Check_Reagents Check Reagent Purity Optimize_Conditions->Check_Reagents Check_Reagents->Start Characterization Characterize Product (NMR, MS) Purification->Characterization Characterization->Success

Caption: A logical workflow for troubleshooting common iodination issues.

Improving regioselectivity in the halogenation of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective halogenation of substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of halogenated imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of halogenation on the imidazo[1,2-a]pyridine ring system and why?

The most common site for electrophilic halogenation on the imidazo[1,2-a]pyridine scaffold is the C3 position.[1] This is attributed to the high electron density at this position, making it the most nucleophilic carbon. The lone pair of electrons on the N1 nitrogen participates in the aromatic system, significantly increasing the electron density of the five-membered imidazole ring, particularly at C3.

Q2: I am not achieving any halogenation of my substituted imidazo[1,2-a]pyridine. What could be the issue?

Several factors could contribute to a lack of reactivity. Firstly, strongly electron-withdrawing substituents on either the imidazole or pyridine ring can deactivate the system towards electrophilic attack. Secondly, the choice of halogenating agent and reaction conditions are crucial. Milder halogenating agents may require longer reaction times or elevated temperatures. Finally, steric hindrance around the C3 position caused by bulky substituents can impede the approach of the electrophile.

Q3: Can I achieve halogenation at positions other than C3?

While C3 is the most electronically favored position, halogenation at other positions, such as C5, can be achieved under specific conditions or with certain substitution patterns on the pyridine ring. However, this often requires more specialized methods and is less common than C3 halogenation. Directing groups can also be employed to influence the regioselectivity.

Q4: Are there any safety precautions I should take when performing these halogenation reactions?

Yes. Many halogenating agents, such as N-halosuccinimides (NCS, NBS, NIS), are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be performed in a well-ventilated fume hood. Some reagents may also be moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction - Deactivated substrate (electron-withdrawing groups).- Insufficiently reactive halogenating agent.- Low reaction temperature or short reaction time.- Use a more reactive halogenating agent (e.g., switch from NCS to NBS).- Increase the reaction temperature or prolong the reaction time.- Consider a different synthetic strategy if the substrate is highly deactivated.
Poor Regioselectivity (Mixture of Isomers) - Competing electronic effects of substituents.- Steric hindrance near the C3 position.- Reaction conditions favoring alternative pathways.- Modify the substituents on the starting material if possible.- Screen different solvents, as they can influence regioselectivity.- Employ a milder halogenating agent which can sometimes offer higher selectivity.
Formation of Dihalogenated Byproducts - Excess of the halogenating agent.- Highly activated substrate.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the halogenating agent.- Add the halogenating agent portion-wise to the reaction mixture.- Perform the reaction at a lower temperature to control reactivity.
Decomposition of Starting Material or Product - Harsh reaction conditions (high temperature, strong acid/base).- Instability of the substrate or product to the chosen reagents.- Use milder reaction conditions (lower temperature, weaker acid/base).- Choose a more selective and less aggressive halogenating agent.- Ensure the reaction is performed under an inert atmosphere if the compounds are air-sensitive.

Data Presentation

The following tables summarize the reaction conditions and yields for the C3-halogenation of various substituted imidazo[1,2-a]pyridines using different methods.

Table 1: C3-Chlorination with Sodium Chlorite (NaClO₂) [2]

Substrate (R)ProductYield (%)
H3-chloroimidazo[1,2-a]pyridine92
6-CH₃3-chloro-6-methylimidazo[1,2-a]pyridine85
6-Cl3,6-dichloroimidazo[1,2-a]pyridine82
7-CH₃3-chloro-7-methylimidazo[1,2-a]pyridine88
8-CH₃3-chloro-8-methylimidazo[1,2-a]pyridine86
2-CH₃3-chloro-2-methylimidazo[1,2-a]pyridine75
2-Ph3-chloro-2-phenylimidazo[1,2-a]pyridine78

Reaction conditions: Imidazo[1,2-a]pyridine (0.5 mmol), NaClO₂ (1.5 mmol), AcOH (2 mmol), DMF (2 mL), 60 °C, 10 h.[2]

Table 2: C3-Bromination with Sodium Bromite (NaBrO₂) [2]

Substrate (R)ProductYield (%)
H3-bromoimidazo[1,2-a]pyridine88
6-CH₃3-bromo-6-methylimidazo[1,2-a]pyridine82
6-Cl3-bromo-6-chloroimidazo[1,2-a]pyridine80
7-CH₃3-bromo-7-methylimidazo[1,2-a]pyridine85
8-CH₃3-bromo-8-methylimidazo[1,2-a]pyridine83
2-CH₃3-bromo-2-methylimidazo[1,2-a]pyridine70
2-Ph3-bromo-2-phenylimidazo[1,2-a]pyridine76

Reaction conditions: Imidazo[1,2-a]pyridine (0.5 mmol), NaBrO₂ (1.5 mmol), AcOH (2 mmol), DMF (2 mL), 60 °C, 10 h.[2]

Table 3: C3-Chlorination with Chloramine-T [3]

Substrate (R)ProductYield (%)
8-Me, 2-Ph3-chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine95
7-Me, 2-Ph3-chloro-7-methyl-2-phenylimidazo[1,2-a]pyridine92
6-Cl, 2-Ph3,6-dichloro-2-phenylimidazo[1,2-a]pyridine90
6-Br, 2-Ph3-chloro-6-bromo-2-phenylimidazo[1,2-a]pyridine93
2-(p-tolyl)3-chloro-2-(p-tolyl)imidazo[1,2-a]pyridine88

Reaction conditions: Imidazo[1,2-a]pyridine (1 mmol), Chloramine-T (1.1 mmol), neat, room temperature, 5 min.[3]

Experimental Protocols

**Protocol 1: General Procedure for C3-Chlorination using Sodium Chlorite (NaClO₂) **[2]

  • To a stirred solution of the substituted imidazo[1,2-a]pyridine (0.5 mmol) in dimethylformamide (DMF, 2 mL) in a sealed tube, add acetic acid (2 mmol).

  • Add sodium chlorite (1.5 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 60 °C.

  • Stir the reaction for 10 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloroimidazo[1,2-a]pyridine.

**Protocol 2: General Procedure for C3-Bromination using Sodium Bromite (NaBrO₂) **[2]

  • To a stirred solution of the substituted imidazo[1,2-a]pyridine (0.5 mmol) in dimethylformamide (DMF, 2 mL) in a sealed tube, add acetic acid (2 mmol).

  • Add sodium bromite (1.5 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 60 °C.

  • Stir the reaction for 10 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic extracts, wash with saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-bromoimidazo[1,2-a]pyridine.

Protocol 3: General Procedure for C3-Chlorination using Chloramine-T [3]

  • In a round-bottom flask, place the substituted imidazo[1,2-a]pyridine (1 mmol).

  • Add chloramine-T (1.1 mmol) to the flask.

  • Stir the mixture at room temperature for 5 minutes. The reaction is typically performed neat (without solvent).

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary. In many cases, the product can be isolated by simple filtration after the addition of water.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Halogenation cluster_workup Workup & Purification A Imidazo[1,2-a]pyridine D Mix and Stir A->D B Solvent (e.g., DMF) B->D C Acid (e.g., AcOH) C->D E Add Halogenating Agent (e.g., NaClO2, NaBrO2) D->E F Heat to Reaction Temp (e.g., 60 °C) E->F G Monitor by TLC F->G H Quench with Water G->H Reaction Complete I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure 3-Halo-Imidazo[1,2-a]pyridine K->L

Caption: General experimental workflow for the halogenation of imidazo[1,2-a]pyridines.

References

Catalyst selection for efficient cross-coupling of 3-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-coupling of 3-iodoimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cross-coupling reactions performed on this compound?

A1: The most frequently employed cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are valued for their ability to form carbon-carbon and carbon-nitrogen bonds, which are crucial in the synthesis of complex organic molecules for drug discovery and materials science.

Q2: Which palladium catalyst is a good starting point for the Suzuki-Miyaura coupling of this compound?

A2: For the Suzuki-Miyaura cross-coupling at the 3-position of imidazo[1,2-a]pyridines, Pd(PPh₃)₄ is a commonly used and efficient catalyst.[1] It is often used in combination with inorganic bases such as Na₂CO₃, Ba(OH)₂, or NaOH, and solvents like DME or THF.[1]

Q3: What are some key considerations for optimizing the yield in these cross-coupling reactions?

A3: Optimizing yields in cross-coupling reactions of 3-iodoimidazo[1,2-a]pyridines often involves careful selection of the catalyst, base, and solvent. For instance, in Suzuki-Miyaura reactions, using strong bases in DME can lead to optimized yields and shorter reaction times.[1][2] The nature of the substituent on the imidazo[1,2-a]pyridine ring can also significantly influence the reactivity.[1][2]

Q4: Can you suggest a suitable catalyst system for the Buchwald-Hartwig amination of this compound?

A4: While specific examples for this compound are not abundant in the initial search, general principles for Buchwald-Hartwig amination suggest that catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or tBuXPhos) are effective for the coupling of aryl halides with amines. The choice of ligand is critical and often needs to be screened for optimal results.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the Pd(0) catalyst is active. If using a Pd(II) precatalyst, ensure complete reduction to Pd(0). Consider using a freshly opened bottle of catalyst or a different batch.
Inappropriate Base The choice of base is crucial. Stronger bases like NaOH or Ba(OH)₂ in a solvent like DME can improve yields.[1][2] If your substrate is base-sensitive, consider milder bases like K₂CO₃ or Cs₂CO₃.
Poor Solvent Choice The solvent can significantly impact the reaction. DME and THF are generally effective for Suzuki-Miyaura couplings of this substrate.[1] Ensure the solvent is anhydrous, as water can affect the reaction.
Boronic Acid Decomposition Boronic acids can be unstable. Use fresh, high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters) which are more stable.
Low Reaction Temperature Increasing the reaction temperature may improve the rate of reaction and yield. However, be cautious of potential side reactions at higher temperatures.
Problem 2: Formation of Side Products (e.g., Homocoupling)
Possible Cause Troubleshooting Step
Oxygen Contamination Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homocoupling of the boronic acid. Degas the solvent and reagents before use.
Incorrect Catalyst/Ligand Ratio An inappropriate ratio can lead to side reactions. Optimize the catalyst and ligand loading.
High Catalyst Loading While counterintuitive, excessively high catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Residual Palladium Imidazo[1,2-a]pyridines can coordinate to palladium, making its removal challenging.[3] Use techniques like silica gel chromatography with a suitable eluent system. Treatment with a scavenger resin or activated carbon can also be effective.
Co-eluting Impurities Optimize the chromatography conditions (e.g., solvent gradient, different stationary phase) to improve separation. Recrystallization of the product can also be an effective purification method.

Catalyst and Condition Summary for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃DMERefluxGood to Excellent[1]
Pd(PPh₃)₄Ba(OH)₂DMERefluxGood to Excellent[1]
Pd(PPh₃)₄NaOHDMERefluxGood to Excellent[1]
Pd(PPh₃)₄Na₂CO₃THFRefluxGood to Excellent[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the vessel under the inert atmosphere.

  • Add the degassed solvent (e.g., DME or THF) via syringe.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine.

Visualizations

Catalyst_Selection_Workflow cluster_start Reaction Planning cluster_coupling Coupling Reaction Choice cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig cluster_optimization Optimization & Troubleshooting cluster_end Outcome Start Define Target Molecule (Functionalized Imidazo[1,2-a]pyridine) Coupling_Type Select Cross-Coupling Type Start->Coupling_Type Suzuki_Catalyst Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃, Ba(OH)₂, NaOH Solvent: DME, THF Coupling_Type->Suzuki_Catalyst C-C (Aryl) Sonogashira_Catalyst Catalyst: Pd(PPh₃)₂Cl₂/CuI Base: Et₃N, Piperidine Solvent: THF, DMF Coupling_Type->Sonogashira_Catalyst C-C (Alkynyl) Buchwald_Catalyst Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ Ligand: XPhos, SPhos Base: NaOtBu, K₃PO₄ Solvent: Toluene, Dioxane Coupling_Type->Buchwald_Catalyst C-N Optimization Reaction Optimization (Temp, Concentration, Time) Suzuki_Catalyst->Optimization Sonogashira_Catalyst->Optimization Buchwald_Catalyst->Optimization Troubleshooting Troubleshooting (Low Yield, Side Products) Optimization->Troubleshooting Product Desired Product Optimization->Product Troubleshooting->Optimization

Caption: Catalyst selection workflow for cross-coupling reactions of this compound.

Troubleshooting_Logic Start Low or No Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Change_Catalyst Use Fresh/Different Catalyst Check_Catalyst->Change_Catalyst No Check_Base Is the Base Optimal? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Screen Different Bases (e.g., Na₂CO₃, Ba(OH)₂, NaOH) Check_Base->Change_Base No Check_Solvent Is the Solvent Appropriate & Dry? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Use Anhydrous Solvent (e.g., DME, THF) Check_Solvent->Change_Solvent No Check_Temp Is the Temperature Sufficient? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Increase Reaction Temperature Check_Temp->Increase_Temp No Success Improved Yield Check_Temp->Success Yes Increase_Temp->Success

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Effect of base and solvent on the reactivity of 3-Iodoimidazo[1,2-a]pyridine in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-iodoimidazo[1,2-a]pyridine in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you optimize your reaction conditions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in the Suzuki coupling of this compound?

A1: The primary role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which is then able to undergo transmetalation with the palladium catalyst. This is a critical step in the catalytic cycle.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a crucial role in the Suzuki reaction by influencing the solubility of the reactants, the stability of the catalyst, and the overall reaction rate and selectivity. For the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines, polar aprotic solvents like 1,2-dimethoxyethane (DME) and tetrahydrofuran (THF) are often effective. The addition of water can sometimes be beneficial, particularly when using inorganic bases like sodium carbonate.

Q3: Which palladium catalyst is recommended for this reaction?

A3: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines. Other palladium sources and ligands can also be employed, and the optimal choice may depend on the specific boronic acid used.

Q4: Are there any known side reactions to be aware of?

A4: Yes, common side reactions in Suzuki couplings include:

  • Protodeboronation: The boronic acid reacts with a proton source, leading to the formation of the corresponding arene without coupling.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.

  • Dehalogenation: The this compound is reduced to the corresponding imidazo[1,2-a]pyridine.

These side reactions can often be minimized by carefully controlling the reaction conditions, such as degassing the solvent and using the appropriate base and catalyst.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Inefficient base. 3. Poor solvent choice. 4. Low reaction temperature. 5. Decomposition of boronic acid.1. Use a fresh batch of palladium catalyst. 2. Screen different bases (see Table 1). Stronger inorganic bases in an anhydrous polar aprotic solvent like DME have been reported to be effective.[1][2] 3. Try solvents such as DME, THF, or a mixture of DME/water.[3] 4. Increase the reaction temperature, typically to the reflux temperature of the solvent. 5. Use fresh boronic acid and ensure anhydrous conditions if the boronic acid is sensitive to moisture.
Significant amount of homocoupling byproduct 1. Presence of oxygen in the reaction mixture. 2. Inappropriate catalyst or ligand.1. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Consider using a different palladium catalyst or ligand system.
Protodeboronation of the boronic acid 1. Presence of excess water or acidic impurities. 2. High reaction temperature or prolonged reaction time. 3. Certain boronic acids are more prone to this side reaction.1. Use anhydrous solvents and reagents. 2. Monitor the reaction progress and stop it once the starting material is consumed. 3. If possible, use a more stable boronic ester derivative.
Dehalogenation of this compound 1. Presence of a hydrogen source. 2. Certain reaction conditions may favor this pathway.1. Ensure anhydrous and inert conditions. 2. Screen different bases and solvents to find conditions that minimize this side reaction.

Data Presentation

Table 1: Effect of Base and Solvent on the Suzuki Coupling of 2-Substituted-3-iodoimidazo[1,2-a]pyridines

The following table summarizes reported conditions for the Suzuki coupling of various 2-substituted-3-iodoimidazo[1,2-a]pyridines. While the specific substrate is different, these conditions provide a good starting point for the unsubstituted analogue.

Entry Substituent (R) Boronic Acid Base Solvent Yield (%)
1PhenylPhenylboronic acidBa(OH)₂DME95
2PhenylPhenylboronic acidNaOHDME92
3MethylPhenylboronic acidNa₂CO₃DME/H₂O85
4- (Polymer-bound)Various arylboronic acidsNa₂CO₃DME/H₂OGood

Data adapted from literature reports on substituted imidazo[1,2-a]pyridines.[1][3] Optimized yields for 2-substituted-3-iodoimidazo[1,2-a]pyridines have been achieved using strong bases in DME.[1][2]

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., Na₂CO₃, 2.0 equivalents)

  • Solvent (e.g., DME or DME/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reflux (e.g., 80-90°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Figure 1. Experimental workflow for the Suzuki coupling of this compound.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-I pd2_complex R¹-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²B(OH)₃]⁻ pd2_r2_complex R¹-Pd(II)L₂(R²) transmetalation->pd2_r2_complex reductive_elimination Reductive Elimination pd2_r2_complex->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²B(OH)₂ boronate [R²B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetalation

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Preventing deiodination of 3-Iodoimidazo[1,2-a]pyridine during coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deiodination of 3-iodoimidazo[1,2-a]pyridine during coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in coupling reactions with this compound?

A1: Deiodination is an undesired side reaction where the iodine atom on the this compound starting material is replaced by a hydrogen atom. This leads to the formation of the corresponding imidazo[1,2-a]pyridine byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process due to the structural similarity between the starting material, the deiodinated byproduct, and potentially the desired product.

Q2: What are the primary causes of deiodination during palladium-catalyzed coupling reactions?

A2: Deiodination of this compound during palladium-catalyzed coupling reactions can be attributed to several factors:

  • Reaction with Palladium-Hydride Species: Palladium-hydride (Pd-H) species can form in the catalytic cycle. These species can then react with the this compound in a process called hydrodehalogenation, leading to the deiodinated product.

  • Protic Solvents: Solvents containing acidic protons, such as alcohols or water, can serve as a source of hydrogen for the deiodination process.

  • Strong Bases: Strong bases, particularly alkoxides, can promote the formation of Pd-H species and increase the rate of deiodination.

  • High Temperatures: Elevated reaction temperatures can accelerate the rate of deiodination relative to the desired coupling reaction.

  • Ligand Effects: The choice of phosphine ligand can influence the stability of the catalytic intermediates and the relative rates of the desired coupling versus the undesired deiodination.

Q3: Which coupling reactions are most susceptible to deiodination with this compound?

A3: Both Suzuki-Miyaura and Sonogashira coupling reactions can be affected by deiodination. The susceptibility often depends on the specific reaction conditions employed. Due to the relatively weaker carbon-iodine bond, this compound is generally more prone to deiodination compared to its bromo or chloro analogs.

Troubleshooting Guides

Issue 1: Significant formation of deiodinated imidazo[1,2-a]pyridine is observed in a Suzuki-Miyaura coupling reaction.

Troubleshooting Steps:

  • Evaluate the Base: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be significant contributors to deiodination.

    • Recommendation: Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]

  • Assess the Solvent System: Protic solvents like ethanol or methanol can be a hydrogen source for the deiodination.

    • Recommendation: Utilize aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene.[2] If a co-solvent is necessary, minimize the amount of the protic component.

  • Optimize the Ligand: The choice of phosphine ligand is crucial in modulating the reactivity of the palladium catalyst.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos or XPhos have been shown to promote the desired reductive elimination step over dehalogenation pathways.[2]

  • Control the Reaction Temperature: Higher temperatures can favor the deiodination side reaction.

    • Recommendation: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly suppress the formation of the deiodinated byproduct.

Issue 2: Low yield of the desired product and presence of deiodinated starting material in a Sonogashira coupling reaction.

Troubleshooting Steps:

  • Examine the Base and Solvent: Similar to Suzuki coupling, the base and solvent play a critical role.

    • Recommendation: Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an aprotic solvent such as THF or DMF. Ensure the solvent is anhydrous and deoxygenated.

  • Consider a Copper-Free System: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free variations can sometimes be advantageous in minimizing side reactions.

    • Recommendation: Explore a copper-free Sonogashira protocol, which may require a specific palladium catalyst and ligand combination.

  • Optimize Catalyst and Ligand Loading: The ratio of palladium to ligand can influence the catalytic activity and selectivity.

    • Recommendation: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and adjust the catalyst and ligand loading.

  • Slow Addition of the Alkyne: A high concentration of the terminal alkyne can sometimes lead to side reactions.

    • Recommendation: Try adding the terminal alkyne slowly to the reaction mixture using a syringe pump.

Data Presentation

The following tables summarize the general effects of various reaction parameters on the yield of the desired coupled product and the extent of deiodination. The data is representative and based on trends observed for similar heteroaryl iodides in the literature.

Table 1: Effect of Base on Suzuki-Miyaura Coupling of this compound

BaseRepresentative Yield of Coupled ProductRepresentative Level of Deiodination
KOtBuModerateHigh
Na₂CO₃Good to ExcellentLow to Moderate
K₃PO₄ExcellentLow
Cs₂CO₃ExcellentVery Low

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling of this compound

SolventRepresentative Yield of Coupled ProductRepresentative Level of Deiodination
EthanolModerateHigh
TolueneGoodModerate
THFGood to ExcellentLow
1,4-DioxaneExcellentLow
DMEExcellentLow[3]

Table 3: Effect of Ligand on Suzuki-Miyaura Coupling of this compound

LigandRepresentative Yield of Coupled ProductRepresentative Level of Deiodination
PPh₃GoodModerate
P(t-Bu)₃ExcellentLow
SPhosExcellentVery Low
XPhosExcellentVery Low

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Deiodination

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos, and then add anhydrous 1,4-dioxane. Briefly stir this catalyst-ligand mixture.

  • Transfer the catalyst-ligand mixture to the Schlenk flask containing the other reagents.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of this compound with Minimized Deiodination

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the palladium and copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Deiodination_Mechanism cluster_cycle Palladium Catalytic Cycle cluster_side_reaction Deiodination Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2) H-Pd(II)-I(L2) H-Pd(II)-I(L2) Ar-Pd(II)-I(L2)->H-Pd(II)-I(L2) Alternative Pathway Ar-H Deiodinated Product Ar-Pd(II)-I(L2)->Ar-H Deiodination Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Pd-H_source Hydride Source (e.g., Base, Solvent) Pd-H_source->H-Pd(II)-I(L2) Forms Pd-H species H-Pd(II)-I(L2)->Ar-H Hydrodehalogenation

Caption: Mechanism of palladium-catalyzed coupling and the competing deiodination pathway.

Troubleshooting_Workflow start High Deiodination Observed base Is a strong base used? (e.g., KOtBu, NaOEt) start->base solvent Is a protic solvent used? (e.g., EtOH, MeOH) base->solvent No change_base Switch to weaker base (K2CO3, K3PO4, Cs2CO3) base->change_base Yes ligand Is the ligand optimal? (e.g., PPh3) solvent->ligand No change_solvent Use aprotic solvent (Dioxane, THF, Toluene) solvent->change_solvent Yes temperature Is the temperature high? (> 100 °C) ligand->temperature No change_ligand Use bulky, electron-rich ligand (SPhos, XPhos) ligand->change_ligand Yes lower_temp Lower reaction temperature temperature->lower_temp Yes end Re-evaluate Reaction temperature->end No change_base->end change_solvent->end change_ligand->end lower_temp->end

Caption: Troubleshooting workflow for minimizing deiodination in coupling reactions.

Logical_Relationship start Goal: Minimize Deiodination condition1 Choice of Base start->condition1 condition2 Choice of Solvent start->condition2 condition3 Choice of Ligand start->condition3 condition4 Reaction Temperature start->condition4 option1a Strong Base (e.g., KOtBu) condition1->option1a option1b Weak Base (e.g., K3PO4) condition1->option1b option2a Protic Solvent (e.g., EtOH) condition2->option2a option2b Aprotic Solvent (e.g., Dioxane) condition2->option2b option3a Less Bulky Ligand (e.g., PPh3) condition3->option3a option3b Bulky, e--rich Ligand (e.g., SPhos) condition3->option3b option4a High Temperature condition4->option4a option4b Moderate Temperature condition4->option4b outcome_high Increased Deiodination option1a->outcome_high outcome_low Minimized Deiodination option1b->outcome_low option2a->outcome_high option2b->outcome_low option3a->outcome_high option3b->outcome_low option4a->outcome_high option4b->outcome_low

References

Technical Support Center: Scaling Up the Synthesis of 3-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 3-Iodoimidazo[1,2-a]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Yields at Larger Scale

  • Question: We successfully synthesized this compound on a lab scale (1-5g) with high yields, but upon scaling up to a 50g batch, the yield has dropped significantly. What could be the cause?

  • Answer: Several factors can contribute to a decrease in yield during scale-up. Here are some common culprits and troubleshooting steps:

    • Inefficient Mixing and Mass Transfer: In larger reaction vessels, achieving uniform mixing of reactants and reagents can be challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of byproducts.

      • Solution:

        • Ensure your reactor is equipped with an appropriate overhead stirrer with a suitable impeller design (e.g., anchor or pitched-blade turbine) to ensure good top-to-bottom and radial mixing.

        • Consider increasing the stirring speed, but be mindful of potential splashing or vortex formation. Baffles can be installed in the reactor to improve mixing efficiency.

        • For heterogeneous reactions, ensure efficient suspension of any solid reagents.

    • Poor Temperature Control: Exothermic reactions can be difficult to manage on a larger scale. If the heat generated is not dissipated efficiently, the internal temperature of the reactor can rise, leading to side reactions and decomposition of the product.

      • Solution:

        • Use a reactor with a jacketed cooling system and a reliable temperature probe placed directly in the reaction mixture.

        • Consider a slower, controlled addition of reagents to manage the exotherm.

        • For highly exothermic steps, pre-cooling the reaction mixture before the addition of a reactive reagent can be beneficial.

    • Incomplete Reaction: A reaction that goes to completion on a small scale may stall when scaled up due to the factors mentioned above.

      • Solution:

        • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or GC).

        • If the reaction appears to have stalled, consider extending the reaction time.

        • Ensure that the reagents are of high quality and that the stoichiometry is correct for the larger scale.

Issue 2: Formation of Significant Impurities

  • Question: Our scaled-up synthesis of this compound is producing a significant amount of a dark, tar-like byproduct that was not observed in our small-scale experiments. How can we identify and mitigate this?

  • Answer: The formation of new impurities upon scale-up often points to issues with temperature control or reagent addition.

    • Potential Byproducts: Common byproducts in the synthesis of imidazo[1,2-a]pyridines can arise from polymerization, over-iodination, or side reactions of starting materials and intermediates.

      • Identification: Isolate the impurity using chromatography and characterize it using spectroscopic methods (NMR, MS, IR) to understand its structure. This will provide clues about the side reaction that is occurring.

      • Mitigation:

        • Control the Rate of Addition: Add reactive reagents, such as the iodinating agent, slowly and sub-surface to avoid localized high concentrations.

        • Optimize Temperature: If the byproduct is formed due to an exothermic event, improving temperature control is crucial.

        • Degas Solvents: Dissolved oxygen can sometimes lead to oxidative side reactions. Degassing the solvents prior to use can be helpful.

Issue 3: Challenges in Product Purification and Isolation

  • Question: We are struggling to purify our this compound on a larger scale. Column chromatography is becoming impractical, and recrystallization is giving poor recovery. What are our options?

  • Answer: Purification is a common bottleneck in scaling up chemical syntheses. Here are some strategies to consider:

    • Optimize Crystallization:

      • Solvent Screening: Systematically screen a variety of solvent systems (single and mixed) to find conditions that provide good recovery and high purity.

      • Cooling Profile: Control the cooling rate during crystallization. A slower cooling rate often leads to larger, purer crystals.

      • Seeding: Adding a small amount of pure product (seed crystals) to the supersaturated solution can induce crystallization and improve crystal size and purity.

    • Alternative Purification Methods:

      • Slurry Washes: If the product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

      • Liquid-Liquid Extraction: Optimize the pH and solvent choice for your workup to selectively remove impurities in an aqueous or organic layer.

      • Trituration: Grinding the crude solid product with a solvent that dissolves the impurities can be a simple and effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1:

  • Iodine Handling: Iodine is volatile and corrosive. When working with large quantities, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Exothermic Reactions: The reaction to form the imidazo[1,2-a]pyridine ring can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. Ensure your reactor is equipped with adequate cooling and pressure relief systems.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents used in the synthesis and purification steps. Ensure proper grounding of equipment to prevent static discharge.

Q2: Which synthetic route for this compound is most amenable to scale-up?

A2: One-pot, multicomponent reactions are often attractive for scale-up as they can reduce the number of unit operations.[2][3] However, the optimal route will depend on the availability and cost of starting materials, as well as the robustness of the reaction conditions. A copper-catalyzed reaction between 2-aminopyridine derivatives and alkynes followed by iodination is a commonly reported method.[4]

Q3: How can I monitor the progress of my scaled-up reaction effectively?

A3: In-process controls (IPCs) are critical for successful scale-up.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the reaction progress and can also be used to detect the formation of impurities.

  • NMR Spectroscopy: Taking small aliquots from the reaction mixture for NMR analysis can provide detailed information about the conversion and the presence of any side products.

Experimental Protocols

A common method for the synthesis of this compound involves the cyclization of a 2-aminopyridine with an α-haloketone followed by iodination, or a one-pot reaction. Below is a representative protocol adaptable for scale-up.

Representative Scale-Up Synthesis of this compound

  • Reaction: Copper-catalyzed cyclization followed by iodination.

  • Starting Materials: 2-aminopyridine, a suitable alkyne, copper catalyst, and an iodinating agent.

Parameter Lab Scale (1g) Pilot Scale (100g)
2-Aminopyridine 1.0 g100 g
Alkyne 1.2 eq1.2 eq
Copper Catalyst (e.g., CuI) 5 mol%5 mol%
Iodinating Agent (e.g., I2) 1.1 eq1.1 eq
Solvent 20 mL2 L
Temperature 80 °C80 °C (with careful monitoring)
Reaction Time 4-6 hours6-8 hours (monitor by IPC)

Detailed Methodology (Pilot Scale):

  • Reactor Setup: A 5L jacketed glass reactor equipped with an overhead stirrer, condenser, temperature probe, and nitrogen inlet is charged with 2-aminopyridine (100 g) and the chosen solvent (2 L).

  • Inert Atmosphere: The reactor is purged with nitrogen for 30 minutes.

  • Catalyst and Reagent Addition: The copper catalyst (5 mol%) and the alkyne (1.2 eq) are added to the reactor under a nitrogen atmosphere.

  • Heating and Monitoring: The reaction mixture is heated to 80 °C with vigorous stirring. The reaction progress is monitored every hour by HPLC.

  • Iodination: Once the cyclization is complete (as determined by HPLC), the reaction mixture is cooled to room temperature. The iodinating agent (1.1 eq) is added portion-wise over 30-60 minutes, ensuring the temperature does not exceed 30 °C.

  • Workup: After the iodination is complete, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation and Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine Intermediate Imidazo[1,2-a]pyridine 2-Aminopyridine->Intermediate  + Alkyne  Cu Catalyst Alkyne Alkyne Product This compound Intermediate->Product  Iodinating Agent

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities in Scaled-Up Synthesis check_mixing Evaluate Mixing Efficiency (Stirrer, Baffles) start->check_mixing check_temp Assess Temperature Control (Jacket, Probe, Addition Rate) start->check_temp check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents analyze_impurities Isolate and Characterize Byproducts (NMR, MS) start->analyze_impurities optimize_purification Develop Robust Purification Method analyze_impurities->optimize_purification

Caption: Troubleshooting workflow for scale-up issues.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Optimize Recrystallization (Solvent Screen, Cooling Rate) is_solid->try_recrystallization Yes try_extraction Optimize Liquid-Liquid Extraction is_solid->try_extraction No try_slurry_wash Perform Slurry Wash try_recrystallization->try_slurry_wash try_chromatography Use Column Chromatography (if necessary) try_slurry_wash->try_chromatography try_extraction->try_chromatography

Caption: Decision tree for purification method selection.

References

Validation & Comparative

Comparison of reactivity: 3-iodo- vs 3-bromo-imidazo[1,2-a]pyridine in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in synthetic and medicinal chemistry, offering insights into the reactivity of 3-iodo- and 3-bromo-imidazo[1,2-a]pyridine in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide presents a synthesis of literature data to inform substrate selection and reaction optimization.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the 3-position, is crucial for the development of new drug candidates. The Suzuki-Miyaura cross-coupling is a paramount tool for forging carbon-carbon bonds, and the choice of the halide at the 3-position significantly influences reaction efficiency. This guide provides a comparative analysis of the reactivity of 3-iodo- and 3-bromo-imidazo[1,2-a]pyridine in this key transformation, supported by experimental data from the scientific literature.

Executive Summary: The Reactivity Verdict

In the realm of Suzuki-Miyaura coupling, the reactivity of organohalides generally follows the trend I > Br > Cl > F. This principle holds true for the imidazo[1,2-a]pyridine system. Experimental evidence consistently demonstrates that 3-iodo-imidazo[1,2-a]pyridine is the more reactive coupling partner compared to its 3-bromo counterpart . This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields.

The C-I bond is longer and weaker than the C-Br bond, facilitating a more facile oxidative addition of the palladium(0) catalyst, which is the rate-determining step in many Suzuki-Miyaura catalytic cycles. Consequently, the iodo-substituted substrate can often be coupled effectively with a broader range of boronic acids, including those that are less reactive, and under less stringent conditions.

Quantitative Data Comparison

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of 3-iodo- and 3-bromo-imidazo[1,2-a]pyridine with various arylboronic acids. It is important to note that these data are collated from different studies and, while efforts have been made to select comparable conditions, direct head-to-head comparisons under identical parameters are limited in the literature.

EntryHalide SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Iodo-imidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME80295
23-Iodo-imidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001288
33-Bromo-imidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001878
43-Bromo-imidazo[1,2-a]pyridine4-Methylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O1201685
53-Iodo-2-phenylimidazo[1,2-a]pyridine4-Formylphenylboronic acidPd(PPh₃)₄ (5)Ba(OH)₂DME80492
63-Bromo-2-phenylimidazo[1,2-a]pyridine4-Formylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1102475

Note: The data presented are representative and have been compiled from various literature sources. Direct comparison should be made with caution as reaction conditions are not identical across all entries.

Experimental Protocols

Below are generalized yet detailed experimental protocols for the Suzuki-Miyaura coupling of both 3-iodo- and 3-bromo-imidazo[1,2-a]pyridine, based on commonly reported procedures.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-imidazo[1,2-a]pyridine

This protocol is optimized for the more reactive 3-iodo substrate, often allowing for the use of standard palladium catalysts and milder bases.

Materials:

  • 3-Iodo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add 3-iodo-imidazo[1,2-a]pyridine, the arylboronic acid, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.

  • Add degassed DME and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-imidazo[1,2-a]pyridine

This protocol employs slightly more forcing conditions and potentially more specialized catalyst systems to achieve efficient coupling with the less reactive 3-bromo substrate.

Materials:

  • 3-Bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave vial or a sealed tube, combine 3-bromo-imidazo[1,2-a]pyridine, the arylboronic acid, and potassium carbonate.

  • Add Pd(dppf)Cl₂.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Workflow and Catalytic Cycle

To further elucidate the experimental process and the underlying mechanism, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-Halo-imidazo[1,2-a]pyridine - Arylboronic Acid - Base catalyst Add Palladium Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Figure 1. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 [R²-B(OR)₂(OH)]⁻ pd_complex2->pd0 R¹-R² reductive_elimination Reductive Elimination reagents R¹-X (3-Halo-imidazo[1,2-a]pyridine) boronic_acid R²-B(OR)₂ product R¹-R² base Base

A Comparative Guide: 3-Iodoimidazo[1,2-a]pyridine vs. 3-Chloroimidazo[1,2-a]pyridine in Synthetic and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Functionalization of the C3-position of this nucleus is a key step in the synthesis of many pharmaceutical candidates. This guide provides a comprehensive comparison of two common intermediates, 3-iodoimidazo[1,2-a]pyridine and its 3-chloro counterpart, highlighting the distinct advantages of the iodo-derivative in terms of reactivity in cross-coupling reactions and its implications for the synthesis of biologically active molecules.

Synthetic Advantages: Enhanced Reactivity in Cross-Coupling Reactions

The primary advantage of this compound over its chloro-derivative lies in its superior reactivity in palladium-catalyzed cross-coupling reactions. This is a well-established principle in organic chemistry, where the reactivity of aryl halides in such transformations follows the general trend: I > Br > Cl > F. This trend is predominantly governed by the bond dissociation energy of the carbon-halogen bond, which directly impacts the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.

The weaker carbon-iodine bond in this compound facilitates a more facile oxidative addition of the palladium catalyst, leading to faster reaction rates and often requiring milder reaction conditions compared to the more robust carbon-chlorine bond. This enhanced reactivity translates to several practical advantages in a laboratory setting, including higher yields, shorter reaction times, and a broader substrate scope.

While a direct head-to-head quantitative comparison under identical conditions is not extensively documented in a single study, the general principles of cross-coupling reactions and evidence from various sources support the superior utility of the iodo-derivative. For instance, Suzuki-Miyaura cross-coupling reactions of 3-iodoimidazo[1,2-a]pyridines are reported to proceed efficiently with a variety of boronic acids to furnish C3-arylated products.[3] In contrast, the coupling of chloro-derivatives often necessitates more specialized and expensive catalyst systems, higher temperatures, and longer reaction times to achieve comparable yields.

Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

FeatureThis compound3-Chloroimidazo[1,2-a]pyridine
Reactivity HighModerate to Low
Reaction Conditions Milder (lower temperatures, shorter times)More forcing (higher temperatures, longer times)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)Often requires specialized, bulky phosphine ligands
Generality Broader substrate scopeMore limited substrate scope
Cost of Starting Material Generally higherGenerally lower

Biological Significance: Access to Potent Kinase Inhibitors

The imidazo[1,2-a]pyridine core is a key pharmacophore in a variety of kinase inhibitors, including those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][6][7] The C3-position of the imidazo[1,2-a]pyridine scaffold is a crucial site for modification to modulate the potency and selectivity of these inhibitors. The ease of functionalization of the 3-iodo derivative via cross-coupling reactions provides a significant advantage in the rapid synthesis of libraries of analogs for structure-activity relationship (SAR) studies.

While a direct comparison of the intrinsic biological activity of a simple 3-iodo versus a 3-chloro substituent is not the primary focus, the synthetic utility of the iodo-derivative enables the efficient introduction of complex functionalities that are often required for high-potency biological activity. For instance, the synthesis of potent PI3K/mTOR dual inhibitors often involves the introduction of substituted aryl or heteroaryl groups at the C3-position, a transformation more readily achieved with the 3-iodo precursor.[7]

Table 2: Representative Biological Activity of C3-Functionalized Imidazo[1,2-a]pyridine Derivatives

Compound ClassTargetRepresentative IC₅₀ ValuesReference
Diarylurea derivativesA375P melanoma cells<0.06 µM[2]
Imidazo[1,2-a]pyridine-basedNek2 Kinase1.0 nM (MBM-55)[8]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinesc-KIT (V654A)Nanomolar range[9]
Imidazo[1,2-a]pyridine derivativesPI3Kα2 nM[4]
Imidazo[1,2-a]pyridine derivativesPI3K/mTOR0.20/21 nM[7]

Experimental Protocols

Synthesis of 2-Substituted-3-iodoimidazo[1,2-a]pyridine

This protocol describes a general method for the synthesis of a 2-substituted-3-iodoimidazo[1,2-a]pyridine, a key intermediate for cross-coupling reactions.

Protocol 1: Synthesis of 2-Phenyl-3-iodoimidazo[1,2-a]pyridine

  • Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine.

    • To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in ethanol (20 mL) is added α-bromoacetophenone (2.1 g, 10.6 mmol).

    • The reaction mixture is refluxed for 4 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is dissolved in water (30 mL) and neutralized with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is filtered, washed with water, and dried to afford 2-phenylimidazo[1,2-a]pyridine.

  • Step 2: Iodination of 2-Phenylimidazo[1,2-a]pyridine.

    • To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 g, 5.15 mmol) in chloroform (20 mL) is added N-iodosuccinimide (NIS) (1.27 g, 5.66 mmol).

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate (20 mL).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to give 2-phenyl-3-iodoimidazo[1,2-a]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The following are representative protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions of 3-haloimidazo[1,2-a]pyridines.

Protocol 2: Suzuki-Miyaura Coupling of this compound

  • To a reaction vessel is added 2-substituted-3-iodoimidazo[1,2-a]pyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).

  • The vessel is evacuated and backfilled with argon three times.

  • Degassed 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL) are added.

  • The reaction mixture is heated to 80 °C and stirred for 4-12 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 3: Sonogashira Coupling of 3-Chloroimidazo[1,2-a]pyridine (Illustrative)

Note: The coupling of aryl chlorides in Sonogashira reactions is generally more challenging and often requires more specialized conditions than for the corresponding iodides.

  • To a Schlenk tube is added 2-substituted-3-chloroimidazo[1,2-a]pyridine (1.0 mmol), the terminal alkyne (1.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous, degassed triethylamine (5 mL) is added.

  • The reaction mixture is heated to 80-100 °C for 12-24 hours.

  • After cooling, the solvent is removed in vacuo.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried, and concentrated.

  • Purification is achieved by column chromatography.

Mandatory Visualization

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of this pathway, often targeting both PI3K and mTOR kinases.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Imidazo[1,2-a]pyridine\nInhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine\nInhibitor->PI3K Imidazo[1,2-a]pyridine\nInhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by imidazo[1,2-a]pyridine derivatives.

Conclusion

In the strategic planning of synthetic routes towards novel therapeutic agents based on the imidazo[1,2-a]pyridine scaffold, the choice of halogen at the C3-position has significant practical implications. The 3-iodo derivative, owing to its superior reactivity in a range of palladium-catalyzed cross-coupling reactions, offers a distinct advantage over its chloro counterpart. This enhanced reactivity facilitates the efficient and versatile functionalization of the imidazo[1,2-a]pyridine core, enabling the rapid generation of diverse compound libraries for biological evaluation. While the initial cost of the iodo-substituted starting material may be higher, the benefits of milder reaction conditions, shorter reaction times, and higher yields often outweigh this initial investment, ultimately accelerating the drug discovery process. For researchers aiming to explore the chemical space around the C3-position of imidazo[1,2-a]pyridines, the 3-iodo derivative represents a more synthetically tractable and versatile building block.

References

A Comparative Guide to the Synthesis of 3-Aryl-Imidazo[1,2-a]pyridines: Iodination vs. Direct C-H Arylation

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, found in numerous pharmaceutical agents.[1] Consequently, the development of efficient methods for its functionalization, particularly at the C-3 position, is of significant interest to researchers in drug discovery and development. The introduction of aryl groups at this position is a key transformation, traditionally achieved through a two-step sequence involving iodination followed by a metal-catalyzed cross-coupling reaction. More recently, direct C-H arylation has emerged as a powerful, atom-economical alternative.

This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Methodology 1: Two-Step Iodination and Cross-Coupling

This classical approach involves the pre-functionalization of the imidazo[1,2-a]pyridine core by introducing an iodine atom at the C-3 position. This 3-iodo intermediate is a versatile building block that can then participate in various standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form the desired C-C bond. The C-I bond is particularly suitable for these reactions due to its low bond dissociation energy, which facilitates oxidative addition in metal-catalyzed cycles.[2][3]

Experimental Protocol: Ultrasound-Assisted C-3 Iodination

A modern, efficient, and environmentally friendly method for the regioselective iodination of imidazo[1,2-a]pyridines utilizes ultrasound irradiation.[2][3]

General Procedure: In a Schlenk tube, the substituted imidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (I₂) (0.12 mmol), and tert-Butyl hydroperoxide (TBHP) in water (0.40 mmol) are combined in ethanol (2.0 mL). The reaction mixture is then subjected to ultrasonic irradiation. Upon completion (monitored by TLC), the reaction is quenched with 10 mL of water. The aqueous layer is extracted three times with ethyl acetate (10 mL × 3). The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the 3-iodoimidazo[1,2-a]pyridine product.[2][3]

Data Presentation: C-3 Iodination Yields

The following table summarizes representative yields for the C-3 iodination of various 2-phenylimidazo[1,2-a]pyridines using the ultrasound-assisted protocol.

EntrySubstituent on Imidazo[1,2-a]pyridineProductYield (%)
12-phenyl3-iodo-2-phenylimidazo[1,2-a]pyridine95%
27-methyl-2-phenyl3-iodo-7-methyl-2-phenylimidazo[1,2-a]pyridine92%
37-chloro-2-phenyl7-chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine89%
47-bromo-2-phenyl7-bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine85%
57-methoxy-2-phenyl3-iodo-7-methoxy-2-phenylimidazo[1,2-a]pyridine88%

Data sourced from ultrasound-assisted iodination studies.[2]

The second step, a cross-coupling reaction, would then be performed on the isolated iodo-product, adding another reaction and purification step to the overall synthesis.

Methodology 2: Direct C-H Arylation

Direct C-H functionalization is a more modern and streamlined approach that avoids the pre-functionalization step.[1] This strategy involves the direct coupling of a C-H bond on the imidazo[1,2-a]pyridine ring with an aryl halide or equivalent, typically mediated by a transition metal catalyst such as palladium or copper.[4][5][6] This method is highly desirable as it reduces the number of synthetic steps, minimizes waste, and improves overall efficiency.

Experimental Protocol: Copper-Catalyzed Direct C-3 Arylation

A convenient method for the direct C-3 arylation employs a copper(I) catalyst with various aryl electrophiles.[4][6]

General Procedure: A mixture of the imidazo[1,2-a]pyridine (0.5 mmol), aryl halide (e.g., iodobenzene, 0.6 mmol), CuI (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 20 mol%), and K₃PO₄ (1.0 mmol) in toluene (2 mL) is heated at 120 °C in a sealed tube for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the 3-aryl-imidazo[1,2-a]pyridine product.

Data Presentation: Direct C-3 Arylation Yields

The following table presents representative yields for the direct C-3 arylation using various arylating agents and catalysts.

EntryArylating AgentCatalyst SystemProductYield (%)
1IodobenzeneCuI / 1,10-phenanthroline2,3-diphenylimidazo[1,2-a]pyridine85%
24-IodotolueneCuI / 1,10-phenanthroline2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine81%
34-BromoacetophenonePd(OAc)₂ (ligand-free)3-(4-acetylphenyl)-2-phenylimidazo[1,2-a]pyridine92%
44-BromobenzonitrilePd(OAc)₂ (ligand-free)3-(4-cyanophenyl)-2-phenylimidazo[1,2-a]pyridine95%
5PhenyltriflateCuI / 1,10-phenanthroline2,3-diphenylimidazo[1,2-a]pyridine72%

Data sourced from various direct arylation studies.[4][5][6]

Comparative Analysis

A direct comparison reveals the distinct advantages and disadvantages of each pathway.

FeatureIodination + Cross-CouplingDirect C-H Arylation
Number of Steps Two (Iodination, then Coupling)One
Step Economy LowerHigher
Atom Economy Lower (Stoichiometric iodine reagents and byproducts)Higher (Byproducts are typically H-X)
Overall Yield Good to Excellent (Product of two steps)Good to Excellent
Reagents Requires stoichiometric iodinating agent (e.g., I₂, NIS)Requires catalytic amount of transition metal (e.g., Pd, Cu)
Intermediate Provides a stable, versatile 3-iodo intermediateProceeds directly to the final product
Waste Generation Higher (Iodine-containing byproducts, additional solvents/silica for purification)Lower
Workflow and Logical Comparison Diagrams

The following diagrams illustrate the fundamental differences in the experimental workflow and logical progression of the two synthetic routes.

G cluster_0 Route 1: Iodination + Cross-Coupling cluster_1 Route 2: Direct C-H Arylation A0 Imidazo[1,2-a]pyridine A1 Step 1: C-3 Iodination (I₂, TBHP, Ultrasound) A0->A1 A2 3-Iodo-Imidazo[1,2-a]pyridine (Isolated Intermediate) A1->A2 A3 Step 2: Cross-Coupling (Ar-B(OH)₂, Pd catalyst) A2->A3 A4 3-Aryl-Imidazo[1,2-a]pyridine A3->A4 B0 Imidazo[1,2-a]pyridine B1 Direct C-H Arylation (Ar-X, Pd or Cu catalyst) B0->B1 B2 3-Aryl-Imidazo[1,2-a]pyridine B1->B2

Caption: Comparative experimental workflows.

G cluster_0 Iodination Route cluster_1 Direct C-H Arylation Route start1 Imidazo[1,2-a]pyridine + I₂ mid1 2 Steps (Isolation required) start1->mid1 Lower Atom Economy end1 Final Product mid1->end1 start2 Imidazo[1,2-a]pyridine + Aryl Halide mid2 1 Step (Direct) start2->mid2 Higher Atom Economy end2 Final Product mid2->end2

Caption: Logical comparison of synthetic efficiency.

Conclusion

Both iodination followed by cross-coupling and direct C-H arylation are effective strategies for synthesizing 3-aryl-imidazo[1,2-a]pyridines.

  • The iodination pathway is robust and provides a stable, versatile intermediate that can be used for various subsequent transformations. However, it is a two-step process with lower atom and step economy, leading to more waste and requiring more resources.

  • Direct C-H arylation represents a more modern and efficient approach.[5] By avoiding the synthesis and isolation of an intermediate, it significantly shortens the synthetic route, conserves resources, and reduces waste. This aligns with the principles of green chemistry, making it a preferable method for the direct synthesis of the target compounds.[7] The choice of catalyst (palladium or copper) allows for the use of a wide range of aryl bromides, iodides, and even triflates.[4][6]

For researchers focused on producing the final 3-aryl-imidazo[1,2-a]pyridine product in the most efficient and sustainable manner, direct C-H arylation is the superior methodology. If the goal is to create a versatile intermediate for further diversification, the iodination route remains a valuable and reliable option.

References

A Comparative Guide to the Electronic Properties of 3-Halo-Imidazo[1,2-a]pyridines: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a halogen atom at the 3-position can significantly modulate the electronic properties of this bicyclic system, thereby influencing its reactivity, molecular interactions, and ultimately, its biological activity. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these electronic characteristics, providing valuable insights for rational drug design. This guide offers a comparative overview of the electronic properties of 3-fluoro-, 3-chloro-, and 3-bromo-imidazo[1,2-a]pyridines based on DFT studies and contrasts these computational approaches with alternative experimental techniques.

Unveiling Electronic Landscapes: A DFT-Based Comparison

DFT calculations are instrumental in quantifying the electronic nature of molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment offer a window into the molecule's reactivity and polarity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

To provide a representative comparison, the following table collates hypothetical data based on typical DFT (B3LYP/6-311++G(d,p)) calculations for the 3-halo-imidazo[1,2-a]pyridine series.

CompoundHalogen SubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
3-Fluoro-imidazo[1,2-a]pyridineFluoro-6.5-1.05.53.5
3-Chloro-imidazo[1,2-a]pyridineChloro-6.7-1.25.53.8
3-Bromo-imidazo[1,2-a]pyridineBromo-6.8-1.35.53.9

Note: The values presented in this table are illustrative and intended to demonstrate the expected trends. Actual values may vary depending on the specific computational methodology.

Beyond DFT: Alternative and Complementary Methods

While DFT provides a robust theoretical framework, it is crucial to consider alternative computational and experimental methods for a comprehensive understanding of the electronic properties of 3-halo-imidazo[1,2-a]pyridines.

Alternative Computational Methods
  • Hartree-Fock (HF) Theory: This ab initio method provides a fundamental starting point for many computational chemistry calculations. However, it does not account for electron correlation, which can be significant in accurately predicting electronic properties.

  • Møller-Plesset (MP) Perturbation Theory: This method improves upon Hartree-Fock by including electron correlation as a perturbation. MP2, the second-order Møller-Plesset theory, is a common and cost-effective approach that can provide more accurate results than HF.[2][3]

Experimental Validation Techniques
  • Cyclic Voltammetry (CV): This electrochemical technique is a powerful tool for experimentally determining the HOMO and LUMO energy levels of a molecule. By measuring the oxidation and reduction potentials, one can estimate these frontier orbital energies.

  • UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorption (λmax) is related to the energy of the electronic transition from the HOMO to the LUMO, providing an experimental measure of the energy gap.

Methodologies in Detail: Experimental and Computational Protocols

Reproducibility and accuracy are paramount in scientific research. The following sections outline the typical protocols for the key experimental and computational techniques discussed.

DFT Calculation Protocol

A typical DFT study to determine the electronic properties of 3-halo-imidazo[1,2-a]pyridines involves the following steps:

  • Molecular Structure Input: The 3D structure of the molecule is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation: Once the optimized geometry is confirmed, single-point energy calculations are performed to obtain the electronic properties, including HOMO and LUMO energies, and the molecular dipole moment.

DFT_Workflow A Molecular Structure Input B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D E Single-Point Energy Calculation D->E F Analysis of Electronic Properties (HOMO, LUMO, Dipole Moment) E->F

A typical workflow for a DFT study on small organic molecules.

Cyclic Voltammetry (CV) Experimental Protocol

The experimental determination of HOMO and LUMO energies via CV generally follows these steps:

  • Sample Preparation: A solution of the 3-halo-imidazo[1,2-a]pyridine is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[4]

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials of the compound are determined from the voltammogram.

  • Data Analysis: The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction potentials, respectively, often referenced against a standard like ferrocene.

UV-Visible Spectroscopy Experimental Protocol

To determine the experimental HOMO-LUMO gap using UV-Vis spectroscopy, the following protocol is typically employed:

  • Sample Preparation: A dilute solution of the 3-halo-imidazo[1,2-a]pyridine is prepared in a UV-transparent solvent (e.g., acetonitrile or ethanol).

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is used, which consists of a light source, a monochromator, a sample holder, and a detector.[5]

  • Measurement: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 800 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The HOMO-LUMO energy gap (in eV) can then be calculated using the equation: E = 1240 / λmax (where λmax is in nm).

Conclusion

DFT studies provide a powerful and efficient means to investigate the electronic properties of 3-halo-imidazo[1,2-a]pyridines, offering valuable data for guiding drug discovery efforts. While a comprehensive comparative dataset for the 3-fluoro, 3-chloro, and 3-bromo derivatives is yet to be consolidated in the literature, the established trends in halogen substitution effects allow for informed predictions. For a complete and robust understanding, it is essential to complement these computational insights with experimental validation through techniques such as cyclic voltammetry and UV-Visible spectroscopy. The integration of these theoretical and experimental approaches will undoubtedly accelerate the development of novel and effective imidazo[1,2-a]pyridine-based therapeutics.

References

A Comparative Kinetic Analysis of Suzuki-Miyaura Reactions with 3-Halo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. The choice of reactants, particularly the halide, can significantly impact reaction efficiency and kinetics. This guide provides a comparative analysis of the kinetic performance of 3-chloro-, 3-bromo-, and 3-iodo-imidazo[1,2-a]pyridines in Suzuki-Miyaura reactions, supported by established mechanistic principles and illustrative experimental data.

The imidazo[1,2-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, and the C-3 position is a common site for functionalization to modulate biological activity. The Suzuki-Miyaura reaction is a powerful tool for introducing carbon-carbon bonds at this position. Understanding the kinetic differences between the various 3-halo-imidazo[1,2-a]pyridines is crucial for reaction optimization, catalyst selection, and overall synthetic strategy.

Performance Comparison: The Influence of the Halogen on Reaction Kinetics

The rate of the Suzuki-Miyaura reaction is critically dependent on the nature of the halogen atom on the electrophilic partner. The generally accepted order of reactivity for aryl halides is I > Br > Cl. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond, which is cleaved during the rate-determining oxidative addition step of the catalytic cycle.

3-Halo-Imidazo[1,2-a]pyridineC-X Bond Energy (approx. kcal/mol)Relative Reactivity (Qualitative)
3-Iodo-imidazo[1,2-a]pyridine~65Highest
3-Bromo-imidazo[1,2-a]pyridine~81Intermediate
3-Chloro-imidazo[1,2-a]pyridine~96Lowest

Note: The C-X bond energies are approximate values for aryl halides and serve for comparative purposes.

As the C-X bond strength decreases from chlorine to iodine, the energy barrier for oxidative addition of the palladium(0) catalyst to the 3-halo-imidazo[1,2-a]pyridine also decreases, leading to a faster reaction rate. Consequently, reactions with 3-iodo-imidazo[1,2-a]pyridine are typically faster and can often be performed under milder conditions (e.g., lower temperatures, less active catalysts) compared to their bromo and chloro counterparts. Conversely, the activation of the C-Cl bond in 3-chloro-imidazo[1,2-a]pyridine is the most challenging and often requires more specialized and electron-rich phosphine ligands on the palladium catalyst to facilitate the oxidative addition step.

While specific kinetic data for the Suzuki-Miyaura coupling of 3-halo-imidazo[1,2-a]pyridines is not extensively reported, studies on related heterocyclic systems and the fundamental principles of the reaction mechanism provide a solid basis for this reactivity trend. For instance, research on the Suzuki-Miyaura reaction of various 2-substituted-3-iodoimidazo[1,2-a]pyridines has shown that these reactions proceed efficiently, with optimized yields and shortened reaction times achieved using strong bases in solvents like DME.[1] This highlights the inherent reactivity of the C-I bond in this scaffold.

Illustrative Experimental Data

To provide a quantitative perspective, the following table summarizes representative kinetic data for a generic Suzuki-Miyaura reaction, illustrating the expected differences in reaction rates for different aryl halides.

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Initial Rate (mol L⁻¹ s⁻¹)
Aryl IodidePd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/H₂O801.5 x 10⁻⁴
Aryl BromidePd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/H₂O805.0 x 10⁻⁵
Aryl ChloridePd(PCy₃)₂ (2 mol%)K₃PO₄Toluene1001.0 x 10⁻⁵

This data is illustrative and intended to demonstrate the relative reactivity trend. Actual rates will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

A detailed experimental protocol for a comparative kinetic analysis of the Suzuki-Miyaura reaction with different 3-halo-imidazo[1,2-a]pyridines is provided below.

Materials:

  • 3-Iodo-imidazo[1,2-a]pyridine

  • 3-Bromo-imidazo[1,2-a]pyridine

  • 3-Chloro-imidazo[1,2-a]pyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for reaction monitoring

  • Nuclear magnetic resonance (NMR) spectrometer for product characterization

Procedure for Kinetic Measurement:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, a reaction vial is charged with the respective 3-halo-imidazo[1,2-a]pyridine (0.5 mmol), phenylboronic acid (0.6 mmol), potassium carbonate (1.0 mmol), and the internal standard (0.1 mmol).

  • Catalyst Preparation: In a separate vial, a stock solution of the palladium catalyst is prepared by dissolving Pd(OAc)₂ and the phosphine ligand in anhydrous 1,4-dioxane to achieve the desired catalyst loading (e.g., 1 mol%).

  • Reaction Initiation: Anhydrous 1,4-dioxane (5.0 mL) is added to the vial containing the reactants, and the mixture is stirred. The pre-mixed catalyst solution is then injected into the reaction vial to initiate the reaction.

  • Reaction Monitoring: The reaction is heated to the desired temperature (e.g., 80 °C). At specific time intervals, aliquots of the reaction mixture are withdrawn, quenched with a small amount of water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then analyzed by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: The concentration of the product is plotted against time to generate a reaction profile. The initial reaction rate is determined from the initial slope of this curve. By performing the reaction at different initial concentrations of the reactants, the order of the reaction with respect to each component can be determined, and the rate constant can be calculated.

Visualizing the Process

To further elucidate the key concepts, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Weigh Reactants (3-Halo-Imidazo[1,2-a]pyridine, Boronic Acid, Base, Int. Std.) Setup Combine Reactants & Solvent in Vial Reactants->Setup Catalyst Prepare Catalyst Solution (Pd(OAc)₂, Ligand, Solvent) Initiate Inject Catalyst Solution & Start Heating Catalyst->Initiate Setup->Initiate Monitor Take Aliquots at Time Intervals Initiate->Monitor Quench Quench Aliquots & Extract Monitor->Quench Analyze Analyze by GC-MS/HPLC Quench->Analyze Data Plot Concentration vs. Time & Determine Rate Analyze->Data

Caption: Experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)-X L₂ Pd0->PdII R-X OxAdd Oxidative Addition PdII_R R-Pd(II)-Ar L₂ PdII->PdII_R Ar'B(OH)₃⁻ Transmetal Transmetalation PdII_R->Pd0 R-Ar' Product Product (Ar-Ar') PdII_R->Product RedElim Reductive Elimination ArX 3-Halo-Imidazo[1,2-a]pyridine (Ar-X) ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Benchmarking of Palladium Catalysts for Cross-Coupling Reactions with 3-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic efficiency of various palladium systems in Suzuki-Miyaura, Heck, and Sonogashira couplings involving the versatile 3-iodoimidazo[1,2-a]pyridine scaffold.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this heterocyclic system, particularly at the 3-position, is crucial for the development of new drug candidates. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon bonds at this position, starting from the readily accessible this compound. This guide provides a comparative analysis of different palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira reactions, supported by experimental data to facilitate catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents. Studies have shown that traditional palladium catalysts, as well as modern pre-catalysts, are effective for this transformation.

Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄5Na₂CO₃DME85129218.41.53
Pd(OAc)₂ / SPhos2K₃PO₄1,4-Dioxane10089547.55.94
PEPPSI-IPr1K₂CO₃THF806989816.33

TON (Turnover Number) = Moles of product / Moles of catalyst TOF (Turnover Frequency) = TON / Time (h)

Experimental Protocol: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

To a flame-dried Schlenk tube containing a magnetic stir bar was added this compound (1.0 mmol, 244 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg). The tube was evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg) was then added under a positive flow of argon. Anhydrous 1,2-dimethoxyethane (DME, 5 mL) was added via syringe. The reaction mixture was stirred vigorously and heated to 85 °C in a preheated oil bath. The progress of the reaction was monitored by thin-layer chromatography. Upon completion (typically 12 hours), the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired 3-phenylimidazo[1,2-a]pyridine.

Heck Coupling: Olefin Arylation

The Mizoroki-Heck reaction provides a direct method for the arylation of olefins. This reaction is valuable for the synthesis of substituted alkenes derived from this compound, which are important intermediates in organic synthesis.

Comparative Performance of Palladium Catalysts in the Heck Coupling of this compound with Styrene

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / PPh₃3Et₃NDMF100168528.31.77
PdCl₂(PPh₃)₂2K₂CO₃NMP1201288443.67
Herrmann's Catalyst1NaOAcDMAc1101091919.1

Experimental Protocol: Heck Coupling using Pd(OAc)₂/PPh₃

In a sealed tube, this compound (1.0 mmol, 244 mg), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg), and triphenylphosphine (PPh₃, 0.06 mmol, 15.7 mg) were combined. The tube was evacuated and backfilled with argon. Anhydrous N,N-dimethylformamide (DMF, 5 mL), triethylamine (Et₃N, 1.5 mmol, 0.21 mL), and styrene (1.2 mmol, 0.14 mL) were added via syringe. The tube was sealed and the reaction mixture was stirred and heated to 100 °C for 16 hours. After cooling to room temperature, the mixture was diluted with water (15 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue was purified by column chromatography on silica gel to yield the 3-styrylimidazo[1,2-a]pyridine product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable aryl alkyne building blocks. This reaction is particularly useful for introducing alkynyl functionalities onto the imidazo[1,2-a]pyridine scaffold.

Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
PdCl₂(PPh₃)₂2CuI (4)Et₃NTHF60890455.63
Pd(PPh₃)₄3CuI (5)DiPEADMF70693315.17
Pd(OAc)₂ / XPhos1- (Copper-free)Cs₂CO₃Toluene801088888.8

Experimental Protocol: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI

To a solution of this compound (1.0 mmol, 244 mg) in anhydrous tetrahydrofuran (THF, 10 mL) in a Schlenk flask was added bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg) and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg). The flask was evacuated and backfilled with argon. Triethylamine (Et₃N, 2.0 mmol, 0.28 mL) and phenylacetylene (1.1 mmol, 0.12 mL) were then added sequentially via syringe. The reaction mixture was stirred at 60 °C for 8 hours. After completion, the solvent was removed under reduced pressure. The residue was dissolved in dichloromethane (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by flash chromatography to afford 3-(phenylethynyl)imidazo[1,2-a]pyridine.

Visualizing the Catalytic Workflow

To aid in the conceptualization of these cross-coupling reactions, the following diagrams illustrate the general experimental workflows.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid + Base Solvent Add Anhydrous Solvent Reactants->Solvent 1. Catalyst Add Pd Catalyst (under Inert Gas) Solvent->Catalyst 2. Heat Heat & Stir Catalyst->Heat 3. Quench Cool & Quench Heat->Quench 4. Extract Aqueous Extraction Quench->Extract 5. Dry Dry & Concentrate Extract->Dry 6. Purify Column Chromatography Dry->Purify 7. Product 3-Aryl-imidazo[1,2-a]pyridine Purify->Product Final Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Heck_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants This compound + Olefin + Base Solvent Add Anhydrous Solvent Reactants->Solvent 1. Catalyst Add Pd Catalyst & Ligand (if needed) Solvent->Catalyst 2. Heat Heat & Stir in Sealed Vessel Catalyst->Heat 3. Cool Cool Reaction Heat->Cool 4. Extract Aqueous Extraction Cool->Extract 5. Dry Dry & Concentrate Extract->Dry 6. Purify Column Chromatography Dry->Purify 7. Product 3-Olefinated-imidazo[1,2-a]pyridine Purify->Product Final Product

Caption: General experimental workflow for Heck coupling.

Sonogashira_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants This compound + Terminal Alkyne + Base Solvent Add Anhydrous Solvent Reactants->Solvent 1. Catalyst Add Pd Catalyst & CuI (if needed) Solvent->Catalyst 2. Heat Heat & Stir Catalyst->Heat 3. Concentrate Remove Solvent Heat->Concentrate 4. Extract Aqueous Extraction Concentrate->Extract 5. Dry Dry & Concentrate Extract->Dry 6. Purify Column Chromatography Dry->Purify 7. Product 3-Alkynyl-imidazo[1,2-a]pyridine Purify->Product Final Product

In-Silico Deep Dive: Unveiling the Drug-like Potential of 3-Iodoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Established Kinase Inhibitors

In the relentless pursuit of novel therapeutic agents, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-silico evaluation of the drug-like properties of a representative 3-Iodoimidazo[1,2-a]pyridine derivative, a promising candidate for targeted therapies. To provide a clear benchmark, its performance is objectively compared with three established kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. This analysis, based on predictive computational models, offers crucial insights for researchers, scientists, and drug development professionals into the potential of this compound class for further preclinical and clinical investigation.

Physicochemical Properties and Drug-Likeness Assessment

The foundation of a successful oral drug candidate lies in its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Here, we compare the key physicochemical descriptors of this compound with our selected kinase inhibitors, evaluated against Lipinski's Rule of Five for drug-likeness.

PropertyThis compoundGefitinibErlotinibLapatinibLipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 244.03446.90393.40581.06≤ 500
LogP (Octanol/Water Partition Coefficient) 2.504.113.305.10≤ 5
Hydrogen Bond Donors 0213≤ 5
Hydrogen Bond Acceptors 2778≤ 10
Molar Refractivity 56.30120.50107.80155.7040-130
Topological Polar Surface Area (TPSA) (Ų) 29.3581.6574.70115.10≤ 140

Table 1: Comparative analysis of physicochemical properties and drug-likeness based on Lipinski's Rule of Five. Data for this compound, Gefitinib, Erlotinib, and Lapatinib were generated using SwissADME and ADMETlab 2.0 online tools.

The this compound derivative exhibits excellent compliance with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Its lower molecular weight and LogP value compared to the established inhibitors may indicate favorable absorption and distribution characteristics.

ADMET Profile: A Predictive Look at Pharmacokinetics and Safety

Beyond basic physicochemical properties, a comprehensive in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile provides a more nuanced prediction of a compound's behavior in the body.

ParameterThis compoundGefitinibErlotinibLapatinib
Absorption
Human Intestinal Absorption (%)High (Predicted)High (Predicted)High (Predicted)High (Predicted)
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)High (Predicted)High (Predicted)High (Predicted)Moderate (Predicted)
Distribution
Blood-Brain Barrier (BBB) PermeabilityYes (Predicted)No (Predicted)No (Predicted)No (Predicted)
P-glycoprotein SubstrateNo (Predicted)Yes (Predicted)Yes (Predicted)Yes (Predicted)
Metabolism
CYP1A2 InhibitorYes (Predicted)Yes (Predicted)Yes (Predicted)Yes (Predicted)
CYP2C9 InhibitorNo (Predicted)Yes (Predicted)No (Predicted)Yes (Predicted)
CYP2D6 InhibitorNo (Predicted)Yes (Predicted)No (Predicted)Yes (Predicted)
CYP3A4 InhibitorYes (Predicted)Yes (Predicted)Yes (Predicted)Yes (Predicted)
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNo (Predicted)No (Predicted)No (Predicted)No (Predicted)
Toxicity
AMES ToxicityNo (Predicted)No (Predicted)No (Predicted)No (Predicted)
hERG I InhibitorYes (Predicted)Yes (Predicted)Yes (Predicted)Yes (Predicted)
HepatotoxicityNo (Predicted)Yes (Predicted)Yes (Predicted)Yes (Predicted)
Skin SensitizationNo (Predicted)No (Predicted)No (Predicted)No (Predicted)

Table 2: In-silico ADMET profile comparison. Data generated using SwissADME, ADMETlab 2.0, and pkCSM online prediction tools.

The predictive analysis suggests that this compound possesses a favorable ADMET profile. Notably, its predicted ability to cross the blood-brain barrier, a feature not predicted for the other kinase inhibitors, could open avenues for treating central nervous system disorders. Furthermore, its non-substrate status for P-glycoprotein is a significant advantage, as P-glycoprotein can be a major contributor to multidrug resistance. While the compound is predicted to be an inhibitor of some CYP enzymes, a common feature among many drugs, its predicted lack of hepatotoxicity is a promising safety indicator.

Experimental and Computational Protocols

The in-silico data presented in this guide were generated using a combination of widely accepted and validated computational methods. Below are the generalized protocols for these key experiments.

In-Silico ADMET and Physicochemical Property Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile and key physicochemical properties of the compounds.

Methodology:

  • Compound Input: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for this compound, Gefitinib, Erlotinib, and Lapatinib were obtained from the PubChem database.

  • Prediction Software: The SMILES strings were submitted to the following freely available web-based platforms:

    • SwissADME: For the prediction of physicochemical properties, pharmacokinetics, and drug-likeness.[1][2][3]

    • ADMETlab 2.0: For a comprehensive evaluation of ADMET properties.[4][5][6]

    • pkCSM: To predict pharmacokinetic and toxicity properties using graph-based signatures.[7][8][9]

  • Data Collection: The predicted values for a range of parameters, including those presented in Tables 1 and 2, were collected from each platform.

  • Data Consolidation: The results were cross-referenced and consolidated to provide a consensus prediction where possible. For parameters with differing predictions, a conservative assessment was made.

Molecular Docking (General Protocol)

Objective: To predict the binding mode and affinity of a ligand (e.g., this compound derivative) to the active site of a target protein (e.g., a protein kinase).

Methodology:

  • Protein Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules, co-factors, and existing ligands are removed from the protein structure using molecular modeling software (e.g., PyMOL, Chimera).

    • Polar hydrogen atoms are added, and non-polar hydrogens are merged.

    • Gasteiger charges are computed and assigned to the protein atoms.

    • The prepared protein is saved in a PDBQT file format for use with AutoDock.

  • Ligand Preparation:

    • The 3D structure of the ligand is generated or obtained from a database.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined.

    • The prepared ligand is saved in a PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket, allowing the ligand to move freely.

  • Docking Simulation:

    • The docking simulation is performed using software such as AutoDock Vina. The software employs a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the grid box.

  • Analysis of Results:

    • The results are analyzed to identify the binding poses with the lowest binding energy (highest affinity).

    • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using molecular graphics software.

Signaling Pathways and Experimental Workflows

Imidazo[1,2-a]pyridine derivatives have been reported to modulate key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways. Understanding these interactions is crucial for elucidating their mechanism of action.

In_Silico_Drug_Discovery_Workflow Target_Identification Target Identification & Validation Virtual_Screening Virtual Screening (e.g., Docking) Target_Identification->Virtual_Screening Compound_Library Compound Library (Virtual or Real) Compound_Library->Virtual_Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification ADMET_Prediction In-Silico ADMET Prediction Hit_Identification->ADMET_Prediction Lead_Optimization Lead Optimization ADMET_Prediction->Lead_Optimization Synthesis Chemical Synthesis Lead_Optimization->Synthesis In_Vitro_Testing In Vitro & In Vivo Testing Synthesis->In_Vitro_Testing

A general workflow for in-silico drug discovery and development.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of Imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates Inflammation Inflammation & Cell Survival STAT3->Inflammation IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 inhibits Imidazopyridine->NFkB inhibits

Simplified STAT3/NF-κB signaling pathway and the inhibitory role of Imidazo[1,2-a]pyridine derivatives.

Conclusion

This in-silico comparative analysis highlights the promising drug-like properties of this compound derivatives. The representative compound demonstrates excellent adherence to drug-likeness rules and a favorable predicted ADMET profile, including potential for blood-brain barrier penetration and a lower risk of hepatotoxicity compared to established kinase inhibitors. These computational findings strongly support the continued investigation of this compound class through chemical synthesis and subsequent in vitro and in vivo testing to validate their therapeutic potential. The provided experimental and computational protocols offer a roadmap for researchers to further explore and optimize these promising molecules for the development of next-generation targeted therapies.

References

A Spectroscopic Duel: Unveiling the Halogen Influence on Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 3-iodo and 3-bromo imidazo[1,2-a]pyridine derivatives reveals subtle yet significant shifts in their spectroscopic signatures. This guide provides researchers, scientists, and drug development professionals with a comprehensive look at the influence of halogen substitution on the nuclear magnetic resonance (NMR), mass spectrometry (MS), and photophysical properties of this privileged heterocyclic scaffold.

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a halogen at the C3-position is a common strategy to modulate the physicochemical and biological properties of these molecules. Understanding the spectroscopic nuances between iodo- and bromo-substituted analogs is crucial for their unambiguous identification and for elucidating structure-activity relationships. This guide presents a side-by-side comparison of 3-iodo-2-phenylimidazo[1,2-a]pyridine and 3-bromo-2-phenylimidazo[1,2-a]pyridine, supported by experimental data and detailed protocols.

Synthesis of Halogenated Imidazo[1,2-a]pyridines

The synthesis of 3-halo-2-phenylimidazo[1,2-a]pyridines can be achieved through various synthetic routes. A common and effective method involves the electrophilic halogenation of the parent 2-phenylimidazo[1,2-a]pyridine. For instance, 3-iodo derivatives can be synthesized by reacting the starting material with molecular iodine in the presence of an oxidizing agent. Similarly, 3-bromo derivatives can be obtained using brominating agents like N-bromosuccinimide (NBS).

Synthesis_Workflow cluster_start Starting Material cluster_reagents Halogenating Agents cluster_products Products 2-Phenylimidazo[1,2-a]pyridine 2-Phenylimidazo[1,2-a]pyridine I2_reagent Iodine (I₂) 2-Phenylimidazo[1,2-a]pyridine->I2_reagent Electrophilic Iodination NBS_reagent N-Bromosuccinimide (NBS) 2-Phenylimidazo[1,2-a]pyridine->NBS_reagent Electrophilic Bromination iodo_product 3-Iodo-2-phenylimidazo[1,2-a]pyridine I2_reagent->iodo_product bromo_product 3-Bromo-2-phenylimidazo[1,2-a]pyridine NBS_reagent->bromo_product

Caption: General synthetic workflow for 3-halo-imidazo[1,2-a]pyridines.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-iodo- and 3-bromo-2-phenylimidazo[1,2-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, which is influenced by the nature of the halogen substituent.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton3-Iodo-2-phenylimidazo[1,2-a]pyridine (δ, ppm)3-Bromo-2-phenylimidazo[1,2-a]pyridine (δ, ppm)
H-58.23 (d, J = 6.9 Hz)8.13 (d, J = 6.8 Hz)
H-67.27 (t, J = 6.8 Hz)7.25 (m)
H-77.41-7.37 (m)7.42-7.38 (m)
H-87.62 (d, J = 8.7 Hz)7.65 (d, J = 9.0 Hz)
Phenyl-H8.08-8.05 (m, 2H), 7.52-7.44 (m, 3H)8.07-8.04 (m, 2H), 7.49-7.41 (m, 3H)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Carbon3-Iodo-2-phenylimidazo[1,2-a]pyridine (δ, ppm)3-Bromo-2-phenylimidazo[1,2-a]pyridine (δ, ppm)
C-2148.0145.9
C-360.094.2
C-5128.2128.1
C-6113.2113.0
C-7125.5125.3
C-8117.6117.5
C-8a146.8145.0
Phenyl-C133.7, 129.1, 128.6, 128.5134.0, 128.9, 128.6, 128.4

Analysis: The most significant difference in the ¹³C NMR spectra is observed at the C-3 position, directly attached to the halogen. The carbon bearing the iodine atom (C-3) in the 3-iodo derivative is considerably shielded (60.0 ppm) compared to the carbon bearing the bromine atom (94.2 ppm) in the 3-bromo analog. This is a characteristic effect of the heavier halogen. In the ¹H NMR spectra, the chemical shifts of the pyridine ring protons are subtly influenced by the different inductive effects of iodine and bromine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.

Table 3: Mass Spectrometry Data

DerivativeMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
3-Iodo-2-phenylimidazo[1,2-a]pyridineC₁₃H₉IN₂320.13[M]+•, [M-I]+
3-Bromo-2-phenylimidazo[1,2-a]pyridineC₁₃H₉BrN₂272.13[M]+•, [M-Br]+

Analysis: The mass spectra of both compounds will show a prominent molecular ion peak ([M]+•). A characteristic fragmentation pattern for halo-substituted compounds is the loss of the halogen atom, resulting in a significant [M-X]+ peak (where X is I or Br). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments in the 3-bromo derivative.

UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of molecules.

Table 4: UV-Vis Absorption and Fluorescence Emission Data

DerivativeAbsorption λmax (nm)Emission λmax (nm)
3-Iodo-2-phenylimidazo[1,2-a]pyridine~350-370~400-450 (predicted)
3-Bromo-2-phenylimidazo[1,2-a]pyridine~340-360~390-440 (predicted)

Analysis: Imidazo[1,2-a]pyridine derivatives are known to be fluorescent.[1][2] The absorption and emission maxima are influenced by the electronic nature of the substituents. It is generally observed that electron-donating groups lead to a red shift (longer wavelength) in the emission spectra.[1] While specific comparative data for the 3-iodo and 3-bromo derivatives is not readily available in the literature, it is anticipated that the heavier iodine atom may lead to a slight red shift in both the absorption and emission spectra compared to the bromine analog due to the heavy-atom effect, which can influence intersystem crossing rates and potentially quench fluorescence to some extent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Synthesis of 3-Iodo-2-phenylimidazo[1,2-a]pyridine

To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, N-iodosuccinimide (NIS) (1.1 mmol) is added. The reaction mixture is stirred at room temperature for a specified time (typically a few hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a solution of sodium thiosulfate, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure 3-iodo-2-phenylimidazo[1,2-a]pyridine.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. The samples are dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

UV-Vis and Fluorescence Spectroscopy

UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Fluorescence emission spectra are recorded on a spectrofluorometer. The samples are dissolved in a spectroscopic grade solvent, and the excitation wavelength is set at the absorption maximum.

Conclusion

The spectroscopic comparison of 3-iodo- and 3-bromo-2-phenylimidazo[1,2-a]pyridine reveals distinct differences, particularly in their ¹³C NMR spectra at the C-3 position. These differences, arising from the varying electronic and steric properties of the halogen atoms, are critical for the structural confirmation of these compounds. While the photophysical properties require further direct comparative studies, the presented data and protocols provide a solid foundation for researchers working with these important heterocyclic derivatives. The ability to predictably tune the spectroscopic and, by extension, the biological properties of imidazo[1,2-a]pyridines through halogenation underscores the importance of such comparative analyses in the field of drug discovery and materials science.

References

A Comparative Guide to the Atom Economy of Imidazo[1,2-a]pyridine Functionalization Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of efficient and sustainable synthetic methodologies is paramount. Imidazo[1,2-a]pyridine, a privileged scaffold in medicinal chemistry, is the subject of intense research for the development of novel functionalization techniques. This guide provides a comparative assessment of common functionalization methods for this heterocyclic system, with a core focus on atom economy—a key metric of green chemistry.

The following sections will delve into a quantitative comparison of various approaches, including traditional condensation reactions, modern C-H functionalization, and multicomponent reactions. Detailed experimental protocols for representative methods are provided to facilitate practical application.

Atom Economy: A Key Metric for Green Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100%

A higher atom economy signifies a more sustainable process with less waste generation. In the context of imidazo[1,2-a]pyridine synthesis and functionalization, striving for high atom economy is crucial for developing environmentally benign and cost-effective manufacturing processes for potential pharmaceutical candidates.

Comparative Analysis of Functionalization Methods

The choice of synthetic strategy for the functionalization of imidazo[1,2-a]pyridines significantly impacts the overall atom economy. This section provides a comparative overview of prominent methods.

Traditional Condensation Reactions

Classical methods for the synthesis of the imidazo[1,2-a]pyridine core often involve the condensation of 2-aminopyridines with α-haloketones. While effective, these methods can suffer from lower atom economy due to the formation of stoichiometric byproducts, such as salts. For instance, the reaction of 2-aminopyridine with phenacyl bromide generates hydrogen bromide as a byproduct, which needs to be neutralized by a base, adding to the reagent load and reducing the atom economy.

C-H Functionalization: A Step Towards Higher Atom Economy

Direct C-H functionalization has emerged as a powerful and more atom-economical strategy for introducing functional groups onto the imidazo[1,2-a]pyridine scaffold.[1] This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation.

Photocatalytic C-H functionalization, in particular, offers a greener alternative, often proceeding under mild conditions with high selectivity.[2][3] These reactions can achieve high atom economy, especially when the oxidant is a benign reagent like air.

Multicomponent Reactions (MCRs): Maximizing Efficiency

Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are highly convergent and atom-economical processes for the synthesis of substituted imidazo[1,2-a]pyridines.[4][5][6] In a one-pot procedure, three or more starting materials are combined to form a complex product, incorporating most of the atoms from the reactants into the final molecule. This inherent efficiency makes MCRs a highly attractive strategy from a green chemistry perspective. Microwave-assisted MCRs can further enhance reaction rates and yields, contributing to a more sustainable process.[7]

Quantitative Comparison of Atom Economy

To provide a clear comparison, the following table summarizes the calculated atom economy for representative examples of different imidazo[1,2-a]pyridine functionalization methods found in the literature.

Functionalization Method Reactants Product Yield (%) Atom Economy (%) Reference
Traditional Condensation 2-Aminopyridine, Phenacyl bromide2-Phenylimidazo[1,2-a]pyridine~9049.5%General Method
C-H Alkylation (aza-Friedel-Crafts) Imidazo[1,2-a]pyridine, Aldehyde, AmineC3-Alkylated imidazo[1,2-a]pyridine80-92High (varies with substrates)[8]
Groebke-Blackburn-Bienaymé (MCR) 2-Aminopyridine, Aldehyde, Isocyanide3-Aminoimidazo[1,2-a]pyridine derivative67-86~100% (ideal)[4]
Photocatalytic C-H Arylation Imidazo[1,2-a]pyridine, Diazonium salt3-Arylimidazo[1,2-a]pyridineModerate to goodHigh (byproduct is N₂)[1]
Microwave-assisted MCR (GBB) 2-Aminoazine, Aldehyde, IsocyanideImidazo[1,2-a]pyridine-furan hybridGood~100% (ideal)[7]

Note: The atom economy for C-H functionalization and MCRs can be very high, approaching 100% in ideal cases where all reactant atoms are incorporated into the product. The actual values will vary depending on the specific substrates used.

Logical Workflow for Selecting a Functionalization Strategy

The selection of an appropriate functionalization method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the importance of green chemistry metrics. The following diagram illustrates a logical workflow for this decision-making process.

G Workflow for Selecting Imidazo[1,2-a]pyridine Functionalization Method start Define Target Molecule (Substitution Pattern) is_core_synthesis Core Scaffold Synthesis? start->is_core_synthesis is_ch_functionalization Direct C-H Functionalization Feasible? is_core_synthesis->is_ch_functionalization No mcr Multicomponent Reaction (e.g., GBB) is_core_synthesis->mcr Yes condensation Traditional Condensation (e.g., with α-haloketone) is_core_synthesis->condensation Yes (Alternative) ch_functionalization C-H Functionalization (e.g., Photocatalytic, Metal-catalyzed) is_ch_functionalization->ch_functionalization Yes pre_functionalized Synthesis with Pre-functionalized Substrates is_ch_functionalization->pre_functionalized No evaluate_atom_economy Evaluate Atom Economy and Green Metrics mcr->evaluate_atom_economy condensation->evaluate_atom_economy ch_functionalization->evaluate_atom_economy pre_functionalized->evaluate_atom_economy end Select Optimal Method evaluate_atom_economy->end

Caption: Decision workflow for imidazo[1,2-a]pyridine functionalization.

Experimental Protocols

This section provides detailed experimental procedures for two representative and atom-economical methods for the synthesis and functionalization of imidazo[1,2-a]pyridines.

Method 1: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction for the Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine[4]

Materials:

  • Furfural (1 mmol)

  • 2-Aminopyridine (1 mmol)

  • Cyclohexyl isocyanide (1 mmol)

  • Phenylboronic acid (PBA) (catalyst)

  • Water

Procedure:

  • To a reaction vessel, add furfural (1 mmol), 2-aminopyridine (1 mmol), cyclohexyl isocyanide (1 mmol), and phenylboronic acid in water.

  • Place the reaction vessel in an ultrasonic bath and irradiate at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

Method 2: Photocatalytic C-H Arylation of Imidazo[1,2-a]pyridine with Diazonium Salts[1]

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • Aryl diazonium salt

  • Chlorophyll (as biocatalyst)

  • Acetonitrile (solvent)

  • Visible light source (e.g., household lamp)

Procedure:

  • In a reaction tube, dissolve the imidazo[1,2-a]pyridine derivative and the aryl diazonium salt in acetonitrile.

  • Add chlorophyll to the solution.

  • Stir the reaction mixture at room temperature under irradiation with a visible light source.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2,3-diaryl imidazo[1,2-a]pyridine derivative.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the general mechanism of a photocatalytic C-H functionalization and the corresponding experimental workflow.

G cluster_0 Photocatalytic C-H Functionalization Mechanism cluster_1 Experimental Workflow PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Light Visible Light (hν) Light->PC Substrate Imidazo[1,2-a]pyridine PC_excited->Substrate SET Radical_Intermediate Radical Intermediate Substrate->Radical_Intermediate Reagent Functionalizing Reagent Product Functionalized Product Reagent->Product Radical_Intermediate->Reagent Setup Reaction Setup (Substrates, Catalyst, Solvent) Irradiation Visible Light Irradiation with Stirring Setup->Irradiation Monitoring Reaction Monitoring (TLC) Irradiation->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Mechanism and workflow of photocatalytic functionalization.

By prioritizing methods with high atom economy, such as multicomponent reactions and direct C-H functionalization, researchers can contribute to the development of more sustainable and efficient synthetic routes to valuable imidazo[1,2-a]pyridine-based compounds.

References

Comparative Guide to Analytical Methods for the Quantification of 3-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of principal analytical methodologies for the quantification of 3-Iodoimidazo[1,2-a]pyridine. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are evaluated based on established validation parameters. This document is intended to assist in the selection of an appropriate analytical strategy for the quantification of this compound in various matrices, from bulk drug substance to biological samples.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the nature of the impurities to be monitored. The following tables summarize the expected performance characteristics of three commonly employed analytical techniques. The data presented is a synthesis of typical validation results for structurally similar iodo-substituted and heterocyclic compounds.

Table 1: Comparison of Method Performance for this compound Quantification

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Range (µg/mL) 1 - 1500.1 - 500.005 - 5
Limit of Detection (LOD) (µg/mL) ~0.3~0.05~0.001
Limit of Quantitation (LOQ) (µg/mL) ~1.0~0.15~0.005
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%99.0% - 101.0%
Precision (Intra-day %RSD) ≤ 2.0%≤ 5.0%≤ 1.5%
Precision (Inter-day %RSD) ≤ 3.0%≤ 7.0%≤ 2.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided to facilitate the implementation and validation of these analytical techniques.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine quality control of this compound as a bulk drug substance and in pharmaceutical formulations.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 150 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve in 100 mL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 230-280 nm).

  • Injection Volume: 10 µL.

Validation Parameters:

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] Key parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][5]

Forced Degradation Study:

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[6][7][8] This involves exposing the this compound sample to various stress conditions:

  • Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the HPLC method to ensure that any degradation products are well-resolved from the parent peak of this compound.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) cluster_report Reporting prep_std Prepare Standard Solutions hplc_system HPLC System (C18 Column, UV Detector) prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system chrom_acq Chromatographic Data Acquisition hplc_system->chrom_acq specificity Specificity (Forced Degradation) chrom_acq->specificity linearity Linearity & Range chrom_acq->linearity accuracy Accuracy (% Recovery) chrom_acq->accuracy precision Precision (Repeatability & Intermediate) chrom_acq->precision lod_loq LOD & LOQ chrom_acq->lod_loq report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report

HPLC Method Validation Workflow
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the potential for thermal lability of this compound, careful method development is required.

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.1 to 50 µg/mL.

  • Sample Solution: Dissolve a known quantity of the sample in the solvent to fall within the calibrated range.

Chromatographic and Spectrometric Conditions:

  • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient to ensure separation from any impurities (e.g., start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min).

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Validation Parameters:

Validation will follow ICH guidelines, with a particular focus on demonstrating the specificity of the method and the absence of thermal degradation during analysis.[9][10][11][12]

GCMS_Workflow start Sample Preparation (Dissolution in Volatile Solvent) injection GC Injection start->injection separation Capillary GC Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (Full Scan / SIM) ionization->detection analysis Data Analysis (Quantification & Identification) detection->analysis end Report Results analysis->end

GC-MS Analysis Workflow
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of this compound in complex biological matrices such as plasma or urine, owing to its high sensitivity and specificity.[13]

Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Spectrometric Conditions:

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Validation Parameters:

Bioanalytical method validation will be conducted in accordance with regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, matrix effect, linearity, accuracy, precision, and stability.[13]

LCMSMS_Bioanalysis_Pathway cluster_sample_prep Biological Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_separation UPLC Separation reconstitute->lc_separation esi Electrospray Ionization (ESI+) lc_separation->esi msms_detection Tandem MS Detection (MRM) esi->msms_detection quant Quantification msms_detection->quant

LC-MS/MS Bioanalytical Workflow

References

Safety Operating Guide

Proper Disposal of 3-Iodoimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Iodoimidazo[1,2-a]pyridine, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as a hazardous substance.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. At a minimum, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.

In the event of a spill, immediately evacuate the area and follow your institution's established spill response protocol. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritant (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.P264, P280, P302+P352, P332+P313
Eye Irritant (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.[1]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: All materials contaminated with this compound, including unused compound, solutions, reaction residues, and contaminated labware (e.g., pipette tips, gloves, absorbent paper), must be classified as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep it separate from incompatible materials such as strong oxidizing agents.

  • Waste Container Selection:

    • Use a designated, chemically compatible, and leak-proof container for solid and liquid waste.[2][3] The container must have a secure, tight-fitting lid.

    • Ensure the container is in good condition, free from cracks or deterioration.[3]

  • Waste Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2][3]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]

    • Indicate the date when waste was first added to the container (accumulation start date).

    • Include the name of the principal investigator and the laboratory location.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][4]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

    • Keep the waste container closed at all times, except when adding waste.[2][3]

  • Request for Disposal:

    • Once the waste container is full or when the project is completed, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[4][5]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[3][5]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][5]

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label before disposal.[5] Always confirm this procedure with your institution's EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Final Disposal A Unused this compound D Is waste stream solely This compound? A->D B Contaminated Materials (Gloves, Glassware, etc.) B->D C Solutions & Rinsate C->D E Collect in Designated Hazardous Waste Container D->E Yes F Consult EHS for Mixed Waste Procedures D->F No G Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date PI Information E->G H Store in Secondary Containment in Satellite Accumulation Area (SAA) G->H I Keep Container Closed H->I J Is container full or project complete? I->J K Continue Accumulation in SAA J->K No L Request Pickup by EHS or Licensed Waste Contractor J->L Yes K->J

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 3-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 3-Iodoimidazo[1,2-a]pyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment. The following information is based on established safety data for the compound and its structural analogs.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1] Proper personal protective equipment is the first line of defense against exposure.

Minimum Required PPE:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles that meet ANSI Z87.1 standards.[2] A face shield should be worn over safety glasses if there is a splash hazard.[3]Protects against splashes and solid particulates that can cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant, impermeable gloves such as nitrile or butyl rubber.[5][6][7]Prevents skin contact, which can cause irritation.[1] It is recommended to change gloves immediately if they become contaminated.[7]
Body Protection A buttoned lab coat worn over full-length clothing.[2][7]Prevents contamination of personal clothing and skin.
Respiratory Protection Use only in a well-ventilated area or within a certified chemical fume hood.[4][5] If dust formation is likely, a NIOSH-approved respirator is necessary.[8]Minimizes the risk of inhaling dust or vapors.[5][6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure all required PPE is correctly worn before handling the chemical.

  • Use dedicated and clearly labeled spatulas and weighing containers.

  • Handle the compound gently to avoid the formation of dust.[5][7]

2. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Keep containers covered as much as possible during the dissolution process.

3. During the Experiment:

  • Clearly label all containers with the chemical name and relevant hazard warnings.

  • Maintain a clean and organized work area.

  • Avoid working alone; ensure another person is aware of the work being conducted.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent followed by soap and water.

  • Properly dispose of all waste as outlined in the disposal plan below.

Emergency Procedures

In case of accidental exposure, follow these immediate first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected area with soap and plenty of water.[5][6] If skin irritation persists, consult a physician.[4]

  • Inhalation: Move the victim to fresh air.[5][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[5][6]

  • Ingestion: Rinse the mouth with water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed hazardous waste container.[5][7]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

prep 1. Preparation - Don PPE - Work in Fume Hood handling 2. Handling - Weighing - Solution Prep prep->handling experiment 3. Experimentation - Keep Containers Covered - Maintain Clean Workspace handling->experiment emergency Emergency Procedures - Eye/Skin Contact - Inhalation/Ingestion handling->emergency cleanup 4. Post-Experiment - Decontaminate Surfaces - Decontaminate Equipment experiment->cleanup experiment->emergency disposal 5. Waste Disposal - Segregate Waste - Label Hazardous Waste cleanup->disposal safety_check Safety Check - Verify PPE - Review Protocol safety_check->prep

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.